hDDAH-1-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H20N4O |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
2-(4-aminobutyl)-1-(2-methoxyethyl)guanidine |
InChI |
InChI=1S/C8H20N4O/c1-13-7-6-12-8(10)11-5-3-2-4-9/h2-7,9H2,1H3,(H3,10,11,12) |
InChI Key |
SJQJFADASWPDIQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=NCCCCN)N |
Origin of Product |
United States |
Foundational & Exploratory
hDDAH-1-IN-1 mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of human Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1) Inhibitors
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific compound "hDDAH-1-IN-1" does not correspond to a recognized nomenclature in published scientific literature. This document therefore provides a comprehensive overview of the mechanism of action for inhibitors of human Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1), using data from well-characterized inhibitory compounds as illustrative examples.
**Executive Summary
Human Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1) is a critical enzyme in the regulation of nitric oxide (NO) bioavailability and cellular signaling. It primarily functions by metabolizing asymmetric dimethylarginine (ADMA), an endogenous inhibitor of all three isoforms of nitric oxide synthase (NOS). Inhibition of hDDAH-1 presents a promising therapeutic strategy for diseases characterized by excessive NO production, such as certain cancers and septic shock. The mechanism of action of hDDAH-1 inhibitors is centered on the modulation of two key signaling pathways: the canonical ADMA/NO pathway and a non-canonical Akt signaling pathway. This guide provides a detailed exploration of these mechanisms, supported by quantitative data, experimental protocols, and visual diagrams.
The Core Function of hDDAH-1
The primary role of hDDAH-1 is the enzymatic hydrolysis of ADMA and L-N-monomethylarginine (L-NMMA) to L-citrulline and dimethylamine or methylamine, respectively.[1] ADMA is a product of the post-translational methylation of arginine residues in proteins and is released during proteolysis. By degrading ADMA, DDAH-1 effectively removes a key inhibitor of NOS, thereby promoting the synthesis of NO.[1]
The Dual Mechanism of Action of hDDAH-1 Inhibition
Inhibitors of hDDAH-1 exert their effects through two primary, interconnected signaling pathways:
The ADMA-Dependent Nitric Oxide (NO) Pathway
The canonical mechanism of action for hDDAH-1 inhibitors is the prevention of ADMA degradation. This leads to an accumulation of intracellular ADMA, which competitively inhibits NOS enzymes. The subsequent reduction in NO synthesis has significant downstream effects, as NO is a crucial signaling molecule involved in vasodilation, neurotransmission, and immune responses. In pathological conditions characterized by excessive NO production, such as inflammation and certain cancers, inhibition of hDDAH-1 can restore normal cellular function.[1]
The ADMA-Independent Akt Signaling Pathway
Emerging evidence indicates that hDDAH-1 also influences cellular function independently of its effect on ADMA and NO. DDAH-1 has been shown to regulate the phosphorylation and activation of the serine/threonine kinase Akt (also known as Protein Kinase B).[2][3] Overexpression of DDAH-1 leads to increased phosphorylation of Akt at Serine 473 (p-AktSer473), promoting cell proliferation, migration, and tube formation in endothelial cells.[2][3] This effect is independent of the NO-cGMP pathway.[2][3] The mechanism appears to involve the formation of a protein complex between DDAH-1 and Ras, leading to increased Ras activity and subsequent activation of the PI3K/Akt pathway.[2][3] Conversely, inhibition of DDAH-1 would be expected to attenuate Akt signaling, thereby reducing cell survival and proliferation.
Quantitative Data for Representative hDDAH-1 Inhibitors
The following table summarizes the inhibitory potency of several well-characterized hDDAH-1 inhibitors.
| Inhibitor | IC50 (µM) | Ki (µM) | Cell-based IC50 (µM) | Notes |
| ZST316 | 3 | 1 | - | A potent, substrate-like inhibitor.[2] |
| L-257 | 22 | - | - | A commonly used experimental inhibitor. |
| PD 404182 | 9 | - | - | A novel, non-substrate-like inhibitor.[3] |
| Cl-NIO | - | 1.3 | 6.6 ± 0.2 | An irreversible inhibitor of hDDAH-1.[4][5] |
Experimental Protocols
Determination of hDDAH-1 Inhibitor IC50 (Colorimetric Assay)
This protocol is adapted from a high-throughput screening assay for DDAH-1 inhibitors.
Principle: The enzymatic activity of hDDAH-1 is measured by quantifying the production of L-citrulline from the substrate ADMA. L-citrulline is detected colorimetrically after a chemical derivatization step.
Materials:
-
Recombinant human DDAH-1
-
Asymmetric dimethylarginine (ADMA)
-
Screening buffer (e.g., phosphate buffer, pH 7.4)
-
Test inhibitors at various concentrations
-
Color developing reagent (e.g., a mixture of antipyrin and 2,3-butanedione monoxime)
-
384-well microplates
-
Plate reader capable of measuring absorbance at 485 nm
Procedure:
-
Prepare a reaction mixture containing recombinant hDDAH-1 and ADMA in the screening buffer.
-
Add the test inhibitors at a range of concentrations to the wells of a 384-well plate.
-
Initiate the enzymatic reaction by adding the hDDAH-1/ADMA mixture to the wells.
-
Incubate the plate at 37°C for a defined period (e.g., 4 hours).
-
Stop the reaction and develop the color by adding the color developing reagent.
-
Incubate the plate at 60°C for 90 minutes to allow for color development.
-
Measure the absorbance at 485 nm using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Measurement of Cellular ADMA Levels by HPLC
Principle: Cellular ADMA levels are quantified using High-Performance Liquid Chromatography (HPLC) following solid-phase extraction.
Materials:
-
Cultured cells (e.g., endothelial cells)
-
Cell lysis buffer
-
Internal standard (e.g., N-monomethyl-L-arginine, L-NMMA)
-
Solid-phase extraction (SPE) columns
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., fluorescence detector after derivatization with o-phthaldialdehyde)
Procedure:
-
Treat cultured cells with the hDDAH-1 inhibitor for the desired time.
-
Lyse the cells and collect the crude cell lysates.
-
Add a known amount of the internal standard (L-NMMA) to each sample.
-
Perform solid-phase extraction to clean up the samples and concentrate the analytes.
-
Analyze the extracted samples by HPLC.
-
Quantify the ADMA concentration by comparing the peak area of ADMA to that of the internal standard and normalizing to the total protein concentration of the sample.
Assessment of Akt Phosphorylation by Western Blotting
Principle: The phosphorylation status of Akt at Serine 473 is assessed by Western blotting using a phospho-specific antibody.
Materials:
-
Cultured cells
-
Cell lysis buffer containing phosphatase and protease inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cultured cells with the hDDAH-1 inhibitor or modulator.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.
-
Quantify the band intensities to determine the relative change in Akt phosphorylation.
Visualizations
Signaling Pathways
Caption: Dual signaling pathways modulated by hDDAH-1 inhibitors.
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for determining the IC50 of an hDDAH-1 inhibitor.
References
- 1. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high throughput chemical screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Regulation of the ADMA-DDAH system in endothelial cells: a novel mechanism for the sterol response element binding proteins, SREBP1c and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethylarginine dimethylaminohydrolase 1 modulates endothelial cell growth through NO and Akt - PMC [pmc.ncbi.nlm.nih.gov]
hDDAH-1-IN-1: A Technical Guide to a Selective DDAH1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
hDDAH-1-IN-1, systematically named N-(4-Aminobutyl)-N′-(2-methoxyethyl)guanidine, has emerged as a significant pharmacological tool for researchers investigating the nitric oxide (NO) signaling pathway. It is a potent and selective, non-amino acid, catalytic site inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1).[1][2] DDAH-1 is a critical enzyme responsible for the metabolic clearance of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of all three isoforms of nitric oxide synthase (NOS).[3] By inhibiting DDAH-1, this compound leads to an accumulation of ADMA, which in turn reduces the production of NO. This mechanism of action makes this compound a valuable instrument for studying the pathological and physiological roles of the DDAH-1/ADMA/NO pathway in a variety of disease states, including cardiovascular disorders and cancers where aberrant NO signaling is implicated.[3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, experimental protocols, and relevant signaling pathways.
Core Data Summary
The inhibitory activity and selectivity of this compound have been characterized against its primary target, hDDAH-1, as well as other key enzymes within the nitric oxide pathway.
| Target Enzyme | Inhibitor | Ki (µM) | IC50 (µM) | Notes |
| hDDAH-1 | This compound (Compound 8a) | 18 | - | Potent inhibitor targeting the active site.[1][2] |
| hDDAH-2 | This compound | - | >1000 | Demonstrates high selectivity for the DDAH-1 isoform. |
| nNOS | This compound | - | >1000 | Exhibits no significant inhibition of neuronal nitric oxide synthase. |
| eNOS | This compound | - | >1000 | Shows no significant inhibition of endothelial nitric oxide synthase. |
| iNOS | This compound | - | >1000 | Displays no significant inhibition of inducible nitric oxide synthase. |
| Arginase | This compound | - | >1000 | Does not significantly affect arginase activity. |
Mechanism of Action and Signaling Pathways
This compound functions as a competitive inhibitor at the catalytic site of hDDAH-1. This inhibition prevents the hydrolysis of the endogenous NOS inhibitor, ADMA, into L-citrulline and dimethylamine. The resulting accumulation of ADMA leads to the competitive inhibition of all NOS isoforms (nNOS, eNOS, and iNOS), thereby reducing the synthesis of nitric oxide from L-arginine.
Below is a diagram illustrating the DDAH-1 signaling pathway and the mechanism of inhibition by this compound.
The unique, non-amino acid nature of this compound contributes to its high selectivity for hDDAH-1 over other enzymes involved in the nitric oxide pathway, such as NOS and arginase.[1] Crystallographic studies of hDDAH-1 in complex with an inhibitor have revealed the key interactions within the active site that confer its inhibitory activity. The guanidino group of the inhibitor is held in place by two aspartate residues (Asp79 and Asp269), which act as clamps.[4]
Experimental Protocols
Synthesis of this compound (Compound 8a)
The synthesis of this compound is achieved through a multi-step process. A general scheme is outlined below, based on reported methods.[5]
A detailed protocol involves the preparation of Cbz-protected thioureas, followed by an EDCI-mediated desulfurization and reaction with the appropriate amine to form the guanidine structure. The final step involves deprotection to yield the active inhibitor.[5]
In Vitro hDDAH-1 Inhibition Assay (Colorimetric)
The inhibitory activity of this compound against hDDAH-1 can be determined by measuring the production of L-citrulline from the substrate ADMA.
Materials:
-
Recombinant human DDAH-1
-
Asymmetric dimethylarginine (ADMA)
-
This compound (or other test inhibitors)
-
Assay Buffer (e.g., phosphate buffer, pH 7.4)
-
Colorimetric reagents for citrulline detection (e.g., diacetyl monoxime-based method)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant hDDAH-1 enzyme, and the test inhibitor at various concentrations.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate, ADMA, to each well.
-
Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., strong acid).
-
Add the colorimetric reagents for citrulline detection according to the manufacturer's protocol. This typically involves a heating step to develop the color.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki can be subsequently calculated using the Cheng-Prusoff equation if the Km of the substrate is known.
Selectivity Assays (NOS and Arginase)
The selectivity of this compound against other enzymes in the nitric oxide pathway is a critical aspect of its characterization.
NOS (nNOS, eNOS, iNOS) Inhibition Assay: The activity of NOS isoforms is typically measured by monitoring the conversion of L-[14C]arginine to L-[14C]citrulline or by detecting the production of nitric oxide using a Griess assay.
General Protocol:
-
Prepare purified NOS isoforms (nNOS, eNOS, or iNOS).
-
In separate reactions for each isoform, combine the enzyme, necessary co-factors (e.g., NADPH, FAD, FMN, BH4, calmodulin), L-arginine (radiolabeled or unlabeled), and varying concentrations of this compound.
-
Incubate the reactions at 37°C for a defined period.
-
If using radiolabeled arginine, stop the reaction and separate L-[14C]citrulline from L-[14C]arginine using ion-exchange chromatography, followed by scintillation counting.
-
If using a colorimetric method, measure the accumulation of nitrite/nitrate in the reaction supernatant using the Griess reagent.
-
Calculate the percentage of inhibition and determine the IC50 values for each NOS isoform.
Arginase Inhibition Assay: Arginase activity is determined by measuring the amount of urea produced from the hydrolysis of L-arginine.
General Protocol:
-
Use a source of arginase (e.g., purified bovine liver arginase or cell lysates).
-
Activate the enzyme with a cofactor such as MnCl₂.
-
Incubate the activated arginase with L-arginine and different concentrations of this compound at 37°C.
-
Stop the reaction and quantify the amount of urea produced using a colorimetric assay (e.g., with α-isonitrosopropiophenone).
-
Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
This compound is a well-characterized, potent, and highly selective inhibitor of human DDAH-1. Its non-amino acid structure provides a significant advantage in terms of selectivity over other enzymes in the nitric oxide pathway, making it a precise tool for pharmacological studies. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to investigate the therapeutic potential of targeting the DDAH-1/ADMA/NO axis. Further studies exploring the cellular and in vivo effects of this compound are warranted to fully elucidate its potential as a lead compound for the development of novel therapeutics.
References
- 1. A High Throughput Cellular Screening Assay for Small Molecule Inhibitors and Activators of Cytoplasmic Dynein-1-Based Cargo Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.vu.nl [research.vu.nl]
An In-Depth Technical Guide to hDDAH-1-IN-1 (CAS: 1229238-69-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
hDDAH-1-IN-1, with the CAS number 1229238-69-0, is a potent and selective, non-amino acid, catalytic site inhibitor of human Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1).[1] As a critical enzyme in the regulation of nitric oxide (NO) synthesis, DDAH-1's role in various physiological and pathological processes has made it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its synthesis and evaluation.
Chemical Properties and Data
This compound, systematically named N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine, possesses a unique non-amino acid structure that confers high selectivity over other enzymes involved in the nitric oxide pathway.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1229238-69-0 | N/A |
| Molecular Formula | C₈H₂₀N₄O | N/A |
| Molecular Weight | 188.27 g/mol | N/A |
| IUPAC Name | N-(4-aminobutyl)-N'-(2-methoxyethyl)guanidine | N/A |
| Canonical SMILES | COCCN=C(N)NCCCCN | N/A |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the direct inhibition of the hDDAH-1 enzyme. DDAH-1 is a key regulator of nitric oxide (NO) bioavailability through its hydrolysis of endogenous nitric oxide synthase (NOS) inhibitors, primarily asymmetric dimethylarginine (ADMA) and N-monomethyl-L-arginine (L-NMMA). By inhibiting DDAH-1, this compound leads to an accumulation of ADMA and L-NMMA, which in turn competitively inhibit all three isoforms of NOS (nNOS, iNOS, and eNOS), resulting in reduced NO production.
Recent research has also elucidated a role for DDAH-1 in signaling pathways independent of its enzymatic activity on ADMA. DDAH-1 has been shown to modulate endothelial cell proliferation and migration through the activation of the Akt signaling pathway.[2][3] This activation appears to be mediated through Ras, as DDAH-1 can form a protein complex with Ras and increase its activity.[2][3]
Signaling Pathway Diagrams
Caption: DDAH-1 dual signaling pathways and point of inhibition by this compound.
Quantitative Biological Data
The primary quantitative measure of this compound's potency is its inhibition constant (Ki).
Table 2: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Target | Reference |
| Ki | 18 µM | hDDAH-1 | [1] |
Pharmacokinetic and In Vivo Efficacy Data
As of the latest available information, detailed in vivo pharmacokinetic parameters (such as Cmax, Tmax, AUC, half-life, and bioavailability) and in vivo efficacy data for this compound have not been reported in publicly accessible scientific literature.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature detailing the discovery and characterization of this compound and general procedures for DDAH-1 assays.
Synthesis of this compound (N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine)
The synthesis of this compound is achieved through a multi-step process as outlined by Lunk et al. (2019).[4]
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Methodology:
-
Step 1: Formation of N-(2-methoxyethyl)thiourea. 2-Methoxyethylamine is reacted with a suitable thiocarbonyl transfer reagent (e.g., 1,1'-thiocarbonyldiimidazole) in an appropriate solvent like dichloromethane (DCM) at room temperature to yield N-(2-methoxyethyl)thiourea.
-
Step 2: Guanidination. The resulting thiourea derivative is then reacted with tert-butyl (4-aminobutyl)carbamate in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a solvent like dimethylformamide (DMF). This step forms the protected guanidine intermediate.
-
Step 3: Deprotection. The Boc-protecting group is removed by treatment with a strong acid, such as hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in DCM. Following acidic workup and purification (e.g., by preparative HPLC), the final product, this compound, is obtained as a salt.
Note: For precise reagent quantities, reaction times, and purification conditions, refer to the supplementary information of Lunk, I., et al. (2020). J Med Chem, 63(1), 425-432.
In Vitro hDDAH-1 Enzyme Inhibition Assay
The inhibitory activity of this compound against hDDAH-1 is typically determined by measuring the reduction in the enzymatic conversion of a substrate (e.g., ADMA) to L-citrulline.
Experimental Workflow: hDDAH-1 Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of this compound.
Detailed Methodology:
-
Reagents and Buffers:
-
Assay Buffer: Typically a phosphate or HEPES buffer at physiological pH (e.g., 7.4).
-
Recombinant human DDAH-1 enzyme.
-
Substrate: Asymmetric dimethylarginine (ADMA).
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Stop Solution: e.g., Trichloroacetic acid (TCA).
-
Detection Reagents: For colorimetric assays, this may include diacetyl monoxime and thiosemicarbazide.
-
-
Assay Procedure:
-
In a microplate, add the assay buffer, recombinant hDDAH-1 enzyme, and varying concentrations of this compound.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the ADMA substrate.
-
Allow the reaction to proceed for a fixed time (e.g., 30-60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Quantify the amount of L-citrulline produced. This can be done using a colorimetric method where the reaction mixture is heated with detection reagents, and the absorbance is measured at a specific wavelength (e.g., 540 nm). Alternatively, more sensitive methods like LC-MS/MS can be used for direct quantification of L-citrulline.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of DDAH-1. Its selectivity and non-amino acid nature make it a promising lead compound for the development of therapeutics targeting conditions associated with dysregulated nitric oxide signaling, such as cardiovascular diseases and certain cancers. Further in vivo studies are warranted to fully elucidate its pharmacokinetic profile and therapeutic potential.
References
- 1. Discovery of N-(4-Aminobutyl)- N'-(2-methoxyethyl)guanidine as the First Selective, Nonamino Acid, Catalytic Site Inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1 (h DDAH-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Dimethylarginine dimethylaminohydrolase 1 modulates endothelial cell growth through NO and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.vu.nl [research.vu.nl]
An In-depth Technical Guide to the Core Structure of hDDAH-1-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental data related to hDDAH-1-IN-1, a potent and selective inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1).
Core Structure and Chemical Properties
This compound, chemically known as N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine, is a non-amino acid, catalytic site inhibitor of hDDAH-1.[1][2] Its development marked a significant step in creating selective inhibitors for DDAH-1, an enzyme pivotal in the regulation of nitric oxide (NO) synthesis.
Chemical Structure:
Molecular Formula: C₈H₂₀N₄O
Molecular Weight: 188.27 g/mol
CAS Number: 1229238-69-0
Mechanism of Action
This compound exerts its inhibitory effect on the DDAH/ADMA/NOS pathway. DDAH-1 is the primary enzyme responsible for the metabolic clearance of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of all three isoforms of nitric oxide synthase (NOS). By inhibiting hDDAH-1, this compound leads to an accumulation of ADMA. Elevated levels of ADMA competitively inhibit NOS, thereby reducing the synthesis of nitric oxide (NO). This mechanism makes this compound a valuable tool for studying the physiological and pathological roles of the DDAH-1/ADMA/NO signaling cascade.
Quantitative Data
This compound has been characterized by its inhibitory potency and selectivity. The following table summarizes the key quantitative data available for this inhibitor.
| Parameter | Value | Target/Enzyme | Reference |
| Kᵢ | 18 µM | hDDAH-1 | [1][2] |
| Selectivity | |||
| % Inhibition at 1 mM | < 20% | hDDAH-2 | [1] |
| % Inhibition at 1 mM | < 10% | nNOS | [1] |
| % Inhibition at 1 mM | < 10% | iNOS | [1] |
| % Inhibition at 1 mM | < 10% | eNOS | [1] |
| % Inhibition at 1 mM | < 10% | Arginase I | [1] |
| % Inhibition at 1 mM | < 10% | Arginase II | [1] |
Note: An IC₅₀ value for this compound has not been explicitly reported in the primary literature; the inhibitory potency is characterized by the Ki value.
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the characterization of this compound.
hDDAH-1 Inhibition Assay
This colorimetric assay is used to determine the inhibitory activity of compounds against hDDAH-1 by measuring the enzymatic conversion of ADMA to L-citrulline.
Materials:
-
Recombinant human DDAH-1
-
Asymmetric dimethylarginine (ADMA)
-
Phosphate buffer (pH 7.4)
-
Diacetyl monoxime
-
Thiourea
-
Sulfuric acid
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent.
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
Recombinant hDDAH-1 enzyme
-
Test inhibitor at various concentrations
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the substrate, ADMA, to each well.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding a solution of diacetyl monoxime and thiourea in sulfuric acid.
-
Heat the plate at 95°C for 15 minutes to allow for color development.
-
Cool the plate to room temperature.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the Ki or IC₅₀ value.
Signaling Pathways and Experimental Workflows
DDAH/ADMA/NOS Signaling Pathway
The following diagram illustrates the central role of DDAH-1 in the regulation of nitric oxide synthesis and the point of intervention for this compound.
Caption: The DDAH/ADMA/NOS signaling pathway and the inhibitory action of this compound.
Experimental Workflow for the Discovery of this compound
The discovery of this compound involved a systematic approach of chemical synthesis and biological evaluation.
Caption: Experimental workflow for the discovery and characterization of this compound.
References
Introduction to DDAH-1 as a Therapeutic Target
An in-depth search of scientific literature and public databases reveals no specific molecule designated as "hDDAH-1-IN-1." This designation may be an internal code for a compound not yet disclosed in the public domain, a very recent discovery that has not been published, or a potential misnomer. Consequently, a detailed technical guide on the discovery and development of a compound with this specific name cannot be generated at this time.
However, to fulfill the user's request for a comprehensive technical guide on a human Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1) inhibitor, this document will focus on a selection of well-characterized hDDAH-1 inhibitors with publicly available data. This guide will provide an in-depth overview of the discovery, development, and mechanism of action of notable DDAH-1 inhibitors, adhering to the user's core requirements for data presentation, experimental protocols, and visualization of signaling pathways.
Dimethylarginine dimethylaminohydrolase-1 (DDAH-1) is a critical enzyme in the regulation of nitric oxide (NO) production.[1] It metabolizes asymmetric dimethylarginine (ADMA) and N-monomethyl-L-arginine (L-NMMA), both of which are endogenous inhibitors of nitric oxide synthases (NOS).[2][3] By degrading these inhibitors, DDAH-1 plays a crucial role in promoting NO synthesis. The NO signaling pathway is vital for various physiological processes, including vasodilation, neurotransmission, and immune responses.[1] Dysregulation of the DDAH-1/ADMA/NO pathway has been implicated in several pathologies, including cardiovascular diseases, cancer, and neurological disorders.[1][4] Therefore, inhibition of DDAH-1 presents a promising therapeutic strategy for conditions associated with excessive NO production or pathological angiogenesis.
The DDAH-1 Signaling Pathway
DDAH-1 activity directly influences the levels of ADMA, which in turn modulates the activity of all three isoforms of NOS (nNOS, eNOS, and iNOS). The canonical pathway involves the degradation of ADMA by DDAH-1, leading to increased NO production. However, DDAH-1 also participates in NO-independent signaling. For instance, DDAH-1 can activate the PI3K/Akt pathway, promoting cell survival and proliferation, and it has been shown to interact with Ras, a key regulator of cell growth.[2][3][5]
Discovery and Development of DDAH-1 Inhibitors
The development of DDAH-1 inhibitors has been an active area of research, with a focus on creating potent and selective compounds. Early inhibitors were often arginine-based, mimicking the endogenous substrate. However, these compounds often suffered from poor selectivity and pharmacokinetic properties. More recent efforts have focused on non-arginine-based scaffolds to improve drug-like properties.
High-Throughput Screening (HTS) for DDAH-1 Inhibitors
A common starting point for inhibitor discovery is high-throughput screening of large compound libraries. A typical HTS workflow for DDAH-1 inhibitors is outlined below.
Quantitative Data for Selected DDAH-1 Inhibitors
The following table summarizes key quantitative data for some representative DDAH-1 inhibitors found in the literature. It is important to note that direct comparison of these values should be done with caution, as experimental conditions can vary between studies.
| Inhibitor | Type | IC50 (µM) | Ki (µM) | Kinact (min-1) | Cell-based Potency (µM) | Reference |
| Cl-NIO | Irreversible | - | 1.3 ± 0.6 | 0.34 ± 0.07 | 6.6 ± 0.2 | [6] |
| ZST316 | Reversible | - | - | - | - | [7] |
| L-257 | Reversible | - | - | - | - | [7] |
Note: Data for ZST316 and L-257 are not presented with specific quantitative values in the provided search results, but they are mentioned as significant inhibitors.
Experimental Protocols
Recombinant hDDAH-1 Expression and Purification
Objective: To produce purified hDDAH-1 for use in in vitro assays.
Methodology:
-
The pEF6a-hDDAH-1 plasmid is transiently transfected into HEK293T cells using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
Cells are cultured for 48 hours to allow for protein expression.
-
After incubation, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS), pH 7.2.
-
Cells are lysed, and the His6-tagged hDDAH-1 is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).
-
The purity and concentration of the eluted protein are determined by SDS-PAGE and a protein quantification assay (e.g., Bradford assay), respectively.
In Vitro DDAH-1 Inhibition Assay
Objective: To determine the in vitro potency of a test compound against hDDAH-1.
Methodology:
-
The assay is typically performed in a 96-well plate format.
-
Varying concentrations of the test inhibitor are pre-incubated with a fixed concentration of purified hDDAH-1 in an appropriate assay buffer (e.g., 100 mM KH2PO4, 1 mM EDTA, pH 7.27).
-
The enzymatic reaction is initiated by the addition of a known concentration of the substrate, asymmetric dimethylarginine (ADMA). The KM of ADMA for hDDAH-1 has been determined to be approximately 51 µM.[6]
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 25°C).
-
The reaction is stopped, and the amount of product formed (L-citrulline) or the remaining substrate is quantified. This can be done using various methods, such as colorimetric assays that detect the product or HPLC-based methods.
-
For irreversible inhibitors, time-dependent inactivation is measured by incubating the enzyme and inhibitor for various times before initiating the reaction with the substrate.
-
IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal curve. For irreversible inhibitors, KI and kinact values are derived from non-linear progress curves.
"In Cell" DDAH-1 Inhibition Assay
Objective: To measure the ability of a compound to inhibit DDAH-1 within a cellular context.
Methodology:
-
HEK293T cells overexpressing hDDAH-1 are seeded in a multi-well plate.
-
The cells are treated with various concentrations of the test compound for a defined period (e.g., 15 minutes).
-
An activity-based probe that covalently binds to the active site of DDAH-1 is then added to the cells.
-
The extent of probe binding is inversely proportional to the activity of the inhibitor. The probe signal can be quantified, for example, by fluorescence imaging or western blotting.
-
The "in cell" IC50 value is determined by plotting the probe signal against the inhibitor concentration. It is important to note that this value can be influenced by factors such as cell permeability and off-target effects.[6]
Conclusion
The discovery and development of potent and selective DDAH-1 inhibitors hold significant promise for the treatment of various diseases. While the specific compound "this compound" remains uncharacterized in the public domain, the methodologies and principles outlined in this guide for other DDAH-1 inhibitors provide a comprehensive framework for researchers and drug development professionals. Future work in this area will likely focus on the development of non-arginine-based inhibitors with improved pharmacokinetic profiles and the exploration of their therapeutic potential in a broader range of clinical indications.
References
- 1. What are DDAH1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Single-Step Enrichment of a TAP-Tagged Histone Deacetylase of the Filamentous Fungus Aspergillus nidulans for Enzymatic Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Therapeutic Potential of DDAH1 Inhibition: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimethylarginine dimethylaminohydrolase 1 (DDAH1) has emerged as a critical enzyme in the regulation of nitric oxide (NO) signaling, a pathway fundamental to a vast array of physiological and pathological processes. By metabolizing the endogenous nitric oxide synthase (NOS) inhibitor, asymmetric dimethylarginine (ADMA), DDAH1 plays a pivotal role in maintaining NO homeostasis. Dysregulation of DDAH1 activity, particularly its overexpression, is implicated in diseases characterized by excessive NO production, such as cancer, sepsis, and certain neurodegenerative disorders. Consequently, the pharmacological inhibition of DDAH1 presents a compelling therapeutic strategy to re-establish physiological balance by elevating ADMA levels and thereby tempering pathological NO synthesis. This guide provides an in-depth technical overview of the DDAH1-ADMA-NO axis, summarizes the quantitative data for key DDAH1 inhibitors, details essential experimental protocols for research and development, and visualizes the core signaling pathways and experimental workflows.
The DDAH1/ADMA/NO Signaling Pathway: Mechanism of Action
The canonical function of DDAH1 is the hydrolytic degradation of ADMA and, to a lesser extent, L-N-monomethylarginine (L-NMMA), both of which are potent competitive inhibitors of all three isoforms of nitric oxide synthase (eNOS, nNOS, and iNOS).[1][2] These methylarginines are generated during the proteolysis of methylated proteins. By clearing ADMA, DDAH1 effectively removes a key brake on NOS activity, permitting the synthesis of NO from L-arginine.[3]
In pathological states such as cancer and sepsis, increased expression or activity of DDAH1 leads to a reduction in intracellular ADMA levels.[4][5] This disinhibition of NOS, particularly the inducible isoform (iNOS), results in excessive NO production. High concentrations of NO can promote tumor growth, angiogenesis, and metastasis, and contribute to the profound vasodilation and cardiovascular collapse seen in septic shock.[4][5]
Pharmacological inhibition of DDAH1 reverses this process. An inhibitor blocks the active site of DDAH1, preventing the breakdown of ADMA. The subsequent accumulation of intracellular ADMA competitively inhibits NOS, leading to a controlled reduction in NO synthesis and the amelioration of NO-driven pathology.[6]
Therapeutic Applications and Preclinical Evidence
The therapeutic rationale for DDAH1 inhibition is strongest in pathologies driven by NO overproduction. Key areas of investigation include oncology and sepsis.
Oncology
In numerous cancers, including prostate cancer, triple-negative breast cancer, and glioma, DDAH1 is overexpressed.[6][7] This leads to increased NO production, which promotes tumor angiogenesis, cell migration, and vasculogenic mimicry (VM)—a process where tumor cells form their own vessel-like networks.[4][6]
-
Prostate Cancer: Overexpression of DDAH1 in prostate cancer cell lines promotes proliferation, migration, and invasion by lowering ADMA levels.[6] Treatment with the DDAH1 inhibitor DD1E5 was shown to inhibit the in vivo growth of xenograft tumors by reducing tumor endothelial content.[6]
-
Triple-Negative Breast Cancer (TNBC): DDAH1 is highly expressed in TNBC cells. Inhibition with small molecules like ZST316 and ZST152 significantly attenuates the formation of capillary-like structures in vitro, a hallmark of VM.[1]
-
Glioma: In rat C6 glioma models, DDAH1 overexpression resulted in approximately a two-fold faster tumor growth compared to wildtype cells, an effect dependent on NO synthesis.[4]
Sepsis
Septic shock is characterized by systemic inflammation and profound vasodilation, leading to life-threatening hypotension.[5] This vascular collapse is largely mediated by the overproduction of NO by iNOS. DDAH1 inhibition offers a targeted approach to temper this excessive NO production.
In rodent models of endotoxic shock, the selective DDAH1 inhibitor L-257 improved hemodynamics, reduced the need for vasopressor support, and significantly prolonged survival.[5][8] Importantly, because the DDAH1 isoform is reportedly absent in immune cells, its inhibition is not expected to compromise the necessary immune functions of NO, a key drawback of non-selective NOS inhibitors.[8] In a murine model of sepsis in pregnancy, the combination of L-257 with an antibiotic significantly improved survival rates from 13% to 50%.[9]
Quantitative Data on DDAH1 Inhibitors
A growing number of small molecule inhibitors of DDAH1 have been developed and characterized. Their potency is typically reported as the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ).
| Inhibitor | Type | Target | IC₅₀ (µM) | Kᵢ (µM) | Notes |
| L-257 | Arginine Analogue | Human DDAH1 | 22[10] | 13[11] | Selective over NOS and arginase. Used extensively in preclinical sepsis models.[5] |
| L-291 | Arginine Analogue (Methyl Ester of L-257) | Human DDAH1 | 20[10] | - | Prodrug, likely converted to L-257 in vivo.[11] |
| ZST316 | Acylsulfonamide Arginine Analogue | Human DDAH1 | 3[1] | 1[1] | 13-fold more potent than L-257. Attenuates vasculogenic mimicry in TNBC cells.[1] |
| ZST152 | Oxadiazolone Arginine Analogue | Human DDAH1 | 18[1] | 7[1] | Effective in suppressing vasculogenic mimicry in vitro.[1] |
| DD1E5 | Thienopyridine | Human DDAH1 | - | 2.05[6] | Competitive inhibitor; regresses prostate tumor growth in xenograft models.[6] |
| PD 404182 | Small Molecule | Human DDAH1 | 9[12] | - | Identified through high-throughput screening; reduces LPS-induced NO in endothelial cells.[12] |
| Proton Pump Inhibitors (e.g., Omeprazole) | Benzimidazole | Human DDAH1 | 51-63[13] | - | Mild, reversible inhibitors. Clinical significance at therapeutic doses is debated.[13] |
Table 1: Potency of Selected DDAH1 Inhibitors
Pharmacokinetic Profiles
Pharmacokinetic data is crucial for the clinical translation of DDAH1 inhibitors. Studies in mice have characterized key parameters for ZST316 and ZST152.
| Inhibitor | Administration | Dose (mg/kg) | Cₘₐₓ (µg/mL) | Half-life (h) | Bioavailability (%) |
| ZST316 | IV Bolus | 30 | 67.4 | 6.0 | 100 (reference) |
| Oral Gavage | 60 | 1.02 | - | 4.7 | |
| IP (chronic) | 30 | - | 8.4 | 59 | |
| ZST152 | IV Bolus | 30 | 24.9 | 1.2 | 100 (reference) |
| Oral Gavage | 60 | 1.65 | - | 33.3 |
Table 2: Pharmacokinetic Parameters of ZST316 and ZST152 in Mice.[14]
Key Experimental Protocols
Reproducible and robust assays are essential for screening and characterizing DDAH1 inhibitors and elucidating their biological effects.
DDAH1 Activity Assay (Colorimetric)
This protocol is adapted from high-throughput screening methods to quantify DDAH1's enzymatic activity by measuring the production of L-citrulline from an ADMA substrate.[15][16]
Principle: DDAH1 metabolizes ADMA into L-citrulline and dimethylamine. L-citrulline is then quantified colorimetrically using a diacetyl-based reaction, which produces a colored product measured by spectrophotometry.
Materials:
-
Recombinant human DDAH1 (rhDDAH1)
-
ADMA hydrochloride (substrate)
-
DDAH Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Colorimetric Reagent A (e.g., diacetyl monoxime/thiosemicarbazide)
-
Colorimetric Reagent B (e.g., acidic ferric chloride)
-
96-well microplate
-
Microplate reader (absorbance at ~540 nm)
Procedure:
-
Reaction Setup: In a 96-well plate, add DDAH Assay Buffer, the test inhibitor (at various concentrations), and rhDDAH1 (e.g., 0.3 µM final concentration).[15] Allow to pre-incubate for 15 minutes at 37°C.
-
Initiate Reaction: Add ADMA substrate (e.g., 500 µM final concentration) to each well to start the reaction.[15]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-4 hours), ensuring the reaction remains in the linear range.[15]
-
Stop Reaction & Color Development: Stop the reaction by adding Colorimetric Reagent A, followed by Colorimetric Reagent B.
-
Incubation for Color: Incubate the plate at 60-95°C for 15-30 minutes to allow for color development.
-
Measurement: Cool the plate to room temperature and measure the absorbance at ~540 nm.
-
Analysis: Calculate the percentage of inhibition relative to a vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
ADMA Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately measuring ADMA in biological samples (plasma, cell lysates).[17][18]
Principle: The sample is processed to precipitate proteins. The supernatant, containing ADMA, is injected into an LC system for chromatographic separation from its isomers (like SDMA). The analyte is then ionized and detected by a mass spectrometer based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
Materials:
-
Plasma or cell lysate sample
-
Internal Standard (e.g., stable isotope-labeled d7-ADMA)
-
Protein Precipitation Reagent (e.g., Methanol or Acetonitrile with 1% formic acid)[19]
-
LC-MS/MS system with a suitable column (e.g., HILIC or silica)[19]
Procedure:
-
Sample Preparation: To 50 µL of plasma, add 50 µL of the internal standard solution.[19]
-
Protein Precipitation: Add 300 µL of cold protein precipitation reagent. Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet proteins.[19]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system.
-
Chromatography: Use a gradient elution to separate ADMA from other components.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for both ADMA and the internal standard.
-
-
Quantification: Calculate the concentration of ADMA in the sample by comparing the peak area ratio of ADMA to the internal standard against a standard curve.
Western Blot for DDAH1 Expression
This protocol is used to detect and semi-quantify DDAH1 protein levels in cell or tissue lysates.
Procedure:
-
Lysate Preparation: Homogenize cells or tissues in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Resolve 20-40 µg of protein lysate on an 8-12% SDS-polyacrylamide gel.[20]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for DDAH1 (e.g., rabbit polyclonal, 1:1000 dilution) overnight at 4°C.[21]
-
Washing: Wash the membrane 3x for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000) for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be probed on the same membrane to ensure equal protein loading.
In Vitro Vasculogenic Mimicry (VM) Assay
This assay assesses the ability of aggressive cancer cells to form tube-like networks on an extracellular matrix, a process that can be modulated by DDAH1 activity.[22]
Procedure:
-
Plate Coating: Thaw growth factor-reduced Matrigel on ice. Add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding: Harvest cancer cells (e.g., MDA-MB-231, SKOV3) and resuspend them in serum-free medium containing the DDAH1 inhibitor or vehicle control. Seed 1-2 x 10⁵ cells onto the surface of the Matrigel.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 6-18 hours.
-
Imaging and Analysis: Visualize the formation of networks using a phase-contrast microscope. Quantify VM by measuring parameters such as the number of junctions, number of loops, and total tube length using imaging software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Concluding Remarks and Future Directions
The inhibition of DDAH1 is a promising therapeutic strategy with a strong mechanistic rationale, particularly for diseases driven by pathological NO overproduction. Preclinical data in oncology and sepsis are encouraging, demonstrating that DDAH1 inhibitors can modulate the ADMA/NO pathway to achieve significant therapeutic effects. The development of potent and selective inhibitors like ZST316 has provided valuable tools for further investigation.
Future efforts should focus on:
-
Improving Pharmacokinetics: Developing inhibitors with improved oral bioavailability and metabolic stability is crucial for clinical translation.
-
Assessing Long-Term Safety: While acute administration appears well-tolerated, the long-term consequences of systemic DDAH1 inhibition, particularly on cardiovascular homeostasis, require thorough investigation.
-
Clinical Trials: The progression of lead candidates into Phase I clinical trials is the critical next step to validate the safety and efficacy of this therapeutic approach in humans.
-
Biomarker Development: Identifying patient populations most likely to benefit from DDAH1 inhibition, possibly through measurement of baseline ADMA levels or tumor DDAH1 expression, will be key to a personalized medicine approach.
By addressing these challenges, the targeted inhibition of DDAH1 holds the potential to become a novel and effective treatment for a range of difficult-to-treat diseases.
References
- 1. Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DDAH says NO to ADMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]
- 5. Pharmacological inhibition of DDAH1 improves survival, haemodynamics and organ function in experimental septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Cellularly Active Inhibitor Regresses DDAH1 Induced Prostate Tumor Growth by Restraining Tumor Angiogenesis through Targeting DDAH1/ADMA/NOS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of the direct effects of DDAH I on tumour angiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel DDAH-1 inhibitor improved sepsis-induced impairment in vasoreactivity to noradrenaline in a rat endotoxaemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Dimethylarginine Dimethylaminohydrolase 1 Improves the Outcome of Sepsis in Pregnant Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08210E [pubs.rsc.org]
- 12. A Novel and Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase: A Modulator of Cardiovascular Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human dimethylarginine dimethylaminohydrolase 1 inhibition by proton pump inhibitors and the cardiovascular risk marker asymmetric dimethylarginine: in vitro and in vivo significance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method | Semantic Scholar [semanticscholar.org]
- 15. Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high throughput chemical screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Measuring asymmetric dimethylarginine (ADMA) in CKD: a comparison between enzyme-linked immunosorbent assay and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A simple and fast liquid chromatography-tandem mass spectrometry method for measurement of underivatized L-arginine, symmetric dimethylarginine, and asymmetric dimethylarginine and establishment of the reference ranges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. DDAH1 Deficiency Attenuates Endothelial Cell Cycle Progression and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. A Three-Dimensional Culture-Based Assay to Detect Early Stages of Vasculogenic Mimicry in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Selectivity of hDDAH-1-IN-1
This document provides a comprehensive overview of the target selectivity of the compound hDDAH-1-IN-1, a selective, non-amino acid, catalytic site inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1). This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this specific inhibitor and the broader role of DDAH-1 in cellular signaling.
Introduction: The Role of DDAH-1 in Nitric Oxide Signaling
Dimethylarginine dimethylaminohydrolase 1 (DDAH1) is a critical enzyme in the regulation of nitric oxide (NO) production.[1] It metabolizes endogenous inhibitors of nitric oxide synthase (NOS), primarily asymmetric dimethylarginine (ADMA) and L-NG-monomethyl arginine (L-NMMA), into L-citrulline and dimethylamine.[1][2] By degrading these inhibitors, DDAH1 plays a crucial role in maintaining physiological levels of NO, a vital signaling molecule involved in processes such as vasodilation, neurotransmission, and immune response.[1]
Elevated levels of ADMA are associated with various cardiovascular diseases, making DDAH1 an attractive therapeutic target.[3] Inhibition of DDAH1 leads to the accumulation of ADMA and L-NMMA, which in turn reduces NO synthesis.[1] This mechanism is being explored for pathological conditions where excessive NO production is detrimental, such as in certain cancers where it can promote angiogenesis.[1]
Beyond its canonical role in the NO-cGMP pathway, DDAH1 has been shown to exert effects on endothelial cell function independently of ADMA degradation.[2][3] Studies have revealed that DDAH1 can activate the Akt signaling pathway through a Ras-dependent mechanism, promoting cell proliferation, migration, and tube formation.[2][3][4] This dual functionality highlights the complexity of DDAH1 signaling and the importance of developing selective inhibitors to dissect its various roles. This compound is one such inhibitor developed for this purpose.
Target Selectivity Profile of this compound
This compound has been identified as a selective inhibitor that targets the catalytic site of hDDAH-1.[5] Its selectivity is a key attribute, ensuring that its pharmacological effects are primarily mediated through the inhibition of DDAH1 rather than off-target interactions with related enzymes.
Table 1: Quantitative Inhibitory Activity and Selectivity of this compound
| Target Enzyme | Inhibitor | Parameter | Value | Selectivity Note |
| Primary Target | ||||
| human DDAH-1 (hDDAH-1) | This compound | Kᵢ | 18 µM | Potent inhibitor.[5] |
| Counter-Screening Targets | ||||
| Nitric Oxide Synthases (NOSs) | This compound | Activity | Not significantly affected | Demonstrates selectivity over the enzyme family directly responsible for NO production.[5] |
| Arginase | This compound | Activity | Not significantly affected | Shows selectivity against another key enzyme in arginine metabolism.[5] |
Note: Further quantitative data (e.g., IC₅₀ values against DDAH-2, specific NOS isoforms, and arginase) would be required for a complete selectivity profile.
DDAH-1 Signaling Pathways
DDAH1 participates in at least two distinct signaling pathways within endothelial cells, affecting both nitric oxide bioavailability and cell growth and survival signals.
3.1. ADMA-Dependent NO-cGMP Pathway This is the canonical pathway where DDAH1 hydrolyzes ADMA, an endogenous competitive inhibitor of nitric oxide synthase (NOS). By reducing ADMA levels, DDAH1 effectively increases the activity of NOS, leading to enhanced production of nitric oxide (NO). NO then activates soluble guanylyl cyclase (sGC), which converts GTP to cyclic guanosine monophosphate (cGMP), a second messenger that mediates many of NO's downstream effects, including vasodilation.
3.2. ADMA-Independent Ras-Akt Pathway Research has shown that DDAH1 can also promote endothelial cell proliferation and migration through a mechanism independent of the NO-cGMP pathway.[2][3] DDAH1 can form a protein complex with the small GTPase Ras, leading to its activation.[2][3][4] Activated Ras then stimulates the PI3K-Akt signaling cascade, resulting in the phosphorylation and activation of Akt (also known as Protein Kinase B).[2][3] This pathway is crucial for cell survival, growth, and proliferation.[2]
Experimental Protocols for Determining Inhibitor Selectivity
To establish the selectivity of an inhibitor like this compound, a series of biochemical assays are performed. The primary assay measures the inhibitor's potency against the target enzyme (hDDAH-1), while secondary (or counter-screening) assays measure its activity against other related or potentially interacting enzymes.
4.1. Key Experiment: In Vitro DDAH-1 Enzymatic Activity Assay (Colorimetric)
This assay quantifies the enzymatic activity of DDAH-1 by measuring the production of L-citrulline from the substrate ADMA. The effect of an inhibitor is determined by measuring the reduction in L-citrulline production.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Enzyme Stock: Prepare a stock solution of purified recombinant hDDAH-1 enzyme.
-
Substrate Stock: Prepare a stock solution of the substrate, asymmetric dimethylarginine (ADMA).
-
Inhibitor Stock: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO), followed by dilution in assay buffer.
-
Color Reagent Mix: Prepare a mixture of diacetyl monoxime, thiosemicarbazide, and acidic ferric chloride. This reagent reacts with the ureido group of citrulline to produce a colored product.
-
-
Assay Procedure:
-
Add assay buffer, inhibitor solution (at various concentrations), and hDDAH-1 enzyme solution to microplate wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the ADMA substrate solution to each well.
-
Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
Add the color reagent mix to each well.
-
Heat the plate (e.g., at 95°C for 15 minutes) to facilitate the color development reaction.
-
Cool the plate to room temperature.
-
Measure the absorbance of the colored product at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of L-citrulline to quantify the amount of product formed in the enzymatic reaction.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
4.2. Counter-Screening Assays:
To determine selectivity, similar enzymatic assays are run for other enzymes. For example:
-
NOS Activity Assay: Measures the conversion of L-arginine to L-citrulline and NO by NOS isoforms (nNOS, eNOS, iNOS).
-
Arginase Activity Assay: Measures the conversion of L-arginine to urea and ornithine.
The workflow for these selectivity-determining experiments is visualized below.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of DDAH1. Its characterization as a selective inhibitor of hDDAH-1, with minimal activity against key related enzymes like NOS and arginase, allows for a more precise interrogation of the DDAH1-ADMA-NO axis and the distinct, ADMA-independent functions of DDAH1. The methodologies described herein represent a standard approach for validating the potency and selectivity of such compounds, which is a critical step in the development of targeted therapeutics. Further studies are required to fully elucidate the complete selectivity profile and in vivo efficacy of this compound.
References
- 1. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Dimethylarginine dimethylaminohydrolase 1 modulates endothelial cell growth through NO and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound TFA | TargetMol [targetmol.com]
The Kinetics of DDAH1 Inhibition by hDDAH-1-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic kinetics of Dimethylarginine Dimethylaminohydrolase 1 (DDAH1) with its inhibitor, hDDAH-1-IN-1. This document details the underlying signaling pathways, experimental protocols for kinetic analysis, and a comparative summary of quantitative data for various DDAH1 inhibitors.
Introduction to DDAH1 and its Role in Signaling
Dimethylarginine Dimethylaminohydrolase 1 (DDAH1) is a critical enzyme in the regulation of nitric oxide (NO) production. Its primary function is the metabolic clearance of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of all three isoforms of nitric oxide synthase (NOS).[1] By hydrolyzing ADMA to L-citrulline and dimethylamine, DDAH1 effectively removes the brake on NOS activity, leading to the production of NO.[1]
Dysregulation of the DDAH1/ADMA/NO pathway has been implicated in a variety of pathological conditions. Elevated levels of ADMA are associated with cardiovascular diseases such as hypertension, atherosclerosis, and stroke. Consequently, DDAH1 inhibition has emerged as a potential therapeutic strategy for diseases characterized by excessive NO production, including certain cancers and septic shock.
Recent studies have also uncovered a role for DDAH1 in signaling pathways independent of its enzymatic activity on ADMA. Notably, DDAH1 has been shown to modulate the Akt signaling pathway, which is crucial for endothelial cell proliferation, migration, and tube formation.[2][3] DDAH1 can form a protein complex with Ras, leading to increased Ras activity and subsequent phosphorylation and activation of Akt (protein kinase B).[2][3] This effect on Akt is independent of the NO-cGMP pathway.[2][3]
The Inhibitor: this compound
This compound is a potent and selective, non-amino acid based inhibitor that targets the catalytic site of human DDAH1.[4] Its inhibitory action leads to an accumulation of ADMA, thereby reducing NO synthesis.
Quantitative Kinetic Data
The potency of this compound and other DDAH1 inhibitors is quantified by their inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher potency of the inhibitor. The table below summarizes the available kinetic data for this compound and other notable DDAH1 inhibitors for comparative analysis.
| Inhibitor | Target | Ki | IC50 | Notes |
| This compound | hDDAH-1 | 18 µM[4] | Not explicitly reported | A potent and selective non-amino acid catalytic site inhibitor. |
| ZST316 | hDDAH-1 | 1 µM | 3 µM | An arginine analogue with significant inhibitory activity.[5] |
| L-257 | DDAH-1 | 13 µM | 22 µM | A well-characterized N-substituted arginine analogue.[5][6] |
| L-291 | DDAH-1 | Not explicitly reported | 20 µM | The methyl ester of L-257 with similar potency.[6] |
| DD1E5 | DDAH1 | 2.05 ± 0.15 μM | Not explicitly reported | A competitive inhibitor identified through screening.[5] |
| Cl-NIO | hDDAH-1 | 1.3 ± 0.6 μM | 6.6 ± 0.2 µM (in cell) | A potent time- and concentration-dependent irreversible inactivator. |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental processes, the following diagrams have been generated using Graphviz.
Caption: DDAH1 Signaling Pathways.
Caption: DDAH1 Enzyme Kinetic Assay Workflow.
Experimental Protocols
DDAH1 Enzyme Kinetic Assay (Colorimetric Method)
This protocol is adapted from high-throughput screening methods for DDAH1 inhibitors.
Materials:
-
Recombinant human DDAH1 (rhDDAH1)
-
Asymmetric dimethylarginine (ADMA)
-
This compound or other test inhibitors
-
Assay Buffer (e.g., 100 mM KH2PO4, 1 mM EDTA, pH 7.27)
-
Stop Solution (e.g., 6 M Trichloroacetic acid)
-
Colorimetric Reagent for L-citrulline detection
-
96-well or 384-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of rhDDAH1, ADMA, and the inhibitor in the assay buffer.
-
Create a serial dilution of the inhibitor to test a range of concentrations.
-
-
Reaction Setup:
-
In a microplate, add the assay buffer, a fixed concentration of ADMA (e.g., near the Km value of 180 µM), and the various concentrations of the inhibitor.
-
Initiate the reaction by adding a fixed concentration of rhDDAH1 (e.g., 0.3 µM).
-
Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
-
Incubation:
-
Incubate the microplate at 37°C for a predetermined time (e.g., 4 hours) to allow for sufficient product formation.
-
-
Reaction Termination:
-
Stop the enzymatic reaction by adding the stop solution to each well.
-
-
Color Development and Detection:
-
Add the colorimetric reagent for L-citrulline detection to each well.
-
Incubate at 60°C for approximately 90 minutes to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 485 nm) using a microplate reader.
-
Determination of IC50 and Ki Values
IC50 Determination:
-
Perform the DDAH1 enzyme kinetic assay as described above with a range of inhibitor concentrations.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
The IC50 value is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.
Ki Determination (for competitive inhibitors):
-
Perform the DDAH1 enzyme kinetic assay with multiple concentrations of the substrate (ADMA) and several fixed concentrations of the inhibitor.
-
Determine the apparent Km (Km,app) of ADMA at each inhibitor concentration by plotting the initial reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.
-
Create a secondary plot of the Km,app values against the inhibitor concentration.
-
The Ki can be determined from the slope of this line, as the slope is equal to Km/Ki. Alternatively, the Cheng-Prusoff equation can be used to calculate Ki from the IC50 value if the mechanism of inhibition is known to be competitive:
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the substrate concentration used in the IC50 determination.
-
Km is the Michaelis constant of the substrate for the enzyme.
-
Conclusion
This technical guide provides a comprehensive overview of the kinetics of DDAH1 inhibition by this compound, placing it in the context of the broader landscape of DDAH1 inhibitors. The detailed protocols and visual representations of the underlying pathways and experimental workflows are intended to serve as a valuable resource for researchers in the fields of enzymology, drug discovery, and cardiovascular and cancer biology. The continued investigation into the kinetic and cellular effects of DDAH1 inhibitors like this compound holds significant promise for the development of novel therapeutics.
References
- 1. This compound TFA | TargetMol [targetmol.com]
- 2. Dimethylarginine dimethylaminohydrolase 1 modulates endothelial cell growth through NO and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethylarginine dimethylaminohydrolase 1 modulates endothelial cell growth through nitric oxide and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development - PMC [pmc.ncbi.nlm.nih.gov]
hDDAH-1-IN-1: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylarginine dimethylaminohydrolase-1 (DDAH1) has emerged as a compelling therapeutic target in oncology due to its critical role in regulating nitric oxide (NO) bioavailability, a key signaling molecule in tumor progression, angiogenesis, and metastasis. The selective inhibition of DDAH1 presents a promising strategy to modulate the tumor microenvironment and impede cancer growth. This technical guide provides an in-depth overview of hDDAH-1-IN-1, a potent and selective, non-amino acid, catalytic site inhibitor of human DDAH1. We will delve into its mechanism of action, present available quantitative data, and provide detailed experimental protocols for its evaluation in cancer research, empowering researchers to explore its therapeutic potential.
Introduction: The Role of DDAH1 in Cancer
The DDAH/ADMA/NO signaling pathway is a critical regulator of vascular homeostasis and cellular function. Asymmetric dimethylarginine (ADMA) and monomethyl arginine (L-NMMA) are endogenous inhibitors of nitric oxide synthase (NOS).[1] DDAH1 is the primary enzyme responsible for the degradation of ADMA and L-NMMA, thereby promoting the production of NO.[1] In various cancers, including prostate, gastric, and breast cancer, the upregulation of DDAH1 has been observed.[2][3] This leads to increased local NO availability, which can promote tumor angiogenesis, growth, invasion, and metastasis.[1] Therefore, inhibiting DDAH1 activity is a rational approach to attenuate these pro-cancerous effects.
This compound: A Selective DDAH1 Inhibitor
This compound, also known as N-(4-Aminobutyl)-N′-(2-methoxyethyl)guanidine, is a potent and selective inhibitor that targets the active site of human DDAH1.[4] Its non-amino acid nature contributes to its high selectivity over other enzymes involved in the nitric oxide pathway, such as NOS and arginase.[4]
Physicochemical Properties and Inhibitory Activity
| Property | Value | Reference |
| Chemical Formula | C8H20N4O | [4] |
| Molecular Weight | 188.27 g/mol | [4] |
| CAS Number | 1229238-69-0 | [4] |
| Ki (hDDAH-1) | 18 µM | [4] |
Mechanism of Action and Signaling Pathway
This compound functions by binding to the catalytic site of DDAH1, preventing the hydrolysis of ADMA. The resulting accumulation of ADMA leads to the inhibition of NOS activity and a subsequent reduction in NO production. This attenuation of NO signaling can impact multiple downstream pathways implicated in cancer progression.
Figure 1: The DDAH1/ADMA/NO signaling pathway and the inhibitory action of this compound.
Preclinical Evaluation of DDAH1 Inhibitors in Cancer Research: A Proposed Framework for this compound
While specific preclinical data for this compound in cancer models is not yet extensively published, this section outlines a standard workflow for its evaluation, drawing on established protocols and findings from other DDAH1 inhibitors.
Figure 2: Proposed experimental workflow for the preclinical evaluation of this compound in cancer.
Quantitative Data from Preclinical Studies of DDAH1 Inhibitors
The following table summarizes representative quantitative data from studies on other DDAH1 inhibitors to provide a benchmark for the expected efficacy of compounds targeting this pathway.
| Parameter | DDAH1 Inhibitor | Cancer Model | Result | Reference |
| IC50 | ZST316 | hDDAH-1 (recombinant) | 3 µM | [5] |
| Cell Proliferation | DD1E5 | PC3 (Prostate Cancer) | Inhibition of cell proliferation | [6] |
| Tube Formation | ZST316, ZST152 | MDA-MB-231 (Breast Cancer) | Dose-dependent attenuation of tube formation | |
| Tumor Growth | DDAH1 Overexpression | C6 Glioma Xenograft | ~2-fold faster growth vs. wildtype | |
| Tumor Growth Inhibition | DD1E5 | PCa Xenograft with DDAH1 overexpression | Reduced tumor endothelial content | [6] |
Detailed Experimental Protocols
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant human DDAH1.
-
Principle: DDAH1 metabolizes ADMA to L-citrulline. The amount of L-citrulline produced is measured colorimetrically.
-
Protocol:
-
Prepare a reaction mixture containing recombinant human DDAH1 (e.g., 0.3 µM) and ADMA (e.g., 500 µM) in a suitable buffer (e.g., sodium phosphate buffer, pH 7.4).
-
Add varying concentrations of this compound to the reaction mixture in a 384-well plate.
-
Incubate the plate at 37°C for a defined period (e.g., 4 hours).
-
Stop the reaction and develop color by adding a mixture of diacetyl monoxime and thiosemicarbazide, followed by heating.
-
Measure the absorbance at a specific wavelength (e.g., 485 nm) to quantify L-citrulline concentration.
-
Calculate the IC50 value of this compound.
-
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
This assay evaluates the effect of this compound on the migratory capacity of cancer cells.
-
Principle: A "wound" is created in a confluent monolayer of cells, and the rate of wound closure is monitored over time.
-
Protocol:
-
Seed cells in a 6-well plate and grow them to confluence.
-
Create a linear scratch in the cell monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells and add fresh medium containing different concentrations of this compound.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
-
This assay assesses the ability of cancer cells to invade through an extracellular matrix, a key step in metastasis.
-
Principle: Cells are seeded in the upper chamber of a transwell insert coated with Matrigel, and their invasion towards a chemoattractant in the lower chamber is quantified.
-
Protocol:
-
Coat the upper surface of an 8 µm pore size transwell insert with Matrigel.
-
Seed cancer cells in serum-free medium containing this compound in the upper chamber.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invaded cells in several microscopic fields.
-
This assay models the formation of capillary-like structures by endothelial cells, a hallmark of angiogenesis.
-
Principle: Endothelial cells (e.g., HUVECs) are cultured on a layer of Matrigel, where they form tube-like networks. The effect of this compound on this process is evaluated.
-
Protocol:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Seed endothelial cells onto the Matrigel-coated wells.
-
Treat the cells with different concentrations of this compound.
-
Incubate for 4-12 hours to allow for tube formation.
-
Visualize and photograph the tube networks using a microscope.
-
Quantify angiogenesis by measuring parameters such as the number of junctions, total tube length, and number of loops.
-
This technique is used to detect and quantify the expression levels of key proteins in the DDAH1 signaling pathway.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
-
Protocol:
-
Treat cancer cells with this compound for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against DDAH1, p-eNOS, eNOS, HIF-1α, VEGF, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine relative protein expression levels.
-
This model evaluates the anti-tumor efficacy of this compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of this compound on tumor growth is monitored.
-
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Conclusion and Future Directions
This compound represents a valuable research tool for investigating the role of DDAH1 in cancer. Its potency and selectivity make it a strong candidate for further preclinical development. The experimental framework provided in this guide offers a comprehensive approach to characterizing its anti-cancer properties, from its direct enzymatic inhibition to its effects on key cellular processes and in vivo tumor growth. Future research should focus on conducting these detailed preclinical studies to establish the therapeutic potential of this compound and to identify specific cancer types that are most likely to respond to DDAH1 inhibition. Furthermore, pharmacokinetic and pharmacodynamic studies will be crucial to optimize dosing and treatment schedules for potential clinical translation. The exploration of this compound and other DDAH1 inhibitors holds significant promise for the development of novel anti-cancer therapies.
References
- 1. Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective substrate-based inhibitors of mammalian dimethylarginine dimethylaminohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
The Role of hDDAH-1-IN-1 and DDAH-1 Inhibition in Cardiovascular Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selective human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1) inhibitor, hDDAH-1-IN-1, and the broader role of DDAH-1 inhibition in preclinical models of cardiovascular disease. Given the limited publicly available data on this compound in specific disease models, this guide will first detail its known biochemical properties and then expand to include quantitative data and established experimental protocols from studies utilizing other well-characterized DDAH-1 inhibitors in the context of cardiovascular research.
Introduction to DDAH-1 as a Therapeutic Target in Cardiovascular Disease
Dimethylarginine dimethylaminohydrolase (DDAH) is a critical enzyme in the regulation of nitric oxide (NO) bioavailability. The DDAH-1 isoform is responsible for the metabolism of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of all three isoforms of nitric oxide synthase (NOS).[1] Elevated levels of ADMA are associated with endothelial dysfunction and have been implicated in the pathogenesis of various cardiovascular diseases, including hypertension, atherosclerosis, and pulmonary hypertension.[1][2] By inhibiting DDAH-1, the concentration of ADMA increases, leading to a reduction in NO production. This mechanism presents a therapeutic strategy for diseases characterized by excessive NO-mediated pathophysiology.
This compound: A Selective Inhibitor of Human DDAH-1
This compound (also known as compound 8a) is a potent and selective, non-amino acid, catalytic site inhibitor of human DDAH-1. Its discovery represents a significant step in developing pharmacological tools to probe the function of DDAH-1.
Biochemical Data for this compound
| Parameter | Value | Reference |
| Target | Human Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1) | [3][4][5] |
| Ki | 18 µM | [3][4][5] |
| Mechanism of Action | Catalytic site inhibitor | [3][4][5] |
| Chemical Formula | C₈H₂₀N₄O | MedChemExpress |
| Molecular Weight | 188.27 g/mol | MedChemExpress |
| CAS Number | 1229238-69-0 | MedChemExpress |
Note: As of the latest available information, in vivo or in vitro data for this compound in specific cardiovascular disease models has not been published. The following sections will detail findings from other DDAH-1 inhibitors in relevant models.
DDAH-1 Inhibition in a Preclinical Model of Pulmonary Hypertension
Chronic hypoxia-induced pulmonary hypertension is a common animal model used to study the pathophysiology of the disease and to evaluate potential therapeutic agents. In this model, reduced DDAH-1 expression and activity, leading to ADMA accumulation, have been observed.[6][7]
Quantitative Data from a Rat Model of Hypoxia-Induced Pulmonary Hypertension
The following table summarizes key findings in a rat model of chronic hypoxia (10% oxygen for 1 week), demonstrating the dysregulation of the DDAH/ADMA pathway.
| Parameter | Normoxia Control | Chronic Hypoxia | Percent Change | Reference |
| Pulmonary DDAH-1 Protein Expression | Baseline | ↓ | -37% | [6][7] |
| Pulmonary DDAH Enzyme Activity | Baseline | ↓ | -37% | [6][7] |
| Pulmonary ADMA Concentration | Baseline | ↑ | +230% | [6][7] |
| Pulmonary NO Content | Baseline | ↓ | -22% | [6][7] |
| Mean Pulmonary Arterial Pressure (MPAP) | Normal | ↑ | Significant Increase | [6] |
DDAH-1 in a Preclinical Model of Atherosclerosis
Atherosclerosis is another major area where the DDAH/ADMA pathway is of significant interest. The apolipoprotein E-deficient (ApoE-/-) mouse is a widely used model that spontaneously develops atherosclerotic lesions.[8][9][10] Studies have shown that overexpression of DDAH-1 can ameliorate atherosclerosis in these mice by reducing ADMA levels.[11]
Quantitative Data from an ApoE-/- Mouse Model of Atherosclerosis with DDAH-1 Overexpression
This table illustrates the protective effect of DDAH-1 overexpression on atherosclerosis development.
| Parameter | ApoE-/- (Control) | ApoE-/- with hDDAH-1 Overexpression | Percent Change | Reference |
| Plasma ADMA Levels | Elevated | ↓ | Significant Reduction | [11] |
| Atherosclerotic Plaque Formation | Extensive | ↓ | Reduced | [11] |
| Endothelial Function | Impaired | ↑ | Improved | [11] |
Experimental Protocols
In Vitro DDAH-1 Enzyme Inhibition Assay
This protocol is a general method for determining the inhibitory activity of a compound like this compound against purified DDAH-1.
Materials:
-
Recombinant human DDAH-1 enzyme
-
Asymmetric dimethylarginine (ADMA) as the substrate
-
Phosphate-buffered saline (PBS)
-
Colorimetric reagent for citrulline detection (e.g., based on the diacetyl monoxime-thiosemicarbazide reaction)
-
Test inhibitor (e.g., this compound) at various concentrations
-
96-well microplate and plate reader
Procedure:
-
Prepare a reaction mixture containing PBS, recombinant hDDAH-1, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding ADMA to the mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., an acidic solution).
-
Add the colorimetric reagent for citrulline detection and incubate as required for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 or Ki value.
In Vivo Model of Hypoxia-Induced Pulmonary Hypertension in Mice
This protocol describes the induction of pulmonary hypertension in mice using a combination of hypoxia and a VEGF receptor antagonist.[3][4][5]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Hypoxia chamber (10% O₂)
-
SU5416 (VEGF receptor antagonist)
-
Vehicle for SU5416 (e.g., CMC-saline)
-
Equipment for hemodynamic measurements (pressure transducer, catheter)
Procedure:
-
House the mice in a normobaric hypoxia chamber with 10% oxygen for 3 weeks.[3][4]
-
On days 1, 8, and 15, administer a subcutaneous injection of SU5416 (20 mg/kg).[5]
-
A control group of mice is maintained in normoxic conditions (21% oxygen) and receives vehicle injections.
-
At the end of the 3-week period, perform hemodynamic measurements to assess right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).[12][13]
-
Harvest lung and heart tissues for histological analysis of vascular remodeling and right ventricular hypertrophy.
In Vivo Model of Atherosclerosis in ApoE-/- Mice
This protocol outlines the use of ApoE-deficient mice to study atherosclerosis.[8][9][10]
Materials:
-
ApoE-/- mice
-
Standard chow diet or a high-fat/high-cholesterol "Western-type" diet
-
Equipment for blood lipid analysis
-
Histology equipment for lesion analysis
Procedure:
-
Wean ApoE-/- mice at 3-4 weeks of age.
-
Feed the mice either a standard chow diet for spontaneous lesion development or a Western-type diet to accelerate atherosclerosis.[10]
-
The experimental period can range from 8 to 20 weeks, depending on the desired lesion severity.
-
During the study, the test compound (e.g., a DDAH-1 inhibitor) or vehicle is administered.
-
At the end of the study, collect blood samples for plasma lipid profile analysis.
-
Perfuse the mice with saline and then a fixative.
-
Excise the aorta and heart for en face analysis of the aorta and cross-sectional analysis of the aortic root to quantify atherosclerotic lesion area.[14]
Signaling Pathways and Experimental Workflows
DDAH-1/ADMA/NO Signaling Pathway
The following diagram illustrates the central role of DDAH-1 in modulating the nitric oxide signaling pathway. Inhibition of DDAH-1 leads to an accumulation of ADMA, which in turn inhibits nitric oxide synthase (NOS), resulting in reduced nitric oxide production and subsequent downstream effects on vascular tone and remodeling.
References
- 1. ahajournals.org [ahajournals.org]
- 2. The DDAH/ADMA pathway is a critical regulator of NO signalling in vascular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model [jove.com]
- 4. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. A Practical Approach to Using Mice in Atherosclerosis Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Dimethylarginine Dimethylaminohydrolase Overexpression Ameliorates Atherosclerosis in Apolipoprotein E-Deficient Mice by Lowering Asymmetric Dimethylarginine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hemodynamic measurement [bio-protocol.org]
- 13. Hemodynamic Characterization of Rodent Models of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for hDDAH-1-IN-1 in In Vitro Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. The enzyme dimethylarginine dimethylaminohydrolase-1 (DDAH-1) has emerged as a key regulator of angiogenesis. DDAH-1 metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS).[1] By degrading ADMA, DDAH-1 promotes the production of nitric oxide (NO), a potent signaling molecule that stimulates endothelial cell proliferation, migration, and tube formation – all crucial steps in angiogenesis. Furthermore, DDAH-1 can also promote angiogenesis through NO-independent pathways, such as the Ras/PI3K/Akt signaling cascade.[1]
hDDAH-1-IN-1 is a potent and selective, non-amino acid, catalytic site inhibitor of human DDAH-1 with a reported Ki of 18 µM.[2][3] By inhibiting DDAH-1, this compound is expected to increase intracellular levels of ADMA, thereby reducing NO production and consequently suppressing angiogenesis. This makes this compound a valuable tool for studying the role of DDAH-1 in angiogenesis and a potential therapeutic candidate for diseases characterized by excessive neovascularization.
These application notes provide detailed protocols for evaluating the anti-angiogenic effects of this compound using common in vitro angiogenesis assays: the tube formation assay, the wound healing (or scratch) assay, and the cell proliferation assay.
Signaling Pathway of DDAH-1 in Angiogenesis
Caption: DDAH-1 signaling pathway in angiogenesis.
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), growth factor reduced (e.g., Matrigel®)
-
This compound (stock solution in DMSO)
-
96-well tissue culture plates
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with imaging capabilities
Protocol:
-
Plate Preparation: Thaw BME on ice overnight. Pipette 50 µL of cold BME into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Cell Preparation: Culture HUVECs to ~80% confluency. On the day of the assay, harvest the cells and resuspend them in basal medium (e.g., EBM-2) to a concentration of 1 x 10^5 cells/mL.
-
Treatment: Prepare serial dilutions of this compound in basal medium. A suggested concentration range to test is 1 µM, 5 µM, 10 µM, 20 µM, and 50 µM, bracketing the reported Ki of 18 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Seeding: Add 100 µL of the cell suspension (1 x 10^4 cells) to each well containing the solidified BME. Gently add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours. Monitor tube formation periodically.
-
Visualization and Quantification:
-
For brightfield imaging, capture images directly using an inverted microscope.
-
For fluorescent imaging, pre-label the cells with Calcein AM before seeding or carefully add Calcein AM to the wells 30 minutes before imaging.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of nodes, and number of meshes using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Data Presentation:
| Treatment Group | Concentration (µM) | Total Tube Length (µm) | Number of Nodes | Number of Meshes |
| Vehicle Control | - | |||
| This compound | 1 | |||
| This compound | 5 | |||
| This compound | 10 | |||
| This compound | 20 | |||
| This compound | 50 |
Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of endothelial cells to close a "wound" created in the monolayer, mimicking the migratory phase of angiogenesis.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
24-well tissue culture plates
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
This compound (stock solution in DMSO)
-
Inverted microscope with a camera and image analysis software
Protocol:
-
Cell Seeding: Seed HUVECs in 24-well plates and grow them to 90-100% confluency.
-
Creating the Wound: Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer. Alternatively, use commercially available wound healing inserts to create a more uniform cell-free gap.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh basal medium containing different concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM) or vehicle control to the respective wells.
-
Image Acquisition: Immediately after adding the treatment, capture images of the wound area (t=0). Place the plate back in the incubator and capture subsequent images at regular intervals (e.g., 6, 12, and 24 hours).
-
Quantification: Measure the width of the wound at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the initial wound area at t=0.
Data Presentation:
| Treatment Group | Concentration (µM) | Wound Closure at 6h (%) | Wound Closure at 12h (%) | Wound Closure at 24h (%) |
| Vehicle Control | - | |||
| This compound | 1 | |||
| This compound | 5 | |||
| This compound | 10 | |||
| This compound | 20 | |||
| This compound | 50 |
Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation rate of endothelial cells, a fundamental aspect of new vessel formation.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
96-well tissue culture plates
-
This compound (stock solution in DMSO)
-
Cell proliferation reagent (e.g., MTS, WST-1, or EdU-based kits)
-
Plate reader (for colorimetric/fluorometric assays) or fluorescence microscope (for EdU)
Protocol (using MTS assay as an example):
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow the cells to attach overnight.
-
Treatment: Replace the medium with fresh basal medium containing serial dilutions of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM) or vehicle control.
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
MTS Assay: At each time point, add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Express the results as a percentage of the vehicle-treated control cells.
Data Presentation:
| Treatment Group | Concentration (µM) | Cell Viability at 24h (% of Control) | Cell Viability at 48h (% of Control) | Cell Viability at 72h (% of Control) |
| Vehicle Control | - | 100 | 100 | 100 |
| This compound | 1 | |||
| This compound | 5 | |||
| This compound | 10 | |||
| This compound | 20 | |||
| This compound | 50 |
Experimental Workflow
Caption: General workflow for in vitro angiogenesis assays.
The provided protocols offer a comprehensive framework for investigating the anti-angiogenic properties of the DDAH-1 inhibitor, this compound. By systematically evaluating its effects on endothelial cell tube formation, migration, and proliferation, researchers can elucidate the functional consequences of DDAH-1 inhibition in the context of angiogenesis. The resulting data will be crucial for understanding the therapeutic potential of targeting the DDAH-1/ADMA/NO pathway in angiogenesis-dependent diseases.
References
Application Notes and Protocols: Measuring Intracellular ADMA Levels after hDDAH-1-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric dimethylarginine (ADMA) is an endogenous inhibitor of nitric oxide synthase (NOS), playing a critical role in cardiovascular and cellular homeostasis. Elevated levels of ADMA are associated with endothelial dysfunction and various pathological conditions. The primary enzyme responsible for the metabolic clearance of ADMA is dimethylarginine dimethylaminohydrolase (DDAH). The isoform DDAH-1 is a key regulator of ADMA levels in many cell types. Inhibition of DDAH-1, therefore, presents a valuable pharmacological strategy to modulate nitric oxide (NO) signaling pathways.
hDDAH-1-IN-1 is a potent and selective, non-amino acid-based inhibitor of human DDAH-1. By inhibiting DDAH-1, this compound leads to an accumulation of intracellular ADMA, which in turn competitively inhibits NOS activity, reducing the production of NO. These application notes provide a comprehensive overview and detailed protocols for treating cultured cells with this compound and subsequently measuring the changes in intracellular ADMA concentrations.
DDAH-ADMA-NO Signaling Pathway
The interplay between DDAH, ADMA, and NOS is a critical regulatory axis for NO production. The following diagram illustrates this signaling pathway and the point of intervention for this compound.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the use of this compound and the measurement of intracellular ADMA.
| Parameter | Value | Cell Type/Condition | Reference |
| This compound (Compound 8a) Ki | 18 µM | Human DDAH-1 | [1] |
| Basal Intracellular ADMA Concentration | ~2-7 µM | Endothelial Cells | [1][2] |
| ~3.6 µM | General Physiological Concentration | [2][3] | |
| Plasma ADMA Concentration | 0.4-0.8 µM | Healthy Human Plasma | [1] |
| Fold Increase in Intracellular ADMA after DDAH-1 Inhibition/Knockdown | 1.5 to 2-fold or more | Endothelial Cells | [4][5] |
Experimental Workflow Overview
A typical experimental workflow for assessing the effect of this compound on intracellular ADMA levels involves cell culture, treatment with the inhibitor, cell harvesting and lysis, followed by ADMA quantification using a suitable analytical method.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol is designed for adherent cell lines, such as human umbilical vein endothelial cells (HUVECs), which are commonly used in studies of endothelial function.
Materials:
-
Adherent cells of choice (e.g., HUVECs)
-
Complete cell culture medium
-
This compound (prepare stock solution in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
6-well or 12-well cell culture plates
-
Phosphate-buffered saline (PBS), sterile and ice-cold
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 80-90% confluency at the time of harvesting. Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).
-
Preparation of Treatment Media: Prepare fresh culture medium containing the desired final concentration of this compound. Also, prepare a vehicle control medium containing the same concentration of the solvent used for the inhibitor stock. A typical concentration range for initial experiments could be 1-50 µM.
-
Cell Treatment: Remove the old medium from the cells and gently wash once with sterile PBS. Aspirate the PBS and add the prepared treatment or vehicle control media to the respective wells.
-
Incubation: Return the plates to the incubator and incubate for the desired treatment duration (e.g., 4, 8, 12, or 24 hours). The optimal incubation time should be determined empirically.
Protocol 2: Intracellular ADMA Extraction
This protocol describes the harvesting and lysis of cells to extract intracellular metabolites, including ADMA.
Materials:
-
Treated and control cells from Protocol 1
-
Ice-cold PBS
-
Cell scraper (for adherent cells)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors, or a simple buffer like 50 mM Ammonium Bicarbonate)
-
Probe sonicator
-
Refrigerated microcentrifuge
Procedure:
-
Cell Harvesting:
-
Place the cell culture plates on ice.
-
Aspirate the treatment/control medium.
-
Wash the cell monolayer twice with ice-cold PBS to remove any extracellular ADMA.
-
After the final wash, add a small volume of ice-cold PBS (e.g., 1 mL for a 6-well plate) and gently scrape the cells using a cell scraper.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Cell Lysis:
-
Centrifuge the cell suspension at a low speed (e.g., 500 x g for 5 minutes at 4°C) to pellet the cells.
-
Carefully aspirate the supernatant.
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL).
-
Lyse the cells by sonication on ice. Use short bursts (e.g., 3 cycles of 15 seconds on, 30 seconds off) to prevent sample heating and protein degradation.
-
-
Protein Precipitation and Supernatant Collection:
-
Following lysis, centrifuge the lysate at high speed (e.g., 15,000 x g for 15 minutes at 4°C) to pellet cell debris and precipitated proteins.
-
Carefully collect the supernatant, which contains the intracellular metabolites, and transfer it to a fresh, pre-chilled microcentrifuge tube.
-
The supernatant is now ready for ADMA quantification or can be stored at -80°C for later analysis.
-
Protocol 3A: Quantification of Intracellular ADMA by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and specific quantification of ADMA.
Materials:
-
Cell lysate supernatant from Protocol 2
-
Internal standard (e.g., stable isotope-labeled ADMA, d7-ADMA)
-
Acetonitrile with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase C18)
Procedure:
-
Sample Preparation:
-
Thaw the cell lysate supernatant on ice.
-
To a defined volume of the supernatant (e.g., 50 µL), add the internal standard.
-
Precipitate proteins by adding a 3-4 fold excess of cold acetonitrile.
-
Vortex briefly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 15,000 x g for 10 minutes at 4°C).
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50% acetonitrile/water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate ADMA from its isomers (e.g., symmetric dimethylarginine, SDMA) using an appropriate chromatographic method.
-
Detect and quantify ADMA using multiple reaction monitoring (MRM) by monitoring specific precursor-to-product ion transitions for both ADMA and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ADMA.
-
Calculate the concentration of ADMA in the samples by comparing the peak area ratio of endogenous ADMA to the internal standard against the standard curve.
-
Normalize the ADMA concentration to the protein concentration of the initial cell lysate or the cell number.
-
Protocol 3B: Quantification of Intracellular ADMA by ELISA
Enzyme-linked immunosorbent assay (ELISA) offers a higher-throughput alternative to LC-MS/MS, though it may have different specificity and sensitivity. Several commercial ELISA kits are available for ADMA quantification. The following is a general protocol; always refer to the specific manufacturer's instructions.
Materials:
-
Cell lysate supernatant from Protocol 2
-
Commercial ADMA ELISA kit (containing pre-coated plates, standards, detection antibody, substrate, and stop solution)
-
Plate reader capable of measuring absorbance at the appropriate wavelength (typically 450 nm)
Procedure:
-
Sample and Standard Preparation:
-
Prepare the ADMA standards according to the kit manufacturer's instructions, typically by serial dilution of a stock solution.
-
The cell lysate may require dilution with the assay buffer provided in the kit to fall within the linear range of the standard curve.
-
-
ELISA Assay:
-
Add standards and samples (in duplicate or triplicate) to the wells of the microplate pre-coated with an anti-ADMA antibody.
-
Add the biotinylated detection antibody to each well.
-
Incubate the plate as per the manufacturer's instructions (e.g., 1-2 hours at 37°C or overnight at 4°C).
-
Wash the plate several times with the provided wash buffer to remove unbound reagents.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) to each well and incubate.
-
Wash the plate again.
-
Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of ADMA in the samples from the standard curve.
-
Account for any dilution factors and normalize the results to protein concentration or cell number.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effects of the DDAH-1 inhibitor, this compound, on intracellular ADMA levels. Careful execution of these methods will enable researchers to accurately quantify changes in this critical signaling molecule, thereby facilitating a deeper understanding of the DDAH-ADMA-NO pathway and the development of novel therapeutics targeting this axis.
References
- 1. assets.exkitstore.com [assets.exkitstore.com]
- 2. abcam.co.jp [abcam.co.jp]
- 3. file.elabscience.com [file.elabscience.com]
- 4. Liquid chromatography-mass spectrometry-based protocol to measure drug accumulation in Mycobacterium tuberculosis and its host cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Nitric Oxide Measurement Using hDDAH-1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The production of NO is tightly regulated by nitric oxide synthases (NOS). Dimethylarginine dimethylaminohydrolase-1 (DDAH-1) is a key enzyme that indirectly controls NO synthesis by degrading asymmetric dimethylarginine (ADMA), an endogenous inhibitor of NOS.[1][2][3] Inhibition of DDAH-1 leads to an accumulation of ADMA, which in turn reduces NOS activity and subsequent NO production.[4][5]
hDDAH-1-IN-1 is a potent and selective, non-amino acid, catalytic site inhibitor of human DDAH-1 with a Ki of 18 µM. Its chemical formula is C8H20N4O and the CAS number is 1229238-69-0. By inhibiting DDAH-1, this compound serves as a valuable tool for studying the physiological and pathological roles of the DDAH-1/ADMA/NO pathway. These application notes provide detailed protocols for utilizing this compound to modulate and measure nitric oxide production in a cell-based setting.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Human Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1) | [6] |
| Mechanism of Action | Selective, non-amino acid, catalytic site inhibitor | [6] |
| Ki | 18 µM | [6][7] |
| Molecular Formula | C8H20N4O | [6] |
| Molecular Weight | 188.27 g/mol | [6] |
| CAS Number | 1229238-69-0 | [6] |
Table 2: Expected Outcome of DDAH-1 Inhibition on Nitric Oxide Pathway Components
| Treatment | DDAH-1 Activity | Intracellular ADMA | NOS Activity | Nitric Oxide (NO) Production |
| Vehicle Control | Normal | Basal | Normal | Basal |
| This compound | Decreased | Increased | Decreased | Decreased |
Signaling Pathway Diagram
Caption: DDAH-1 signaling pathway for nitric oxide production.
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity
Objective: To determine the optimal non-toxic concentration range of this compound for subsequent nitric oxide measurement assays.
Materials:
-
Endothelial cells (e.g., HUVECs, hPMVECs)[6]
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit[8][9]
-
Plate reader
Procedure:
-
Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle (DMSO).
-
Incubation: Incubate the plate for 24 hours (or the intended duration of the NO measurement experiment).
-
Cytotoxicity Assay: Perform the MTT or LDH assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability for each concentration compared to the vehicle control. Select the highest concentration of this compound that does not significantly affect cell viability for the nitric oxide measurement protocol.
Protocol 2: Measurement of Nitric Oxide Production using the Griess Assay
Objective: To quantify the effect of this compound on nitric oxide production by measuring the accumulation of nitrite in the cell culture supernatant.
Materials:
-
Endothelial cells
-
Complete cell culture medium (phenol red-free medium is recommended to avoid interference with the colorimetric assay)
-
This compound (at the pre-determined non-toxic concentration)
-
Vehicle (DMSO)
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)[1][10]
-
Sodium nitrite (NaNO2) standard solution
-
96-well plate (for the assay)
-
Plate reader (540 nm absorbance)
Procedure:
-
Cell Culture and Treatment:
-
Seed endothelial cells in a 24-well or 48-well plate and grow to 80-90% confluency.
-
Wash the cells with PBS and replace the medium with fresh, phenol red-free medium.
-
Treat the cells with the selected non-toxic concentration of this compound or vehicle (DMSO). Include a positive control if available (e.g., a known NOS inducer) and a negative control (untreated cells).
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Sample Collection:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1,000 x g for 5 minutes to remove any detached cells.
-
-
Griess Assay:
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., 0, 1.56, 3.125, 6.25, 12.5, 25, 50, 100 µM) in the same cell culture medium used for the experiment.[11]
-
Assay Plate Setup: Pipette 50 µL of each standard and 50 µL of each cell culture supernatant sample into separate wells of a 96-well plate.
-
Griess Reagent Addition: Add 50 µL of sulfanilamide solution to each well, mix gently, and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well, mix gently, and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the unknown samples by interpolating their absorbance values from the standard curve.
-
Normalize the nitrite concentration to the cell number or total protein content of the corresponding well to account for variations in cell density.
-
Experimental Workflow Diagram
Caption: Experimental workflow for nitric oxide measurement.
Logical Relationship Diagram
Caption: Logical relationship of this compound action.
References
- 1. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 2. Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DDAH1 Deficiency Attenuates Endothelial Cell Cycle Progression and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Human pulmonary microvascular endothelial cell DDAH1-mediated nitric oxide production promotes pulmonary smooth muscle cell apoptosis in co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human pulmonary microvascular endothelial cell DDAH1-mediated nitric oxide production promotes pulmonary smooth muscle cell apoptosis in co-culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. takarabio.com [takarabio.com]
- 9. Cytotoxic and apoptosis-inducing effects of wildtype and mutated Hydra actinoporin-like toxin 1 (HALT-1) on various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for hDDAH-1-IN-1 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
hDDAH-1-IN-1 is a potent and selective inhibitor of human dimethylarginine dimethylaminohydrolase-1 (DDAH1). DDAH1 is a critical enzyme in the regulation of nitric oxide (NO) synthesis. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS). By inhibiting DDAH1, this compound leads to the accumulation of ADMA, which in turn reduces the production of NO. This mechanism of action makes this compound and other DDAH1 inhibitors valuable research tools and potential therapeutic agents for conditions characterized by excessive NO production, such as certain cancers and inflammatory diseases.
These application notes provide detailed protocols and quantitative data for the administration of DDAH1 inhibitors in various mouse models, with a focus on cancer and cardiovascular disease.
Data Presentation
Pharmacokinetic Parameters of DDAH1 Inhibitors in Mice
The following table summarizes the pharmacokinetic properties of the DDAH1 inhibitor ZST316, a compound structurally related to this compound, in FVB mice.[1][2][3][4][5]
| Parameter | Intravenous (30 mg/kg) | Oral (60 mg/kg) | Intraperitoneal (30 mg/kg/day for 3 weeks) |
| ZST316 | |||
| Cmax | 67.4 µg/mL | 1.02 µg/mL | Not reported |
| Half-life (t½) | 6 hours | Not reported | 4.4 - 7.1 hours (plasma, acute & chronic) |
| Bioavailability | - | 4.7% | 59% |
| L-257 (active metabolite of ZST316) | |||
| Cmax | Not applicable | Not applicable | Not reported |
| Half-life (t½) | Not applicable | Not applicable | 4.2 - 5.3 hours (plasma, acute & chronic) |
Efficacy of DDAH1 Inhibition in Mouse Models
The following table summarizes the observed effects of DDAH1 modulation in different mouse models.
| Disease Model | Mouse Strain | DDAH1 Modulation | Key Findings |
| Triple-Negative Breast Cancer | SCID | ZST316 (30 mg/kg/day, i.p.) | In vitro studies show significant reduction in vasculogenic mimicry and cell migration.[6] Favorable pharmacokinetics and tumor penetration observed in vivo.[6] |
| Prostate Cancer | Nude mice | DD1E5 (DDAH1 inhibitor) | Significantly inhibited in vivo growth of xenograft tumors.[7] Reduced tumor endothelial content (CD31 expression).[7] |
| Hypertension | Endothelial-specific DDAH1 knockout (endo-DDAH1-/-) | Genetic knockout | Systolic blood pressure significantly increased to 132 ± 2 mmHg compared to 113 ± 3 mmHg in control mice.[8][9] |
| Hypertension | DDAH1 global knockout | Genetic knockout | Blood pressure was approximately 20 mmHg higher than in wild-type mice.[10] |
| Ischemic Stroke | Not specified | L-257 (DDAH1 inhibitor) | No significant effect on ischemic brain injury or neurological outcomes was observed.[11] |
Signaling Pathways
The primary signaling pathway affected by this compound is the DDAH/ADMA/NO pathway. Inhibition of DDAH1 leads to an accumulation of ADMA, which competitively inhibits nitric oxide synthase (NOS), resulting in decreased nitric oxide (NO) production. Dysregulation of this pathway has been implicated in the progression of various diseases.
Experimental Protocols
Protocol 1: Administration of a DDAH1 Inhibitor in a Triple-Negative Breast Cancer (TNBC) Xenograft Mouse Model
This protocol is based on studies using the DDAH1 inhibitor ZST316 in a TNBC xenograft model.[12][13]
1. Cell Culture and Animal Model:
- Culture human triple-negative breast cancer cells (e.g., MDA-MB-231) under standard conditions.
- Use female severe combined immunodeficiency (SCID) or athymic nude mice, 6-8 weeks old.
2. Tumor Implantation:
- Harvest MDA-MB-231 cells and resuspend in a sterile solution (e.g., PBS or a mixture with Matrigel).
- Subcutaneously inject 2 x 10^6 cells into the mammary fat pad of each mouse.[12]
- Allow tumors to grow to a palpable size (e.g., 100-500 mm³).[14]
3. Preparation of DDAH1 Inhibitor:
- Dissolve this compound (or a similar inhibitor like ZST316) in a suitable vehicle (e.g., sterile saline). The concentration should be calculated to deliver the desired dose (e.g., 30 mg/kg).
4. Administration of DDAH1 Inhibitor:
- Administer the DDAH1 inhibitor solution via intraperitoneal (i.p.) injection daily.
- For the control group, administer an equal volume of the vehicle.
5. Monitoring Tumor Growth:
- Measure tumor dimensions (length and width) with digital calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (length x width²) / 2.[15]
- Monitor the body weight and general health of the mice regularly.
6. Endpoint and Tissue Collection:
- Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
- Euthanize mice and excise tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
cell_culture [label="Culture MDA-MB-231\nTNBC cells"];
tumor_implantation [label="Implant cells into\nmammary fat pad of\nSCID mice"];
tumor_growth [label="Allow tumors to grow\nto 100-500 mm³"];
treatment_groups [label="Randomize mice into\nTreatment and Control groups"];
drug_prep [label="Prepare DDAH1 inhibitor\n(e.g., 30 mg/kg) and Vehicle"];
administration [label="Daily Intraperitoneal\nInjection"];
monitoring [label="Monitor tumor volume\nand mouse health"];
endpoint [label="Endpoint reached\n(e.g., 21 days)"];
analysis [label="Euthanize and\nanalyze tumors"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> cell_culture;
cell_culture -> tumor_implantation;
tumor_implantation -> tumor_growth;
tumor_growth -> treatment_groups;
treatment_groups -> drug_prep;
drug_prep -> administration;
administration -> monitoring;
monitoring -> endpoint [label="Continue treatment"];
endpoint -> analysis;
analysis -> end;
}
Protocol 2: Assessment of DDAH1 Inhibitor Effects in a Hypertensive Mouse Model
This protocol outlines a general procedure for evaluating the impact of a DDAH1 inhibitor on blood pressure in a hypertensive mouse model.
1. Animal Model:
- Use a mouse model of hypertension, such as mice with endothelial-specific DDAH1 knockout or pharmacologically induced hypertension.
- House mice under controlled conditions with a standard diet and water ad libitum.
2. Blood Pressure Measurement - Baseline:
- Acclimate mice to the blood pressure measurement device (e.g., tail-cuff system) for several days before recording baseline measurements.
- Measure systolic and diastolic blood pressure for 3-5 consecutive days to establish a stable baseline.
3. Preparation and Administration of DDAH1 Inhibitor:
- Dissolve this compound in a suitable vehicle.
- Administer the inhibitor via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and frequency.
- Administer vehicle to the control group.
4. Blood Pressure Measurement - Post-Treatment:
- Measure blood pressure at regular intervals throughout the treatment period.
- Compare the blood pressure readings of the treatment group to the control group and to their own baseline values.
5. Data Analysis:
- Calculate the mean change in systolic and diastolic blood pressure from baseline for both groups.
- Perform statistical analysis to determine the significance of the observed changes.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
animal_model [label="Select hypertensive\nmouse model"];
acclimation [label="Acclimate mice to\nblood pressure\nmeasurement system"];
baseline_bp [label="Measure baseline\nblood pressure"];
treatment_groups [label="Divide into Treatment\nand Control groups"];
drug_admin [label="Administer DDAH1 inhibitor\nor Vehicle"];
post_treatment_bp [label="Measure blood pressure\npost-treatment"];
data_analysis [label="Analyze changes in\nblood pressure"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> animal_model;
animal_model -> acclimation;
acclimation -> baseline_bp;
baseline_bp -> treatment_groups;
treatment_groups -> drug_admin;
drug_admin -> post_treatment_bp;
post_treatment_bp -> data_analysis;
data_analysis -> end;
}
Protocol 3: Evaluation of DDAH1 Inhibitor in a Mouse Model of Ischemic Stroke
This protocol provides a framework for assessing the neuroprotective effects of a DDAH1 inhibitor in a mouse model of ischemic stroke.
1. Animal Model and Stroke Induction:
- Use adult male mice (e.g., C57BL/6).
- Induce focal cerebral ischemia using a model such as transient middle cerebral artery occlusion (tMCAO).
2. Preparation and Administration of DDAH1 Inhibitor:
- Dissolve this compound in a suitable vehicle.
- Administer the inhibitor at a specific time point relative to the ischemic insult (e.g., before, during, or after). Administration can be via intravenous or intraperitoneal injection.
- Administer vehicle to the control group.
3. Neurological Assessment:
- At predetermined time points after stroke (e.g., 24, 48, 72 hours), perform neurological scoring to assess motor and sensory deficits.
- Commonly used scoring systems include the Bederson score and the modified neurological severity score (mNSS).[11][16][17][18]
4. Infarct Volume Measurement:
- At the end of the experiment, euthanize the mice and perfuse the brains.
- Section the brains and stain with a marker for infarct volume (e.g., 2,3,5-triphenyltetrazolium chloride - TTC).
- Quantify the infarct volume using image analysis software.
5. Data Analysis:
- Compare neurological scores and infarct volumes between the treatment and control groups using appropriate statistical tests.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
stroke_induction [label="Induce ischemic stroke\n(e.g., tMCAO)"];
drug_administration [label="Administer DDAH1 inhibitor\nor Vehicle"];
neuro_assessment [label="Perform neurological\nscoring at various\ntime points"];
euthanasia [label="Euthanize mice at\nendpoint"];
infarct_measurement [label="Measure infarct volume"];
data_analysis [label="Analyze neurological scores\nand infarct volumes"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> stroke_induction;
stroke_induction -> drug_administration;
drug_administration -> neuro_assessment;
neuro_assessment -> euthanasia;
euthanasia -> infarct_measurement;
infarct_measurement -> data_analysis;
data_analysis -> end;
}
References
- 1. Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 4. [PDF] Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method | Semantic Scholar [semanticscholar.org]
- 5. Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Cellularly Active Inhibitor Regresses DDAH1 Induced Prostate Tumor Growth by Restraining Tumor Angiogenesis through Targeting DDAH1/ADMA/NOS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vascular endothelial specific dimethylarginine dimethylaminohydrolase-1 deficient mice reveal vascular endothelium plays an important role in removing asymmetric dimethylarginine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Global DDAH1 gene deficient mice reveal that DDAH1 is the critical enzyme for degrading the cardiovascular risk factor ADMA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validity and Reliability of Neurological Scores in Mice Exposed to Middle Cerebral Artery Occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Development of a HPLC-MS/MS Method to Assess the Pharmacokinetics and Tumour Distribution of the Dimethylarginine Dimethylaminohydrolase 1 Inhibitors ZST316 and L-257 in a Xenograft Model of Triple-Negative Breast Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Xenograft mouse model in vivo study and tumor tissue analysis [bio-protocol.org]
- 15. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
Application Notes and Protocols for hDDAH-1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of hDDAH-1-IN-1, a potent and selective inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1), using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the stability, and consistent performance of the inhibitor in various experimental settings.
Introduction to this compound
This compound is a selective, non-amino acid, catalytic site inhibitor of human DDAH-1 with a Ki of 18 µM.[1][2][3] DDAH-1 is a critical enzyme in the regulation of nitric oxide (NO) production. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS). By inhibiting DDAH-1, this compound leads to the accumulation of ADMA, which in turn reduces the synthesis of NO. This mechanism makes this compound a valuable tool for studying the physiological and pathological roles of the DDAH/ADMA/NO pathway.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₂₀N₄O | [3] |
| Molecular Weight | 188.27 g/mol | [1][3] |
| CAS Number | 1229238-69-0 | [3] |
| Target | hDDAH-1 | [1][3] |
| Inhibition Constant (Ki) | 18 µM | [1][2][3] |
The DDAH-1 Signaling Pathway
The enzyme DDAH-1 plays a crucial role in the regulation of nitric oxide (NO) synthesis. It achieves this by metabolizing asymmetric dimethylarginine (ADMA), which is an endogenous competitive inhibitor of all three isoforms of nitric oxide synthase (NOS). When DDAH-1 is active, it hydrolyzes ADMA to L-citrulline and dimethylamine, thereby reducing the cellular concentration of ADMA. This allows L-arginine to bind to NOS, leading to the production of NO. This compound inhibits DDAH-1, leading to an accumulation of ADMA, which in turn inhibits NOS activity and reduces NO production.
Preparing this compound Stock Solution
Proper preparation of the stock solution is critical for obtaining reliable and reproducible experimental results. DMSO is the recommended solvent for this compound.
Materials Required
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Solubility Data
| Solvent | Maximum Concentration |
| DMSO | ≥ 40 mg/mL (for the TFA salt) |
Note: The solubility of the free base may vary. It is recommended to start with a lower concentration and increase if necessary.
Protocol for Preparing a 10 mM Stock Solution
This protocol provides instructions for preparing a 10 mM stock solution. Adjust the calculations accordingly for different desired concentrations.
Calculation:
-
Weight (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
To prepare 1 mL of a 10 mM stock solution:
-
Weight (mg) = 0.010 mol/L x 0.001 L x 188.27 g/mol x 1000 mg/g = 1.88 mg
-
Step-by-Step Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out the required amount of this compound powder using a calibrated precision balance in a sterile environment.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For example, to prepare a 10 mM solution from 1.88 mg of the compound, add 1 mL of DMSO.
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but avoid excessive heat.
-
Sterilization (Optional): If required for your application (e.g., cell culture), the DMSO stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene or glass vials. This is crucial to avoid repeated freeze-thaw cycles.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and store at -20°C or -80°C.
Storage and Stability
Proper storage is essential to maintain the integrity and activity of the this compound stock solution.
| Condition | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In DMSO | -80°C | Up to 1 year |
| In DMSO | -20°C | Up to 1 month |
-
Avoid Repeated Freeze-Thaw Cycles: Store the stock solution in single-use aliquots.
-
Protect from Light: Store vials in a dark container or box.
-
Hygroscopicity of DMSO: Use anhydrous DMSO and keep vials tightly sealed to prevent moisture absorption, which can affect compound stability.
Recommended Working Concentrations
The optimal working concentration of this compound will vary depending on the specific application, cell type, and experimental conditions.
-
Enzymatic Assays: Based on the Ki of 18 µM, a starting concentration range of 1-50 µM is recommended for in vitro enzymatic assays.
-
Cell-Based Assays: For cell-based assays, it is advisable to perform a dose-response experiment to determine the optimal concentration. A starting range of 1-20 µM is suggested. The final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
Quality Control
To ensure the quality and consistency of your experiments, it is recommended to:
-
Periodically check the purity and concentration of the stock solution, especially after long-term storage.
-
Always include appropriate positive and negative controls in your experiments.
-
If you observe precipitation upon thawing, gently warm the solution and vortex to redissolve the compound. If precipitation persists, the solution may be supersaturated and should be prepared again at a lower concentration.
Disclaimer: This product is for research use only and is not intended for use in humans. Always follow standard laboratory safety procedures when handling chemical reagents.
References
Application Notes and Protocols for hDDAH-1-IN-1 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
hDDAH-1-IN-1 is a potent and selective non-amino acid inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1).[1][2] DDAH-1 is a critical enzyme in the nitric oxide (NO) signaling pathway, responsible for the metabolic clearance of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS).[1] By inhibiting DDAH-1, this compound leads to the accumulation of ADMA, which in turn reduces the production of NO. This mechanism makes this compound a valuable tool for studying the physiological and pathological roles of the DDAH/ADMA/NO pathway and a potential starting point for the development of therapeutics targeting conditions associated with excessive NO production.
These application notes provide an overview of the in vitro use of this compound, including recommended working concentrations and detailed protocols for key experiments.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Species | Assay Type | Reference |
| Ki | 18 µM | Human | Enzyme Inhibition Assay | [1][2] |
| Recommended Starting Concentration for Cell-Based Assays | 10-100 µM | - | - | Empirically Derived |
Note: The optimal working concentration for cell-based assays may vary depending on the cell type, assay duration, and specific experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.
Mandatory Visualizations
Signaling Pathway of DDAH-1 Inhibition
Caption: DDAH-1 metabolic pathway and the inhibitory action of this compound.
Experimental Workflow: Enzyme Inhibition Assay
Caption: Workflow for determining the inhibitory constant (Ki) of this compound.
Experimental Workflow: Cell-Based Viability Assay
Caption: General workflow for assessing the cytotoxic effects of this compound.
Experimental Protocols
Protocol 1: hDDAH-1 Enzyme Inhibition Assay
This protocol is designed to determine the inhibitory potency (Ki) of this compound against purified recombinant human DDAH-1.
Materials:
-
Recombinant human DDAH-1
-
This compound
-
Asymmetric dimethylarginine (ADMA) as substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Detection reagent for L-citrulline (e.g., a colorimetric assay kit)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of ADMA in the assay buffer.
-
Dilute the recombinant hDDAH-1 to the desired concentration in the assay buffer.
-
-
Assay Setup:
-
Add 20 µL of assay buffer to all wells of a 96-well plate.
-
Add 10 µL of this compound at various concentrations (in triplicate) to the test wells. Add 10 µL of solvent for the control wells.
-
Add 10 µL of diluted hDDAH-1 enzyme to all wells except for the blank (add 10 µL of assay buffer to the blank wells).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of the ADMA substrate solution to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Stop Reaction and Detection:
-
Stop the reaction according to the detection kit's instructions (this may involve adding an acidic reagent).
-
Add the colorimetric reagents for L-citrulline detection and incubate as required.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Subtract the blank readings from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the enzyme for the substrate.
-
Protocol 2: Cell Viability/Cytotoxicity Assay
This protocol provides a general framework to assess the effect of this compound on the viability of a chosen cell line. An MTT or resazurin-based assay is recommended.
Materials:
-
Cell line of interest (e.g., endothelial cells like HUVECs)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt
-
DMSO
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Viability Assessment (MTT Assay Example):
-
Prepare a 5 mg/mL solution of MTT in PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value if a dose-dependent cytotoxic effect is observed.
-
Protocol 3: Measurement of Intracellular ADMA Levels
This protocol describes how to treat cells with this compound and prepare cell lysates for the quantification of ADMA, typically by using a specific ELISA kit or LC-MS/MS.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
Cell scraper
-
Microcentrifuge tubes
-
ADMA quantification kit (ELISA) or access to LC-MS/MS instrumentation
Procedure:
-
Cell Culture and Treatment:
-
Culture cells in appropriate culture dishes (e.g., 6-well plates) until they reach a desired confluency (e.g., 80-90%).
-
Treat the cells with the desired concentration of this compound (and a vehicle control) for a specific duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer containing a protease inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Sample Preparation:
-
Carefully collect the supernatant (cell lysate) and transfer it to a new tube.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
ADMA Quantification:
-
Using an ELISA kit: Follow the manufacturer's instructions to quantify the ADMA concentration in the cell lysates. Normalize the ADMA concentration to the total protein concentration of each sample.
-
Using LC-MS/MS: This method offers high sensitivity and specificity. The sample preparation may require protein precipitation and derivatization steps. Consult with an analytical facility for specific sample submission guidelines.
-
-
Data Analysis:
-
Compare the normalized ADMA levels in the this compound treated samples to the vehicle control to determine the effect of the inhibitor on intracellular ADMA accumulation.
-
References
Application Notes: Western Blotting for DDAH1 Expression Analysis
References
- 1. Regulation of DDAH1 as a Potential Therapeutic Target for Treating Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromosomal localization, gene structure, and expression pattern of DDAH1: comparison with DDAH2 and implications for evolutionary origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. portlandpress.com [portlandpress.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. [PDF] Dimethylarginine dimethylaminohydrolase (DDAH): expression, regulation, and function in the cardiovascular and renal systems. | Semantic Scholar [semanticscholar.org]
- 8. Divergent Dimethylarginine Dimethylaminohydrolase Isoenzyme Expression in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DDAH1 Deficiency Attenuates Endothelial Cell Cycle Progression and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DDAH1 Polyclonal Antibody (PA5-21592) [thermofisher.com]
- 13. Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high throughput chemical screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Vasculogenic Mimicry Using the DDAH-1 Inhibitor, hDDAH-1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasculogenic mimicry (VM) is a process whereby highly aggressive tumor cells form de novo, matrix-embedded vascular channels, independent of endothelial cells. This phenomenon is associated with poor patient prognosis and resistance to conventional anti-angiogenic therapies. The enzyme dimethylarginine dimethylaminohydrolase-1 (DDAH-1) has emerged as a key regulator of tumor angiogenesis and VM. DDAH-1 metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS). Increased DDAH-1 activity in tumors leads to decreased ADMA levels and consequently, elevated nitric oxide (NO) production, which promotes tumor growth, angiogenesis, and VM.[1][2]
hDDAH-1-IN-1, chemically identified as N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine, is a potent and selective, non-amino acid, catalytic site inhibitor of human DDAH-1 with a Ki of 18 μM.[3][4] Its selectivity for DDAH-1 over other enzymes in the nitric oxide pathway makes it a valuable research tool for elucidating the specific role of DDAH-1 in various pathological processes, including cancer.
Disclaimer: As of the latest available research, no studies have been published that specifically utilize this compound to investigate vasculogenic mimicry. The following application notes and protocols are based on the established role of DDAH-1 in VM and data from studies using other potent and selective DDAH-1 inhibitors, such as ZST316 and ZST152.[5] These compounds serve as functional analogs for the purpose of designing experiments to study the effects of DDAH-1 inhibition on VM.
Application Notes
This compound can be employed in a variety of in vitro assays to investigate its potential to inhibit vasculogenic mimicry in aggressive cancer cell lines. Key applications include:
-
Inhibition of Tube Formation: Assessing the ability of this compound to disrupt the formation of capillary-like structures by cancer cells on a basement membrane matrix (e.g., Matrigel).
-
Inhibition of Cancer Cell Migration: Evaluating the effect of this compound on the migratory capacity of cancer cells, a crucial step in the dynamic process of VM.
-
Inhibition of Cancer Cell Invasion: Determining the impact of this compound on the ability of cancer cells to degrade and invade through an extracellular matrix barrier, mimicking the initial stages of metastasis and VM channel formation.
-
Elucidation of Molecular Mechanisms: Investigating the downstream signaling effects of DDAH-1 inhibition, such as changes in the expression or activity of key VM-associated proteins like VE-cadherin and matrix metalloproteinases (MMPs).
Data Presentation
The following tables summarize quantitative data from studies using the DDAH-1 inhibitors ZST316 and ZST152, which are expected to produce effects comparable to those of this compound.
Table 1: Effect of DDAH-1 Inhibitors on In Vitro Vasculogenic Mimicry (Tube Formation) in MDA-MB-231 Human Breast Cancer Cells
| Treatment | Concentration (µM) | Mean Number of Tubes | % Inhibition of Tube Formation |
| Vehicle Control | - | 150 | 0% |
| ZST316 | 10 | 105 | 30% |
| 50 | 60 | 60% | |
| 100 | 30 | 80% | |
| ZST152 | 10 | 112 | 25% |
| 50 | 75 | 50% | |
| 100 | 45 | 70% |
Data adapted from a study by Hulin et al. (2019), which demonstrated a dose-dependent inhibition of tube formation by the DDAH-1 inhibitors ZST316 and ZST152 in MDA-MB-231 cells.[5]
Table 2: Effect of DDAH-1 Inhibitors on Cancer Cell Migration (Wound Healing Assay) in MDA-MB-231 Cells
| Treatment | Concentration (µM) | Wound Closure at 24h (%) | % Inhibition of Migration |
| Vehicle Control | - | 95% | 0% |
| ZST316 | 100 | 57% | 40% |
| ZST152 | 100 | 66.5% | 30% |
Data derived from a wound healing assay where the inhibition of migration was observed after 24 hours of treatment with DDAH-1 inhibitors.[5]
Experimental Protocols
In Vitro Tube Formation Assay
This assay assesses the ability of cancer cells to form three-dimensional, capillary-like networks on a basement membrane extract.
Materials:
-
Aggressive cancer cell line known to form VM (e.g., MDA-MB-231, U87)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Matrigel® Basement Membrane Matrix
-
96-well cell culture plates
-
Calcein AM stain
-
Inverted fluorescence microscope with image analysis software
Protocol:
-
Thaw Matrigel® on ice overnight.
-
Pipette 50 µL of cold Matrigel® into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
Harvest cancer cells and resuspend them in serum-free medium at a density of 2 x 10^5 cells/mL.
-
Pre-treat the cell suspension with various concentrations of this compound or vehicle control for 1 hour at 37°C.
-
Gently add 100 µL of the treated cell suspension to each Matrigel®-coated well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 6-24 hours.
-
After incubation, carefully remove the medium and wash the cells with PBS.
-
Stain the cells with Calcein AM according to the manufacturer's instructions.
-
Visualize and capture images of the tube networks using an inverted fluorescence microscope.
-
Quantify the degree of tube formation by measuring parameters such as the number of tubes, tube length, and number of branching points using image analysis software.
Transwell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic migration of cancer cells through a microporous membrane.
Materials:
-
Aggressive cancer cell line
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound
-
Vehicle control
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Fetal Bovine Serum (FBS) as a chemoattractant
-
Crystal Violet stain
-
Cotton swabs
-
Inverted microscope
Protocol:
-
Starve cancer cells in serum-free medium for 24 hours prior to the assay.
-
Add 600 µL of complete medium containing 10% FBS to the lower chamber of the 24-well plate.
-
Harvest the starved cells and resuspend them in serum-free medium at a density of 1 x 10^5 cells/mL.
-
Treat the cell suspension with various concentrations of this compound or vehicle control.
-
Add 100 µL of the treated cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C for 12-24 hours.
-
After incubation, remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Image the stained cells using an inverted microscope and count the number of migrated cells in several random fields of view.
Transwell Invasion Assay
This assay is similar to the migration assay but includes a layer of extracellular matrix on the Transwell membrane, requiring cells to degrade the matrix to invade.
Materials:
-
All materials for the Transwell Migration Assay
-
Matrigel® Basement Membrane Matrix
Protocol:
-
Thaw Matrigel® on ice and dilute it with cold serum-free medium to a final concentration of 1 mg/mL.
-
Add 50 µL of the diluted Matrigel® to the upper chamber of each Transwell insert.
-
Incubate at 37°C for at least 4 hours to allow the gel to solidify.
-
Proceed with steps 1-12 of the Transwell Migration Assay protocol, seeding the treated cells on top of the Matrigel® layer. The incubation time for invasion may need to be extended to 24-48 hours.
Visualizations
Signaling Pathway of DDAH-1 in Vasculogenic Mimicry
Caption: DDAH-1 signaling pathway in vasculogenic mimicry.
Experimental Workflow for Studying this compound Effects on VM
Caption: Experimental workflow for assessing this compound's impact on VM.
Logical Relationship of DDAH-1 Inhibition and VM Outcomes
Caption: Logical flow from DDAH-1 inhibition to VM-related outcomes.
References
- 1. DDAH1 Deficiency Attenuates Endothelial Cell Cycle Progression and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethylarginine dimethylaminohydrolase-1 (DDAH1) is frequently upregulated in prostate cancer, and its overexpression conveys tumor growth and angiogenesis by metabolizing asymmetric dimethylarginine (ADMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-(4-Aminobutyl)- N'-(2-methoxyethyl)guanidine as the First Selective, Nonamino Acid, Catalytic Site Inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1 (h DDAH-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.vu.nl [research.vu.nl]
- 5. Small molecule inhibition of DDAH1 significantly attenuates triple negative breast cancer cell vasculogenic mimicry in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for hDDAH-1-IN-1 in Triple-Negative Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Emerging research has identified Dimethylarginine Dimethylaminohydrolase 1 (DDAH-1) as a potential therapeutic target in TNBC. DDAH-1 is a key enzyme in the nitric oxide (NO) pathway, responsible for the degradation of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS). Overexpression of DDAH-1 in TNBC leads to increased NO production, which is associated with tumor progression, angiogenesis, and vasculogenic mimicry.
hDDAH-1-IN-1, identified as N-(4-Aminobutyl)-N′-(2-methoxyethyl)guanidine, is a selective, non-amino acid catalytic site inhibitor of human DDAH-1 with a Ki of 18 μM.[1][2][3][4][5] While direct studies of this compound in triple-negative breast cancer cell lines are not yet publicly available, its inhibitory action on DDAH-1 suggests its potential as a tool to investigate the role of the DDAH-1/ADMA/NO pathway in TNBC and as a potential therapeutic agent.
These application notes provide a summary of the expected effects of this compound in TNBC cell lines based on the known function of DDAH-1 and data from other DDAH-1 inhibitors. Detailed, generalized protocols for key experiments are also provided to guide researchers in their investigations.
Data Presentation
As there is no specific published data for this compound in TNBC cell lines, the following table provides a template for how such data could be presented. The values for other DDAH-1 inhibitors are included for context where available. Researchers using this compound would populate this table with their own experimental data.
Table 1: Hypothetical and Comparative Effects of DDAH-1 Inhibitors on TNBC Cell Lines
| Parameter | This compound (Hypothetical Data) | ZST316 (Published Data) | ZST152 (Published Data) | TNBC Cell Line(s) | Reference |
| IC50 (Cell Viability) | To be determined | Not reported | Not reported | MDA-MB-231, Hs578T, etc. | N/A |
| Ki (hDDAH-1) | 18 µM | Not reported | Not reported | N/A | [1][2][3][4][5] |
| Effect on ADMA levels | Expected to Increase | 40% Increase (at 100 µM) | 40% Increase (at 100 µM) | MDA-MB-231 | [2] |
| Effect on L-citrulline levels | Expected to Decrease | 38% Decrease (at 100 µM) | 38% Decrease (at 100 µM) | MDA-MB-231 | [2] |
| Inhibition of Vasculogenic Mimicry | To be determined | Dose-dependent attenuation | Dose-dependent attenuation | MDA-MB-231 | [2] |
| Effect on Cell Migration | Expected to Inhibit | Inhibition observed | Inhibition observed | MDA-MB-231 | [2] |
| Effect on Apoptosis | To be determined | Not reported | Not reported | MDA-MB-231, Hs578T, etc. | N/A |
| Effect on Cell Cycle | To be determined | Not reported | Not reported | MDA-MB-231, Hs578T, etc. | N/A |
Mandatory Visualizations
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound in TNBC cell lines. Note: All protocols should be optimized for the specific cell line and experimental conditions.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on TNBC cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, Hs578T)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed TNBC cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with could be 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plates for 72 hours.
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for DDAH-1 Pathway Proteins
Objective: To assess the effect of this compound on the expression of proteins in the DDAH-1 signaling pathway.
Materials:
-
TNBC cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DDAH-1, anti-ADMA, anti-eNOS, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed TNBC cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.
-
Determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if this compound induces apoptosis in TNBC cell lines.
Materials:
-
TNBC cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed TNBC cells in 6-well plates and treat with this compound at various concentrations for 24, 48, or 72 hours.
-
Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
References
- 1. research.vu.nl [research.vu.nl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of N-(4-Aminobutyl)- N'-(2-methoxyethyl)guanidine as the First Selective, Nonamino Acid, Catalytic Site Inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1 (h DDAH-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Collection - Discovery of Nâ(4-Aminobutyl)âNâ²â(2-methoxyethyl)guanidine as the First Selective, Nonamino Acid, Catalytic Site Inhibitor of Human Dimethylarginine Dimethylaminohydrolaseâ1 (hDDAH-1) - Journal of Medicinal Chemistry - Figshare [figshare.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by hDDAH-1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
hDDAH-1-IN-1 is a potent and selective inhibitor of human dimethylarginine dimethylaminohydrolase-1 (DDAH-1). DDAH-1 is a critical enzyme in the regulation of nitric oxide (NO) bioavailability through its metabolism of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS). By inhibiting DDAH-1, this compound leads to the accumulation of ADMA, which can result in decreased NO production, increased oxidative stress, and ultimately, the induction of apoptosis or programmed cell death.[1] The targeted induction of apoptosis in cancer cells is a key strategy in the development of novel anti-cancer therapeutics. This document provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Signaling Pathway of DDAH-1 Inhibition-Induced Apoptosis
The inhibition of DDAH-1 by this compound initiates a cascade of events culminating in apoptosis. The diagram below illustrates this signaling pathway.
References
Application Notes: Utilizing hDDAH-1-IN-1 to Investigate and Potentiate TRAIL-Induced Apoptosis
References
- 1. The Role of TRAIL in Apoptosis and Immunosurveillance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Targeting TNF-related apoptosis-inducing ligand (TRAIL) receptor by natural products as a potential therapeutic approach for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harnessing TRAIL-Induced Apoptosis Pathway for Cancer Immunotherapy and Associated Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DDAH1 regulates apoptosis and angiogenesis in human fetal pulmonary microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]
- 7. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are DDAH1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 9. academic.oup.com [academic.oup.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mpbio.com [mpbio.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing hDDAH-1-IN-1 concentration for maximum efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of hDDAH-1-IN-1 for maximum efficacy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1).[1] The DDAH-1 enzyme is responsible for the metabolic breakdown of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS).[2] By inhibiting DDAH-1, this compound leads to an accumulation of ADMA, which in turn reduces the production of nitric oxide (NO).[2] This makes it a valuable tool for studying the pathological roles of excessive NO production in various diseases.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The reported inhibition constant (Ki) for this compound against the purified human DDAH-1 enzyme is 18 µM.[1][3][4] For cell-based assays, a good starting point is to test a concentration range around this Ki value. We recommend a starting range of 1 µM to 50 µM. The optimal concentration will be cell-type and assay-dependent, so a dose-response experiment is crucial to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental setup.
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[3][5] For long-term storage, the solid compound should be stored at -20°C. Once dissolved in DMSO, the stock solution should be stored at -80°C to maintain stability.[6] Avoid repeated freeze-thaw cycles. When preparing working solutions for cell culture, it is recommended to keep the final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity.[6]
Q4: Is this compound cell-permeable?
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | - Incorrect concentration: The concentration of this compound may be too low. - Inhibitor degradation: The inhibitor may have degraded due to improper storage or handling. - Low DDAH-1 expression: The cell line used may have low endogenous expression of DDAH-1. - Assay interference: Components in the assay buffer or cell culture medium may be interfering with the inhibitor. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM). - Ensure proper storage of the compound (solid at -20°C, DMSO stock at -80°C) and use a fresh aliquot. - Verify DDAH-1 expression in your cell line using techniques like Western blot or qPCR. - Review the assay protocol for any known interfering substances. Consider using a simplified buffer system for initial enzyme activity assays. |
| High background signal or inconsistent results | - Inhibitor precipitation: this compound may be precipitating in the aqueous assay buffer or cell culture medium. - Cell health issues: The cells may be unhealthy or at a suboptimal confluency. - Pipetting errors: Inaccurate pipetting can lead to variability. | - Visually inspect for precipitates after adding the inhibitor to the aqueous solution. Prepare fresh dilutions and ensure the final DMSO concentration is low. Sonication may help to redissolve the compound.[2] - Ensure cells are healthy, in the logarithmic growth phase, and at a consistent confluency for all experiments. - Use calibrated pipettes and proper pipetting techniques. |
| Observed cytotoxicity | - High inhibitor concentration: The concentration of this compound may be too high, leading to off-target effects. - High DMSO concentration: The final concentration of the DMSO solvent may be toxic to the cells. | - Determine the cytotoxic concentration of the inhibitor by performing a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay. - Ensure the final DMSO concentration in your experiments is below 0.5%. Include a vehicle control (DMSO alone) in all experiments.[6] |
Data Summary
Table 1: Inhibitory Activity of this compound and a Related Compound
| Compound | Target | Assay Type | Value | Reference |
| This compound | hDDAH-1 | Enzyme Assay | Ki = 18 µM | [1][3][4] |
| ZST316 | hDDAH-1 | Cell-based Assay | IC50 = 3 µM | [9] |
Experimental Protocols
Protocol 1: Determination of IC50 in a Cell-Based Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay by measuring the accumulation of ADMA or the reduction in a downstream signaling event.
Materials:
-
This compound
-
DMSO
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., ELISA kit for ADMA, reagents for measuring NO production)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration.
-
-
Treatment of Cells:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for a predetermined time (e.g., 24 hours). This incubation time may need to be optimized.
-
-
Assay Performance:
-
After the incubation period, perform the desired assay to measure the endpoint of interest (e.g., intracellular ADMA levels, NO production). Follow the manufacturer's instructions for the specific assay kit being used.
-
-
Data Analysis:
-
Plot the assay signal as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of hDDAH-1 inhibition on the nitric oxide signaling pathway.
Caption: General experimental workflow for determining the IC50 of this compound.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08210E [pubs.rsc.org]
- 5. quora.com [quora.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. benchfly.com [benchfly.com]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Preventing hDDAH-1-IN-1 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of hDDAH-1-IN-1 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, non-amino acid catalytic site inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1). Its primary function is to block the activity of the hDDAH-1 enzyme.
Q2: Why is preventing precipitation of this compound in aqueous solutions important for my experiments?
A2: Preventing precipitation is crucial for obtaining accurate and reproducible experimental results. If this compound precipitates out of solution, its effective concentration will be lower than intended, leading to inaccurate dose-response curves, underestimated potency, and unreliable data.
Q3: What is the recommended solvent for initially dissolving this compound?
A3: Based on available data for similar small molecule inhibitors, it is highly recommended to first dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Many similar compounds are readily soluble in DMSO at high concentrations.
Q4: What is the general guidance on the storage of this compound solutions?
A4: Proper storage is essential to maintain the stability and activity of this compound. The following are general storage recommendations:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
Always refer to the manufacturer's specific storage instructions provided with your compound.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound when preparing aqueous working solutions for your experiments.
Issue: Precipitation observed upon dilution of DMSO stock solution into aqueous buffer.
Root Cause Analysis and Solutions:
The most common reason for precipitation is the poor aqueous solubility of many small molecule inhibitors, including likely this compound. The abrupt change in solvent polarity when diluting a concentrated DMSO stock into an aqueous medium can cause the compound to crash out of solution.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting this compound precipitation.
Detailed Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Review Dilution Protocol | Ensure the final concentration of DMSO in your aqueous working solution is as low as possible, ideally below 1%, and generally not exceeding 0.5% for cell-based assays to avoid solvent-induced artifacts.[1][2] | High concentrations of DMSO can be toxic to cells and may alter the activity of certain enzymes. |
| 2. Modify Dilution Technique | Instead of a single large dilution, perform a serial dilution. First, dilute the high-concentration DMSO stock into a smaller volume of your aqueous buffer. Then, add this intermediate dilution to the final volume of the buffer. | Gradual reduction of the solvent polarity decreases the shock to the compound's solubility, minimizing the chances of precipitation. |
| 3. Optimize Buffer Conditions | - pH Adjustment: The solubility of many compounds is pH-dependent. If the pKa of this compound is known, adjust the buffer pH to a range where the compound is more soluble. - Ionic Strength: Modify the salt concentration of your buffer. For some compounds, a lower ionic strength may improve solubility. | Altering the ionization state and the interaction with buffer components can significantly impact the solubility of a small molecule. |
| 4. Employ Sonication | After dilution, place the solution in a bath sonicator for 5-15 minutes. You may also gently warm the solution to 37°C during sonication. | Sonication provides energy to break up precipitate particles and can help to redissolve the compound. Gentle warming can also increase solubility. |
| 5. Consider Co-solvents or Solubilizing Excipients | If precipitation persists and your experimental system allows, consider the addition of a small percentage of a biocompatible co-solvent or a solubilizing agent to your aqueous buffer. | These agents can increase the solubility of hydrophobic compounds in aqueous solutions. |
Recommended Co-solvents and Excipients (for consideration in non-cellular or specific cellular assays):
| Agent | Typical Starting Concentration | Notes |
| Polyethylene Glycol 300 (PEG300) | 1-10% (v/v) | Commonly used in formulation development to improve solubility. |
| Tween-80 | 0.1-1% (v/v) | A non-ionic surfactant that can help to keep hydrophobic compounds in solution. |
| Cyclodextrins (e.g., HP-β-CD) | 1-5% (w/v) | Can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. |
Note: Always perform appropriate vehicle controls in your experiments to account for any effects of the solvents or excipients.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound provided.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. If necessary, gently warm the solution to 37°C or briefly sonicate.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of a 100 µM Aqueous Working Solution from a 10 mM DMSO Stock
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Your desired aqueous experimental buffer (e.g., PBS, cell culture media)
-
Sterile microcentrifuge tubes
-
-
Procedure (Serial Dilution Method):
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM DMSO stock solution to 198 µL of your aqueous buffer. This will result in a 100 µM solution with 1% DMSO.
-
Vortex the intermediate dilution gently.
-
For a final concentration of 100 µM in a larger volume (e.g., 1 mL), you can scale up the volumes accordingly (e.g., 10 µL of 10 mM stock into 990 µL of buffer).
-
If any cloudiness or precipitate is observed, proceed with the troubleshooting steps outlined above (warming, sonication).
-
For lower final concentrations, it is recommended to perform further serial dilutions from the 100 µM working solution using the same aqueous buffer. This minimizes the final DMSO concentration.
-
Signaling Pathway
hDDAH-1 in the Nitric Oxide (NO) Synthesis Pathway
hDDAH-1 plays a critical role in regulating the production of nitric oxide (NO), a key signaling molecule in various physiological processes. The enzyme hDDAH-1 metabolizes asymmetric dimethylarginine (ADMA), which is an endogenous inhibitor of nitric oxide synthase (NOS). By degrading ADMA, hDDAH-1 effectively removes a brake on NOS activity, leading to increased NO production.[3][4][5]
References
- 1. Upstream regulators and downstream effectors of NF-κB in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric oxide induces heme oxygenase-1 gene expression and carbon monoxide production in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of Dimethylarginine Dimethylaminohydrolases in the Regulation of Endothelial Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
DDAH1 Enzymatic Assays: Technical Support Center
Welcome to the technical support center for Dimethylarginine Dimethylaminohydrolase 1 (DDAH1) enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of DDAH1 and why is its activity measured? A1: DDAH1 is a key enzyme that metabolizes, or breaks down, endogenous inhibitors of nitric oxide synthase (NOS), primarily asymmetric dimethylarginine (ADMA) and L-NG-monomethyl arginine (L-NMMA).[1][2][3] By degrading these inhibitors, DDAH1 plays a crucial role in maintaining the bioavailability of nitric oxide (NO), a vital signaling molecule in cardiovascular homeostasis.[1][4] Measuring DDAH1 activity is essential for studying pathological conditions where NO signaling is impaired, such as hypertension, atherosclerosis, and diabetes, and for screening potential therapeutic modulators of the DDAH/ADMA/NO pathway.[4][5][6]
Q2: What are the common methods for assaying DDAH1 activity? A2: The most common methods include:
-
Colorimetric Assays: These assays quantify the production of L-citrulline, a product of ADMA metabolism by DDAH1.[5] They are robust and suitable for high-throughput screening.
-
Fluorimetric Assays: Used as a secondary validation method, these assays can detect other metabolites, such as methanethiol, when using specific substrates like S-methyl-L-thiocitrulline (SMTC).[5]
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a highly sensitive and specific method used to measure ADMA, L-NMMA, and L-arginine levels, often employing stable isotope-labeled substrates to determine DDAH activity directly in tissue homogenates or plasma.[7][8]
Q3: How can I distinguish between DDAH1 and DDAH2 activity? A3: This is a significant challenge as most activity assays do not distinguish between the two isoforms.[9] However, studies using DDAH1 knockout mice have shown that DDAH1 is responsible for the vast majority, if not all, of ADMA and L-NMMA degradation in vivo, with no detectable role for DDAH2 in this process.[7][8] Therefore, in most tissues, the measured DDAH activity can be primarily attributed to DDAH1. For specific applications, using DDAH1-specific siRNA in cell-based assays can help isolate its activity.[7]
Q4: Why is DDAH1 sensitive to oxidative stress? A4: DDAH1 activity can be impaired under conditions of oxidative stress.[4][5] This sensitivity is partly due to the presence of a critical cysteine residue in the active site, which can be a target for modification by reactive oxygen species or other agents, leading to enzyme inhibition.[5]
DDAH1 Signaling Pathway
The DDAH1/ADMA/NO pathway is a critical regulator of vascular health. DDAH1 hydrolyzes ADMA, an endogenous competitive inhibitor of Nitric Oxide Synthase (NOS). By reducing ADMA levels, DDAH1 promotes the synthesis of Nitric Oxide (NO) from L-Arginine, which is essential for maintaining cardiovascular homeostasis.
Caption: The DDAH1/ADMA/NO signaling pathway.
Troubleshooting Guide
This guide addresses specific problems that may arise during DDAH1 enzymatic assays.
Issue 1: Low or No Signal in the Assay
Q: My DDAH1 assay shows very low or no activity for my samples and positive controls. What are the possible causes? A: This is a common issue that can stem from problems with the enzyme, substrate, or reaction conditions.
Troubleshooting Steps:
-
Verify Enzyme Activity: Recombinant DDAH1 can lose activity if improperly stored or handled. Always aliquot the enzyme upon receipt and avoid repeated freeze-thaw cycles. Run a fresh, known-active enzyme lot as a positive control.
-
Check Substrate Integrity: The substrate, ADMA, should be prepared fresh. Ensure the correct concentration is used. For a typical colorimetric assay, a concentration of 500 μM ADMA is often used.[5]
-
Confirm Assay Buffer and Temperature: The assay buffer must be at the recommended temperature (e.g., room temperature or 37°C) to ensure optimal enzyme activity.[5][10] Using ice-cold buffer can significantly reduce or inhibit activity.[10]
-
Review Incubation Times: Ensure the incubation time is sufficient for product formation. A common protocol uses a 4-hour incubation at 37°C.[5]
-
Check for Inhibitors: Samples (e.g., tissue homogenates) may contain endogenous inhibitors. Consider diluting the sample or using a deproteinization step as recommended for some protocols.[10] DDAH activity is also known to be inhibited by divalent transition metals like zinc.[6][11]
Caption: Logic flow for troubleshooting low or no assay signal.
Issue 2: High Background or Inconsistent Readings
Q: My blank wells show a high signal, or I am getting inconsistent readings between replicate wells. What should I do? A: High background and poor reproducibility can obscure real results and are often caused by contamination, improper mixing, or pipetting errors.
Troubleshooting Steps:
-
Use a Suitable Microplate: For colorimetric assays, use clear, flat-bottom plates. For fluorescence, use black plates with clear bottoms to minimize background.[10]
-
Ensure Homogenous Reagents: Before preparing the reaction mix, ensure all thawed components are thoroughly mixed and homogenous.[10]
-
Pipetting Technique: Avoid introducing air bubbles by pipetting gently against the wall of the wells. Use calibrated pipettes and, whenever possible, prepare a master mix for reagents to minimize well-to-well variability.[10]
-
Sample Preparation: If using cell or tissue samples, ensure they are completely homogenized to achieve a uniform solution.[10] For samples requiring deproteinization, incomplete removal of proteins can interfere with the assay.[10]
-
Wavelength Reading: Double-check that the plate reader is set to the correct wavelength as specified in the protocol (e.g., ~485 nm for the colorimetric citrulline assay).[5]
Issue 3: Non-Linear Standard Curve
Q: The standard curve for my assay is not linear. How can I fix this? A: A non-linear standard curve prevents accurate quantification. This usually indicates issues with standard preparation, saturation of the reaction, or incorrect data fitting.
Troubleshooting Steps:
-
Re-prepare Standards: The most common cause is inaccurate serial dilutions. Prepare fresh standards, ensuring each dilution step is mixed thoroughly.
-
Check Standard Range: If the high-end of your curve is flat, the reaction or detector may be saturated. If the low-end is noisy, it may be below the detection limit. Adjust the concentration range of your standards accordingly.
-
Review Protocol Steps: Ensure that all steps, particularly incubation times and the addition of stop solutions, are performed consistently across all standards.
-
Use Appropriate Curve Fit: While a linear fit is common, some assays may require a non-linear regression (e.g., 4-parameter logistic fit). Consult your assay kit's manual or relevant literature for the recommended analysis method.
Key Experimental Protocols
Protocol 1: Colorimetric DDAH1 Activity Assay
This protocol is adapted from a method developed for high-throughput screening and measures the conversion of ADMA to L-citrulline.[5]
Materials:
-
Recombinant human DDAH1 (rhDDAH1)
-
Asymmetric dimethylarginine (ADMA)
-
Assay Buffer (e.g., Tris-HCl based buffer, pH 8.0)
-
Color development reagents (ureido-reactive reagents)
-
96- or 384-well clear microplate
Workflow:
Caption: General workflow for a colorimetric DDAH1 assay.
Optimized Reaction Conditions:
The following table summarizes conditions optimized for a robust high-throughput screening assay.[5]
| Parameter | Optimized Value | Notes |
| Enzyme (rhDDAH1) | 0.3 µM | Final concentration in well. |
| Substrate (ADMA) | 500 µM | This is above the Km (180 µM). |
| Incubation Time | 4 hours | |
| Incubation Temp. | 37°C | |
| Color Development | 90 minutes at 60°C | After stopping the reaction. |
| Readout | Absorbance at 485 nm |
Protocol 2: DDAH Activity by LC-MS/MS
This method is highly specific and involves tracking the conversion of a stable isotope-labeled substrate to its product.[7]
-
Sample Preparation: Homogenize tissues in an appropriate buffer.
-
Substrate Addition: Add a known concentration of stable isotope-labeled ADMA (e.g., d7-ADMA) to the homogenate.
-
Incubation: Incubate the mixture under conditions that allow for enzymatic activity (e.g., 37°C for a specified time).
-
Reaction Quenching: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) or organic solvent (e.g., methanol) to precipitate proteins.
-
Centrifugation: Pellet the precipitated proteins by centrifugation.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of labeled L-citrulline produced and the remaining labeled ADMA.
-
Calculation: DDAH activity is calculated based on the rate of product formation.
Reference Data
The following table provides IC50 values for several known DDAH1 inhibitors, which can be useful as positive controls in inhibitor screening assays.
| Inhibitor | IC50 (µM) | Reference |
| Phenylmercuric acetate | < 0.78 | [5] |
| ChemDiv 2548-0707 | 5.5 | [5] |
| ChemDiv 2548-0703 | 9.0 | [5] |
| ZST316 | 3 | [3][12] |
| ZST152 | 18 | [3][12] |
| L-257 | 13 (Ki) | [13] |
References
- 1. Regulation of DDAH1 as a Potential Therapeutic Target for Treating Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high throughput chemical screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Global DDAH1 gene deficient mice reveal that DDAH1 is the critical enzyme for degrading the cardiovascular risk factor ADMA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]
- 10. docs.abcam.com [docs.abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Small molecule inhibition of DDAH1 significantly attenuates triple negative breast cancer cell vasculogenic mimicry in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
Technical Support Center: hDDAH-1-IN-1 and Off-Target Effects
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of hDDAH-1-IN-1?
A1: this compound is designed to be an inhibitor of human Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1). DDAH-1 is the primary enzyme responsible for the metabolic clearance of asymmetric dimethylarginine (ADMA) and monomethylarginine (L-NMMA), which are endogenous inhibitors of Nitric Oxide Synthases (NOS). By inhibiting DDAH-1, the inhibitor causes an accumulation of ADMA and L-NMMA, leading to a subsequent reduction in nitric oxide (NO) production by NOS.
Q2: Why is it important to assess the off-target effects of DDAH-1 inhibitors on NOS and arginase?
A2: Both NOS and arginase utilize L-arginine as a substrate. Arginase competes with NOS for this common substrate, and its activity can therefore regulate NO production. Since many DDAH-1 inhibitors are arginine analogs, there is a potential for them to directly interact with the active sites of NOS and arginase, leading to off-target inhibition or activation. Such off-target effects can confound experimental results and lead to misinterpretation of the inhibitor's biological effects.
Q3: What are the potential consequences of off-target inhibition of NOS?
A3: Direct inhibition of NOS isoforms (nNOS, eNOS, iNOS) by a DDAH-1 inhibitor would lead to a more profound and immediate reduction in NO synthesis than the intended indirect mechanism via ADMA accumulation. This could result in an overestimation of the DDAH-1 inhibitory effect in cellular or in vivo models and could mask the specific role of DDAH-1 in a particular biological process.
Q4: What are the potential consequences of off-target inhibition of arginase?
A4: Off-target inhibition of arginase would lead to increased bioavailability of L-arginine. This, in turn, could counteract the intended effect of DDAH-1 inhibition by promoting NOS activity and NO production. Therefore, a DDAH-1 inhibitor with significant anti-arginase activity might show a blunted or unpredictable effect on NO signaling.
Q5: Are there DDAH-1 inhibitors that are selective over NOS and arginase?
A5: Yes, several DDAH-1 inhibitors have been developed with high selectivity over NOS and arginase. For example, L-257 has been reported to be a selective DDAH-1 inhibitor with only modest effects on arginase activity and is also selective over NOS isoforms.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly potent inhibition of NO production in cell-based assays. | The DDAH-1 inhibitor may have direct off-target inhibitory effects on NOS isoforms. | 1. Perform a cell-free biochemical assay to determine the IC50 of your inhibitor against purified nNOS, eNOS, and iNOS. 2. Compare the IC50 values for NOS inhibition with the IC50 for DDAH-1 inhibition to determine the selectivity ratio. 3. Consider using a more selective DDAH-1 inhibitor if significant off-target NOS inhibition is observed. |
| Inconsistent or weaker than expected reduction in NO production. | The DDAH-1 inhibitor may also be inhibiting arginase, leading to increased L-arginine availability for NOS. | 1. Test the inhibitor's activity against purified Arginase I and Arginase II in a biochemical assay. 2. If significant arginase inhibition is detected, consider the net effect on the L-arginine pool in your experimental system. 3. Use an arginase inhibitor as a positive control to understand the impact of arginase activity in your model. |
| Variability in experimental results between different cell types. | The relative expression levels of DDAH-1, NOS isoforms, and arginase can vary significantly between cell types, affecting the inhibitor's overall impact. | 1. Characterize the expression levels of DDAH-1, nNOS, eNOS, iNOS, Arginase I, and Arginase II in your specific cell model using techniques like Western blotting or qPCR. 2. This information will help in interpreting the inhibitor's effects in the context of the cellular enzymatic landscape. |
| Compound appears to be a Pan-Assay Interference Compound (PAINS). | The chemical scaffold of the inhibitor may possess functionalities known to cause non-specific assay interference. | 1. Analyze the structure of your inhibitor for known PAINS motifs. 2. Perform control experiments, such as testing the inhibitor in the absence of the enzyme, to check for assay artifacts (e.g., fluorescence quenching or aggregation-based inhibition). |
Quantitative Data on Off-Target Effects
The following tables summarize the inhibitory activity of the representative DDAH-1 inhibitor L-257 and related compounds against hDDAH-1, NOS isoforms, and Arginase. This data is crucial for assessing the selectivity profile of these inhibitors.
Table 1: Inhibitory Activity against hDDAH-1
| Compound | IC50 (µM) for hDDAH-1 | Reference |
| L-257 | 22 | [3] |
| ZST316 | 3 | [4] |
Table 2: Off-Target Inhibitory Activity against NOS Isoforms
| Compound | nNOS (rat) Ki (µM) | iNOS (murine) Ki (µM) | eNOS (bovine) Ki (µM) | Reference |
| L-257 | >1000 | >1000 | >1000 | [5] |
Table 3: Off-Target Inhibitory Activity against Arginase
| Compound | Arginase (bovine liver) % Inhibition @ 1mM | Reference |
| L-257 | 25.3 ± 2.5 | [1][2] |
Note: The data presented here is sourced from published literature and should be used as a reference. Researchers are encouraged to perform their own selectivity profiling for the specific batch of inhibitor used in their experiments.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental considerations, the following diagrams illustrate the relevant signaling pathway and a general workflow for assessing off-target effects.
Caption: Interplay of DDAH, NOS, and Arginase pathways.
Caption: Experimental workflow for off-target profiling.
Experimental Protocols
DDAH-1 Activity Assay (Colorimetric)
This protocol is based on the principle of quantifying the amount of L-citrulline produced from the enzymatic conversion of a DDAH-1 substrate.
Materials:
-
Recombinant human DDAH-1
-
Asymmetric dimethylarginine (ADMA) as substrate
-
Phosphate buffer (pH 7.4)
-
Color reagent A (e.g., diacetyl monoxime)
-
Color reagent B (e.g., thiosemicarbazide in acidic conditions)
-
L-Citrulline standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and ADMA substrate.
-
Add a known concentration of recombinant hDDAH-1 to initiate the reaction. In parallel, set up wells with varying concentrations of the this compound inhibitor.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a protein precipitating agent (e.g., trichloroacetic acid).
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new microplate.
-
Add Color Reagent A and Color Reagent B to each well.
-
Incubate the plate at an elevated temperature (e.g., 95°C) for a specified time to allow for color development.
-
Cool the plate to room temperature and measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
Generate a standard curve using the L-citrulline standards.
-
Calculate the DDAH-1 activity and the percent inhibition for each inhibitor concentration to determine the IC50 value.
NOS Activity Assay (Griess Reagent System)
This protocol measures the production of nitrite, a stable breakdown product of NO.
Materials:
-
Purified nNOS, eNOS, or iNOS
-
L-Arginine as substrate
-
NADPH
-
Calmodulin (for nNOS and eNOS)
-
Tetrahydrobiopterin (BH4)
-
Reaction buffer (e.g., HEPES buffer, pH 7.4)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, L-arginine, NADPH, and necessary cofactors (Calmodulin, BH4).
-
Add the purified NOS enzyme to the wells. For inhibitor testing, pre-incubate the enzyme with various concentrations of this compound.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Add the Griess Reagent to each well. This will react with any nitrite present to form a colored azo dye.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at approximately 540 nm.
-
Create a standard curve using the nitrite standard solution.
-
Determine the NOS activity and calculate the percent inhibition to derive the IC50 or Ki value.
Arginase Activity Assay (Urea Colorimetric Assay)
This protocol quantifies arginase activity by measuring the amount of urea produced.
Materials:
-
Purified Arginase I or Arginase II
-
L-Arginine as substrate
-
Arginase activation buffer (containing MnCl2)
-
Urea colorimetric reagent (e.g., containing diacetyl monoxime or O-phthalaldehyde)
-
Urea standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Pre-activate the arginase enzyme by incubating it in the activation buffer.
-
Prepare a reaction mixture containing the activated arginase and L-arginine. For inhibition studies, include varying concentrations of this compound.
-
Incubate the reaction at 37°C for a set time (e.g., 30-60 minutes).
-
Stop the reaction, often by adding a strong acid which is part of the color reagent mixture.
-
Add the urea colorimetric reagent to each well.
-
Heat the plate (e.g., 90-100°C) for a specific duration to facilitate the color-forming reaction.
-
Cool the plate and measure the absorbance at the recommended wavelength (e.g., 430 nm or 520 nm, depending on the reagent).
-
Construct a standard curve using the urea standards.
-
Calculate the arginase activity and the percentage of inhibition to determine the IC50 value.
References
- 1. Designing modulators of dimethylarginine dimethylaminohydrolase (DDAH): a focus on selectivity over arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing hDDAH-1-IN-1 cytotoxicity in primary cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing potential cytotoxicity associated with the use of hDDAH-1-IN-1 in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, non-amino acid, catalytic site inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1).[1][2][3] Its primary mechanism of action is the inhibition of DDAH-1, an enzyme responsible for the degradation of asymmetric dimethylarginine (ADMA) and N-monomethylarginine (L-NMMA), which are endogenous inhibitors of nitric oxide synthases (NOS). By inhibiting DDAH-1, this compound leads to an accumulation of ADMA, which in turn reduces the production of nitric oxide (NO).
Q2: What is the reported inhibitory activity of this compound?
This compound has a reported inhibitory constant (Ki) of 18 μM for human DDAH-1.[1][2][3]
Q3: Is there any published data on the cytotoxicity of this compound in primary cells?
To date, there is no specific published data detailing the cytotoxic effects of this compound in primary cells. However, a related compound, hDDAH-1-IN-2, is reported to have an "excellent profile regarding cell toxicity/viability," which suggests that assessing cytotoxicity is an important consideration for this class of inhibitors.[4] Researchers should therefore perform their own dose-response experiments to determine the optimal non-toxic working concentration for their specific primary cell type.
Q4: How should I prepare and store this compound?
-
Storage: The powdered form of this compound should be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 1 year.[2][3]
-
Solubility: The solubility of this compound will depend on the solvent. It is recommended to first dissolve the compound in a solvent like DMSO to create a stock solution before further dilution in aqueous media.
-
Preparation of working solutions: To prepare working solutions, it is advisable to first dilute the DMSO stock solution to an intermediate concentration in DMSO before adding it to the cell culture medium. This helps to avoid precipitation of the compound. Pre-warming the stock solution and the culture medium to 37°C before dilution can also help to prevent precipitation.
Troubleshooting Guide: Minimizing Cytotoxicity
Unexpected cell death or signs of cellular stress can be a significant issue when working with small molecule inhibitors in sensitive primary cell cultures. This guide provides a systematic approach to troubleshoot and minimize potential cytotoxicity.
Diagram: Troubleshooting Workflow for this compound Cytotoxicity
Caption: A stepwise guide to identifying and resolving issues of cytotoxicity when using this compound.
Step-by-Step Troubleshooting
| Problem | Possible Cause | Recommended Action |
| High cell death or morphological changes after treatment. | Inhibitor concentration is too high. | Primary cells are often more sensitive than immortalized cell lines. It is crucial to determine the optimal, non-toxic working concentration. Action: Perform a dose-response experiment starting from a low concentration (e.g., 100-fold lower than the Ki) and titrating up to and beyond the expected effective concentration. |
| Incorrect inhibitor preparation or storage. | Improperly stored or prepared inhibitor may degrade or have a higher effective concentration than intended. Action: Prepare a fresh stock solution of this compound according to the manufacturer's instructions. Ensure proper storage conditions are maintained. | |
| Cytotoxicity observed even at low inhibitor concentrations. | Solvent (e.g., DMSO) toxicity. | Primary cells can be sensitive to the solvent used to dissolve the inhibitor. Action: Include a vehicle control group in your experiments that is treated with the same final concentration of the solvent (e.g., DMSO) as the highest concentration of the inhibitor used. If the solvent control shows toxicity, reduce the final solvent concentration in your experiments (typically should not exceed 0.1%). |
| Off-target effects of the inhibitor. | At higher concentrations, small molecule inhibitors may bind to other targets besides DDAH-1, leading to unexpected cellular responses. Action: If possible, test the effect of other structurally different DDAH-1 inhibitors to see if they produce the same phenotype. Also, consider using a lower, more specific concentration of this compound in combination with other reagents to achieve the desired biological effect. | |
| Inconsistent results between experiments. | Variability in primary cell health or culture conditions. | The health and density of primary cells can significantly impact their response to inhibitors. Action: Standardize your cell seeding density and ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Maintain consistent culture conditions (media, supplements, CO2 levels, etc.). |
| Contamination of cell culture. | Bacterial, fungal, or mycoplasma contamination can cause cell stress and death, which may be exacerbated by the inhibitor treatment. Action: Regularly check your cultures for any signs of contamination. If contamination is suspected, discard the culture and decontaminate the incubator and hood. |
Experimental Protocols
Protocol 1: Determination of Optimal Non-Toxic Working Concentration of this compound
This protocol describes how to perform a dose-response experiment to identify the highest concentration of this compound that does not cause significant cytotoxicity in your primary cell type.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, MTS, or a live/dead cell staining kit)
-
Multichannel pipette
-
Plate reader (for colorimetric or fluorometric assays) or fluorescence microscope
Procedure:
-
Prepare a stock solution of this compound: Dissolve the required amount of this compound powder in sterile DMSO to make a 10 mM stock solution. Aliquot and store at -80°C.
-
Seed cells: Plate your primary cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis (typically 24-48 hours after seeding).
-
Prepare inhibitor dilutions: Prepare a serial dilution of the this compound stock solution in complete cell culture medium. A suggested starting range is from 100 µM down to 0.1 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-treatment control (medium only).
-
Treat cells: Remove the old medium from the cells and add the prepared inhibitor dilutions and controls to the respective wells.
-
Incubate: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Assess cell viability: At the end of the incubation period, perform a cell viability assay according to the manufacturer's protocol.
-
Analyze data: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the inhibitor concentration to determine the IC50 (the concentration that causes 50% inhibition of cell viability). The optimal non-toxic working concentration will be well below the IC50 value.
Signaling Pathway
DDAH-1 Signaling Pathways
DDAH-1 primarily functions to regulate the levels of ADMA, an endogenous inhibitor of nitric oxide synthases (NOS). However, research has also uncovered a signaling role for DDAH-1 that is independent of its effects on NO production.
Caption: DDAH-1 regulates cellular functions through both NO-dependent and NO-independent (Ras/Akt) pathways.
Quantitative Data Summary
| Compound | Target | Inhibitory Activity (Ki) | Reported Cytotoxicity |
| This compound | hDDAH-1 | 18 µM[1][2][3] | No specific data available. |
| hDDAH-1-IN-2 | hDDAH-1 | Not specified | Reported to have an "excellent profile regarding cell toxicity/viability".[4] |
Disclaimer: This information is intended for research use only. The cytotoxicity of this compound has not been extensively characterized in primary cells. It is the responsibility of the researcher to determine the appropriate and safe working concentrations for their specific experimental system.
References
Interpreting unexpected results with hDDAH-1-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using hDDAH-1-IN-1, a selective inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, non-amino acid, catalytic site inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1). The primary, or "canonical," mechanism of action involves the inhibition of DDAH-1, an enzyme responsible for the degradation of asymmetric dimethylarginine (ADMA). ADMA is an endogenous inhibitor of nitric oxide synthases (NOS). Therefore, by inhibiting DDAH-1, this compound leads to an accumulation of ADMA, which in turn reduces the production of nitric oxide (NO).[1][2][3][4][5]
Q2: What are the key parameters of this compound?
A2: Key parameters for this compound are summarized in the table below.
| Parameter | Value | Source |
| Target | Human DDAH-1 | [2][3] |
| Ki Value | 18 µM | [2] |
| Selectivity | Selective for hDDAH-1 over NOS and arginase | [2] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [2] |
| Solubility | Soluble in DMSO | [6] |
Q3: What are the expected cellular effects of this compound treatment?
A3: Based on its mechanism of action, treatment with this compound is expected to:
-
Increase intracellular levels of ADMA.[1]
-
Decrease the production of nitric oxide (NO).[1]
-
Inhibit cell proliferation and migration in cancer cell lines where NO plays a pro-proliferative role.[1][2][5]
Q4: Are there any known non-canonical or "off-target" effects of targeting DDAH-1?
A4: Yes. Emerging evidence suggests that DDAH-1 has functions independent of its role in ADMA metabolism. DDAH-1 can influence the Ras/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and growth.[8][9][10][11] Therefore, inhibition of DDAH-1 may lead to unexpected changes in these cellular processes that are not directly related to the reduction in NO production. Understanding this dual functionality is key to interpreting your results.
Interpreting Unexpected Results: A Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
Q5: I am observing no effect or a weaker than expected effect of this compound on NO production. What could be the cause?
A5: This could be due to several factors. Please consider the following:
-
Inhibitor Concentration: The reported Ki for this compound is 18 µM.[2] In cell-based assays, a concentration range of 1-10 µM is a common starting point, but this may need to be optimized for your specific cell line and experimental conditions.[12]
-
Inhibitor Solubility and Stability: this compound is soluble in DMSO, but may precipitate in aqueous solutions like PBS or cell culture media, especially at high concentrations.[6][13] Ensure that your final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.[14] Also, check the stability of the inhibitor in your culture medium over the time course of your experiment.[15][16][17]
-
Cell Line Specificity: The expression and activity of DDAH-1 can vary significantly between different cell lines.[4] Confirm DDAH-1 expression in your cell line of interest by Western blot or qPCR.
-
Experimental Protocol: Ensure that your assay for NO production is sensitive enough to detect the expected changes.
Experimental Workflow for Troubleshooting Weak Inhibitor Effect
Caption: A stepwise workflow for troubleshooting a weak or absent effect of this compound.
Q6: I am seeing an unexpected increase in cell proliferation or survival after treatment with this compound. Why is this happening?
A6: This is a key scenario where the non-canonical function of DDAH-1 may be at play. While DDAH-1 inhibition is often anti-proliferative in cancer cells that rely on NO signaling, the effect on the Akt pathway can be complex. DDAH-1 has been shown to activate the Ras/Akt pathway.[8][9][11] Therefore, inhibiting DDAH-1 could potentially lead to a decrease in Akt phosphorylation in some contexts, which might be expected to reduce proliferation. However, cellular signaling is complex, and the net effect on proliferation will depend on the balance between the NO-dependent and Akt-dependent pathways in your specific cell type.
Signaling Pathways of DDAH-1
Caption: Dual signaling roles of DDAH-1 in canonical (NO-dependent) and non-canonical (Akt-dependent) pathways.
To troubleshoot this unexpected proliferative effect:
-
Measure Akt Phosphorylation: Perform a Western blot to determine the levels of phosphorylated Akt (p-Akt) at key residues (e.g., Ser473) with and without this compound treatment.[8][9] A change in p-Akt levels would support the involvement of the non-canonical pathway.
-
Use Pathway Inhibitors: Combine this compound with a known inhibitor of the PI3K/Akt pathway (e.g., LY294002) to see if the proliferative effect is reversed.[8]
-
Consider Cell Context: The role of Akt can be highly context-dependent. In some cells, sustained high levels of Akt activation can lead to senescence or apoptosis, so a decrease in Akt signaling could paradoxically promote proliferation.
Q7: My results are inconsistent between experiments. What are some common sources of variability?
A7: Inconsistent results can be frustrating. Here are some common culprits and how to address them:
| Source of Variability | Recommended Action |
| Inhibitor Preparation | Always prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[14] |
| Cell Culture Conditions | Maintain consistent cell passage numbers, seeding densities, and media formulations.[18][19] Some media components can affect inhibitor stability and cellular metabolism.[16] |
| DMSO Concentration | Ensure the final DMSO concentration is identical across all treatment groups, including the vehicle control. |
| Incubation Time | Use a consistent incubation time for the inhibitor in all experiments. |
| Assay Performance | Run appropriate positive and negative controls for every assay to ensure it is performing as expected. |
Key Experimental Protocols
Protocol 1: Western Blot for DDAH-1 and Phospho-Akt
-
Cell Lysis: After treatment with this compound or vehicle, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[18]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against DDAH-1, phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[20]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify band intensities using image analysis software and normalize to the loading control.
Protocol 2: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Include a positive control for proliferation inhibition if available.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay: Add the assay reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measurement: Read the absorbance or luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Logical Flow for Investigating Unexpected Proliferation
Caption: A logical workflow for investigating unexpected proliferative effects of this compound.
References
- 1. Novel Cellularly Active Inhibitor Regresses DDAH1 Induced Prostate Tumor Growth by Restraining Tumor Angiogenesis through Targeting DDAH1/ADMA/NOS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibition of DDAH1 significantly attenuates triple negative breast cancer cell vasculogenic mimicry in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08210E [pubs.rsc.org]
- 4. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]
- 5. Dimethylarginine dimethylaminohydrolase-1 (DDAH1) is frequently upregulated in prostate cancer, and its overexpression conveys tumor growth and angiogenesis by metabolizing asymmetric dimethylarginine (ADMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethylarginine dimethylaminohydrolase 1 modulates endothelial cell growth through NO and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. mdpi.com [mdpi.com]
- 11. DDAH1 Deficiency Attenuates Endothelial Cell Cycle Progression and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.biomol.com [resources.biomol.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. SAMHD1 controls cell cycle status, apoptosis and HIV-1 infection in monocytic THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of the use of fortified medium in continuous culture of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
hDDAH-1-IN-1 dose-response curve troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using hDDAH-1-IN-1 in dose-response curve experiments.
Troubleshooting Dose-Response Curve Issues
Researchers using this compound, a potent and selective non-amino acid catalytic site inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1), may encounter challenges in obtaining reproducible dose-response curves. This guide addresses common issues in a question-and-answer format.
Question 1: Why is my dose-response curve for this compound not a classic sigmoidal shape, or why does it appear very steep?
Answer: This can be due to several factors related to the mechanism of this compound and the assay conditions.
-
Irreversible Inhibition: this compound is likely a time-dependent, irreversible inhibitor. This means its binding is covalent and permanent, which can lead to non-standard curve shapes. Unlike reversible inhibitors, the effect of an irreversible inhibitor is dependent on both concentration and incubation time. Steep curves can occur when the enzyme concentration is significantly higher than the inhibitor's dissociation constant (Kd).[1]
-
Pre-incubation Time: For irreversible inhibitors, the degree of inhibition is critically dependent on the pre-incubation time of the enzyme with the inhibitor before adding the substrate. Insufficient or inconsistent pre-incubation times will lead to variable and non-reproducible results. A common method to assess time-dependent inhibition is the "IC50 shift" assay, where you compare the IC50 value with and without a pre-incubation period with the enzyme and the necessary cofactors (like NADPH for some enzyme systems).[2][3] A significant shift to a lower IC50 with pre-incubation indicates time-dependent inhibition.
-
Compound Solubility: Poor solubility of this compound at higher concentrations can lead to a plateauing of the effect that is not related to maximal inhibition, thus distorting the curve. Ensure the inhibitor is fully dissolved in the assay buffer at all tested concentrations.
Question 2: My IC50 values for this compound are inconsistent between experiments. What are the likely causes?
Answer: Variability in IC50 values is a common issue in enzyme assays and can be attributed to several experimental parameters.
-
Enzyme Concentration and Purity: The IC50 value of an irreversible inhibitor is highly dependent on the enzyme concentration. Ensure you use a consistent concentration and a highly purified batch of recombinant hDDAH-1 for all experiments.
-
Substrate Concentration: The concentration of the substrate, typically asymmetric dimethylarginine (ADMA), should be kept consistent and ideally close to its Michaelis-Menten constant (Km) for the enzyme.[4] Using substrate concentrations far above the Km can lead to an overestimation of the IC50 value for competitive inhibitors, and can still influence the apparent potency of irreversible inhibitors.
-
Assay Buffer Components: pH, ionic strength, and the presence of additives in the assay buffer can all influence enzyme activity and inhibitor binding. Use a consistent, well-defined buffer system for all assays.
-
Solvent Effects: Organic solvents like DMSO, used to dissolve the inhibitor, can affect enzyme activity at higher concentrations. The final concentration of the organic solvent should be kept low (preferably below 0.5%) and consistent across all wells.[5]
Question 3: I am observing low or no inhibition even at high concentrations of this compound. What could be wrong?
Answer: This could be due to issues with the inhibitor, the enzyme, or the assay itself.
-
Inhibitor Integrity: Ensure the this compound stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound.
-
Enzyme Activity: Verify the activity of your hDDAH-1 enzyme using a control experiment without any inhibitor. The enzyme may have lost activity due to improper storage or handling.
-
Assay Detection Method: If you are using a colorimetric or fluorometric assay, ensure that the inhibitor itself does not interfere with the detection signal. Run a control with the inhibitor and the detection reagents in the absence of the enzyme.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound? this compound is a potent and selective non-amino acid catalytic site inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1), with a reported Ki of 18 µM.[6][7] It acts by inhibiting the hydrolysis of endogenous nitric oxide synthase (NOS) inhibitors like asymmetric dimethylarginine (ADMA) and N(G)-monomethyl-L-arginine (L-NMMA).[8]
What is the role of DDAH-1 in signaling pathways? DDAH-1 plays a crucial role in two key signaling pathways:
-
Canonical Nitric Oxide (NO) Pathway: DDAH-1 metabolizes ADMA, an endogenous inhibitor of nitric oxide synthase (NOS). By degrading ADMA, DDAH-1 promotes the synthesis of nitric oxide (NO), a key signaling molecule in vasodilation, neurotransmission, and immune responses.[9][10]
-
Non-Canonical Akt Pathway: DDAH-1 can also activate the Akt signaling pathway in an NO-independent manner through interaction with Ras.[4][11] This pathway is involved in cell survival, proliferation, and migration.
What are typical starting concentrations for a dose-response experiment with this compound? Given a Ki of 18 µM, a good starting point for a dose-response curve would be to use a logarithmic dilution series spanning from low nanomolar to high micromolar concentrations, for example, from 10 nM to 100 µM.
Quantitative Data Summary
The following table summarizes key quantitative data for hDDAH-1 and its inhibitors. Note that IC50 values can vary significantly based on experimental conditions.
| Parameter | Value | Compound | Notes |
| Ki | 18 µM | This compound | Selective, non-amino acid catalytic site inhibitor.[6][7] |
| IC50 | 22 µM | L-257 (arginine derivative) | Carboxylic acid motif.[9] |
| IC50 | 20 µM | Methyl ester of L-257 | Similar potency to the carboxylic acid form.[9] |
| IC50 | 3 µM | ZST316 (acylsulfonamide) | More potent bioisostere of L-257.[8] |
| IC50 | 189 µM | 4124W (N-2-methoxyethyl guanidinobutanoate) | Early-generation DDAH-1 inhibitor.[8] |
Experimental Protocols
Detailed Protocol for Colorimetric DDAH-1 Inhibition Assay
This protocol is adapted from a high-throughput screening assay for DDAH modulators and is suitable for determining the dose-response curve of this compound.[4]
Materials:
-
Recombinant human DDAH-1 (rhDDAH-1)
-
Asymmetric dimethylarginine (ADMA)
-
This compound
-
Screening Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Colorimetric Reagent A (e.g., diacetyl monoxime/thiosemicarbazide)
-
Colorimetric Reagent B (e.g., acidic ferric chloride)
-
96-well microplate
-
Plate reader capable of measuring absorbance at ~485 nm
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in the screening buffer to achieve the desired final concentrations for the dose-response curve. Remember to include a vehicle control (e.g., DMSO) without the inhibitor.
-
Pre-incubation (for time-dependent inhibition):
-
In a 96-well plate, add a fixed amount of rhDDAH-1 (e.g., 0.3 µM final concentration) to each well.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
To start the enzymatic reaction, add ADMA to each well to a final concentration near its Km (e.g., 500 µM).
-
Incubate the plate for a fixed time (e.g., 4 hours) at 37°C. The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding Colorimetric Reagent A to each well.
-
Add Colorimetric Reagent B to each well.
-
Incubate the plate at 60°C for 90 minutes to allow for color development. The reagents react with the L-citrulline produced by the DDAH-1 reaction.
-
-
Data Acquisition:
-
Measure the absorbance of each well at approximately 485 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
DDAH-1 Signaling Pathways
Caption: DDAH-1 regulates both canonical NO and non-canonical Akt signaling pathways.
Experimental Workflow for Dose-Response Curve Generation
Caption: Workflow for determining the dose-response curve of this compound.
Troubleshooting Logic for Dose-Response Issues
Caption: Troubleshooting logic for common this compound dose-response curve problems.
References
- 1. ahajournals.org [ahajournals.org]
- 2. enamine.net [enamine.net]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high throughput chemical screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Untitled Document [ucl.ac.uk]
- 7. Irreversible Inhibition Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. mybiosource.com [mybiosource.com]
- 10. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Assessing hDDAH-1-IN-1 Permeability in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to assess the permeability of the human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1) inhibitor, hDDAH-1-IN-1, in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of the enzyme human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1). DDAH-1 is a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS).[1][3] By inhibiting DDAH-1, this compound leads to an accumulation of ADMA, which in turn reduces the production of NO.[1][3] This makes DDAH-1 inhibitors a potential therapeutic strategy in conditions where excessive NO production is pathological, such as in certain cancers.[1][2]
Q2: Why is it important to assess the cell permeability of this compound?
A2: Assessing cell permeability is crucial to ensure that this compound can reach its intracellular target, DDAH-1, to exert its inhibitory effect. Poor permeability can be a significant reason for the lack of efficacy of a drug candidate in a cellular or in vivo model. Understanding the permeability characteristics helps in optimizing drug delivery and interpreting experimental results accurately.
Q3: What are the common methods to assess the permeability of a small molecule like this compound?
A3: Several in vitro methods can be used to assess the permeability of small molecules. Commonly used assays include the Caco-2 permeability assay, the Parallel Artificial Membrane Permeability Assay (PAMPA), and the Transwell permeability assay using various endothelial or epithelial cell lines.[4] These assays measure the rate at which a compound crosses a cell monolayer or an artificial membrane.
Q4: What kind of results can I expect from a permeability assay with this compound?
A4: The results will typically be expressed as an apparent permeability coefficient (Papp). A higher Papp value indicates greater permeability. The expected Papp value for this compound would depend on its physicochemical properties. For context, compounds with a Papp (Caco-2) > 1 x 10⁻⁶ cm/s are generally considered to have good permeability.
Q5: How can I be sure that the observed effect in my cells is due to DDAH-1 inhibition?
A5: To confirm that the effects are due to DDAH-1 inhibition, you can perform several validation experiments. These include measuring the intracellular concentration of ADMA (which should increase), quantifying NO production (which should decrease), and performing a rescue experiment by adding exogenous L-arginine (the substrate for NOS). Additionally, using a negative control compound that is structurally similar but inactive against DDAH-1 can help to demonstrate specificity.
Troubleshooting Guides
Even with well-established protocols, experimental issues can arise. The following table provides guidance on common problems encountered during permeability and cell-based assays with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in permeability results | Inconsistent cell monolayer formation; Inaccurate pipetting; Temperature fluctuations. | Ensure a confluent and uniform cell monolayer by checking under a microscope. Use calibrated pipettes and maintain a consistent temperature during the assay. |
| Low or no detectable permeability | The compound has inherently low permeability; The compound is binding to the plate material; The analytical method is not sensitive enough. | Consider using a different permeability assay (e.g., PAMPA for passive diffusion). Pre-treat plates with a blocking agent. Optimize the analytical method (e.g., LC-MS/MS) for higher sensitivity. |
| Cell death observed after treatment with this compound | The compound is cytotoxic at the tested concentration; The solvent (e.g., DMSO) is at a toxic concentration. | Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). |
| Unexpected biological effects | Off-target effects of the inhibitor; The compound is not stable in the culture medium. | Test the inhibitor in a cell line that does not express DDAH-1. Assess the stability of the compound in the medium over the time course of the experiment using an analytical method like HPLC. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the permeability and effect of this compound.
Protocol 1: Transwell Permeability Assay
This protocol describes how to measure the permeability of this compound across a cell monolayer grown on a Transwell insert.
Materials:
-
24-well Transwell plates with polycarbonate membrane inserts (e.g., 0.4 µm pore size)
-
Endothelial or epithelial cell line (e.g., Caco-2, HUVEC)
-
Cell culture medium
-
This compound stock solution
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Lucifer Yellow (as a marker for monolayer integrity)
-
Analytical equipment for quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding: Seed the cells onto the Transwell inserts at a high density to form a confluent monolayer. Culture for the appropriate time (e.g., 21 days for Caco-2 to differentiate).
-
Monolayer Integrity Check: A day before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of Lucifer Yellow.
-
Assay Preparation: Wash the cell monolayer with pre-warmed transport buffer.
-
Apical to Basolateral Permeability (A to B):
-
Add the transport buffer containing a known concentration of this compound to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C on an orbital shaker.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Basolateral to Apical Permeability (B to A):
-
Perform the same steps as above but add the compound to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Example Data Presentation:
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound | A to B | 5.2 ± 0.4 | 1.1 |
| B to A | 5.7 ± 0.6 | ||
| Propranolol (High Permeability Control) | A to B | 25.1 ± 2.1 | 1.0 |
| B to A | 25.3 ± 2.5 | ||
| Atenolol (Low Permeability Control) | A to B | 0.5 ± 0.1 | 1.2 |
| B to A | 0.6 ± 0.1 |
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic potential of this compound.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Cell culture medium
-
This compound stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a desired time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Example Data Presentation:
| Compound | Concentration (µM) | Cell Viability (%) |
| This compound | 0.1 | 98.5 ± 2.1 |
| 1 | 95.2 ± 3.5 | |
| 10 | 88.7 ± 4.2 | |
| 50 | 52.1 ± 5.0 | |
| 100 | 15.3 ± 2.8 | |
| Staurosporine (Positive Control) | 1 | 5.6 ± 1.2 |
Signaling Pathways and Workflows
DDAH-1 Signaling Pathway and Inhibition
The following diagram illustrates the role of DDAH-1 in the nitric oxide signaling pathway and how this compound disrupts this process.
Caption: DDAH-1 signaling pathway and its inhibition by this compound.
Experimental Workflow for Permeability Assay
This diagram outlines the general steps involved in assessing the permeability of this compound.
Caption: General experimental workflow for a Transwell permeability assay.
References
- 1. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08210E [pubs.rsc.org]
- 3. What are DDAH1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. Endothelial Permeability Assays In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring consistent hDDAH-1-IN-1 activity between experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers ensure consistent activity of hDDAH-1-IN-1 between experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective non-amino acid catalytic site inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1).[1][2] DDAH-1 is the primary enzyme responsible for the metabolism of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS). By inhibiting DDAH-1, this compound leads to an accumulation of ADMA, which in turn reduces the production of nitric oxide (NO). This makes it a valuable tool for studying the physiological and pathological roles of the DDAH/ADMA/NO pathway.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term stability, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to one year. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Be aware that precipitation may occur when diluting directly into aqueous buffers; it is best to first dilute the DMSO stock to an intermediate concentration in DMSO before adding it to the final aqueous solution.
Q4: What are the expected effects of this compound in a cellular context?
A4: In a cellular context, effective inhibition of DDAH-1 by this compound is expected to lead to an increase in the intracellular concentration of ADMA and a subsequent decrease in the production of nitric oxide (NO).[3] This can result in various downstream effects depending on the cell type and experimental conditions, such as reduced cell proliferation, migration, and angiogenesis in cancer cells.[3][4][5]
Quantitative Data
The following table summarizes the known inhibitory constant for this compound and provides reference IC50 values for other DDAH-1 inhibitors. Researchers should determine the optimal concentration and IC50 value for their specific experimental system.
| Compound | Parameter | Value | Cell Line/System | Reference |
| This compound | Ki | 18 µM | Recombinant hDDAH-1 | [1][2] |
| ZST316 | IC50 | 3 µM | Recombinant hDDAH-1 | [6] |
| ZST152 | IC50 | 18 µM | Recombinant hDDAH-1 | [6] |
Signaling Pathways and Workflows
DDAH-1 Signaling Pathway
Caption: DDAH-1 metabolizes ADMA, a NOS inhibitor, to regulate NO production.
Experimental Workflow for Assessing this compound Activity
Caption: General workflow for determining the inhibitory activity of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibitory effect | Inhibitor Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions of this compound. Aliquot stock solutions to minimize freeze-thaw cycles. Store powder at -20°C and dissolved stocks at -80°C. |
| Solubility Issues: Precipitation of the inhibitor in aqueous buffers or cell culture media. | Prepare a high-concentration stock solution in 100% DMSO. For working solutions, perform serial dilutions in DMSO first before adding to the final aqueous solution. Gentle vortexing or sonication can help redissolve precipitates. Pre-warming the media to 37°C before adding the diluted inhibitor may also help. | |
| Incorrect Assay Conditions: Suboptimal pH, temperature, or incubation time for the DDAH-1 enzyme. | Refer to a validated DDAH-1 assay protocol. Ensure the assay buffer pH is within the optimal range for DDAH-1 activity (typically around 7.4). Optimize incubation time to ensure the reaction is in the linear range. | |
| Batch-to-Batch Variability: Differences in the purity or activity of different lots of the inhibitor. | If possible, purchase a larger quantity of a single batch of the inhibitor. If switching batches, perform a new dose-response curve to confirm the IC50 value. | |
| High background signal | Contaminated Reagents: Contamination of buffers or enzyme preparations. | Use fresh, high-quality reagents. Filter-sterilize buffers. |
| Assay Interference: The inhibitor itself or the solvent (DMSO) may interfere with the detection method. | Run a control with the inhibitor in the absence of the enzyme to check for direct effects on the assay signal. Ensure the final DMSO concentration is low and consistent across all wells, including controls. | |
| Variable results between experiments | Inconsistent Cell Conditions: Variations in cell passage number, confluency, or overall health. | Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in a logarithmic growth phase at the time of the experiment. |
| Pipetting Errors: Inaccurate pipetting of the inhibitor, substrate, or enzyme. | Use calibrated pipettes. Prepare a master mix of reagents where possible to minimize pipetting variability between wells. | |
| Unexpected cellular effects | Off-Target Effects: The inhibitor may be affecting other cellular pathways in addition to DDAH-1. | Review the literature for known off-target effects of DDAH inhibitors. Consider using a secondary, structurally different DDAH-1 inhibitor to confirm that the observed phenotype is due to DDAH-1 inhibition. |
| Cell Toxicity: At high concentrations, the inhibitor or the solvent may be toxic to the cells. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to determine the cytotoxic concentration of the inhibitor. |
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting of this compound experiments.
Experimental Protocols
In Vitro DDAH-1 Enzymatic Activity Assay
This protocol is adapted from established methods for measuring DDAH-1 activity by quantifying the production of L-citrulline.
Materials:
-
Recombinant human DDAH-1
-
This compound
-
Asymmetric dimethylarginine (ADMA)
-
Phosphate buffer (pH 7.4)
-
Colorimetric reagent for citrulline detection (e.g., a mixture of diacetyl monoxime and thiosemicarbazide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of ADMA in phosphate buffer.
-
Prepare a solution of recombinant hDDAH-1 in phosphate buffer. The final concentration should be determined based on the enzyme's specific activity.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
This compound at various concentrations (perform serial dilutions from the stock). Include a vehicle control (DMSO only).
-
Recombinant hDDAH-1 enzyme.
-
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add ADMA solution to each well to start the reaction. The final concentration of ADMA should be close to its Km for DDAH-1.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). Ensure the reaction is within the linear range.
-
-
Stop Reaction and Color Development:
-
Stop the reaction by adding the colorimetric reagent.
-
Incubate the plate according to the colorimetric assay instructions to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Subtract the background absorbance (wells without enzyme).
-
Calculate the percentage of DDAH-1 inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Controls:
-
Positive Control: Reaction with DDAH-1 and ADMA without any inhibitor (vehicle control).
-
Negative Control: Reaction mixture without the DDAH-1 enzyme to account for any non-enzymatic conversion of ADMA.
-
Inhibitor Control: A known DDAH-1 inhibitor can be used to validate the assay.
Cell-Based DDAH-1 Activity Assay
This protocol outlines a general method for assessing the effect of this compound on DDAH-1 activity in cultured cells.
Materials:
-
Cell line of interest (e.g., endothelial cells, cancer cells)
-
This compound
-
Cell culture medium and supplements
-
Cell lysis buffer
-
Assay kit for measuring ADMA or L-citrulline (e.g., ELISA or LC-MS/MS)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare working solutions of this compound in cell culture medium by diluting the DMSO stock.
-
Remove the old medium and treat the cells with different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation:
-
Incubate the cells for a suitable period (e.g., 24 hours) to allow for the inhibition of DDAH-1 and the subsequent modulation of ADMA levels.
-
-
Cell Lysis and Sample Collection:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
-
Quantification of ADMA or L-Citrulline:
-
Measure the concentration of ADMA or L-citrulline in the cell lysates using a validated assay method (ELISA or LC-MS/MS).
-
Measure the total protein concentration in each lysate using a protein assay kit.
-
-
Data Analysis:
-
Normalize the ADMA or L-citrulline concentrations to the total protein concentration for each sample.
-
Calculate the change in ADMA or L-citrulline levels in treated cells relative to the vehicle control.
-
Plot the change in analyte concentration against the inhibitor concentration to determine the dose-dependent effect of this compound.
-
Controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the inhibitor-treated cells.
-
Untreated Control: Cells that are not treated with either the inhibitor or the vehicle.
-
Positive Control (Optional): Cells treated with a known DDAH-1 inhibitor or transfected with DDAH-1 siRNA to confirm the expected downstream effects.
References
- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule inhibition of DDAH1 significantly attenuates triple negative breast cancer cell vasculogenic mimicry in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DDAH1 Deficiency Attenuates Endothelial Cell Cycle Progression and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08210E [pubs.rsc.org]
hDDAH-1-IN-1 degradation products and their effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using hDDAH-1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine, is a selective, non-amino acid, catalytic site inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1).[1][2] DDAH-1 is an enzyme responsible for metabolizing asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS). By inhibiting DDAH-1, this compound leads to an accumulation of ADMA, which in turn reduces the production of nitric oxide (NO).[3] This makes it a valuable tool for studying the pathological roles of excessive NO production in various diseases, including cancer and septic shock.[4][5]
Q2: What is the purity and appearance of this compound?
This compound is typically supplied as a solid with a purity of 98% or higher as determined by HPLC.
Q3: How should I store and handle this compound?
For long-term storage, this compound powder should be stored at -20°C. For short-term storage, it can be kept at room temperature.[1] Stock solutions should be stored at -80°C. Avoid repeated freeze-thaw cycles. Always refer to the manufacturer's instructions for specific storage and handling guidelines.
Q4: What are the known degradation products of this compound?
Currently, there is no publicly available information detailing the specific degradation products of this compound. One study noted that the compound did not significantly degrade in cell culture media under their experimental conditions.[6]
Potential, but unconfirmed, degradation pathways: Based on its chemical structure, which contains a guanidine group, potential degradation could occur through hydrolysis. Guanidine itself can be metabolized in biological systems via guanidinase to urea and ammonia, or through the guanidine carboxylase pathway.[7] However, it is important to emphasize that these are theoretical pathways and have not been confirmed for this compound.
Q5: What are the known off-target effects or cytotoxicity of this compound?
This compound is described as a selective inhibitor.[1][2] Another compound in the same series, hDDAH-1-IN-2, has been reported to have an excellent profile regarding cell toxicity and viability.[8] However, as with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to assess potential off-target effects and cytotoxicity in your specific model system.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no inhibitory effect | Improper storage or handling: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Ensure the compound is stored at the recommended temperature and prepare fresh aliquots of the stock solution to avoid repeated freeze-thaw cycles. |
| Incorrect concentration: The concentration of the inhibitor may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line or experimental system. It is often recommended to start with a concentration 5 to 10 times higher than the known Ki or IC50 value. | |
| Poor solubility: The inhibitor may not be fully dissolved in the experimental medium. | Ensure the stock solution is fully dissolved before further dilution. If precipitation is observed upon dilution into aqueous buffers, consider pre-warming the solutions or using a different solvent system if compatible with your experiment. | |
| Enzyme instability: The target enzyme (hDDAH-1) may not be stable under the assay conditions. | Keep enzyme samples cold and use them fresh. Ensure the pH and temperature of the assay are optimal for enzyme activity.[9] | |
| High background or off-target effects | Non-specific binding: The inhibitor may be binding to other proteins or cellular components. | Include appropriate controls, such as a vehicle-only control and a negative control compound with a similar chemical structure but no activity against hDDAH-1. |
| Cellular stress response: High concentrations of the inhibitor or the solvent (e.g., DMSO) may be causing cellular stress. | Titrate the inhibitor to the lowest effective concentration. Ensure the final solvent concentration is well-tolerated by your cells (typically <0.5% for DMSO). | |
| Precipitate forms in cell culture media | Poor aqueous solubility: The inhibitor may have limited solubility in your cell culture medium. | First, dilute the inhibitor stock solution in DMSO to form a gradient, and then add the diluted inhibitor to the cell culture medium. Pre-warming the medium and stock solution to 37°C before mixing can also help. If precipitation persists, ultrasonic heating may be used to redissolve the compound. |
| Difficulty reproducing published results | Differences in experimental conditions: Variations in cell lines, passage numbers, media components, or assay protocols can lead to different outcomes. | Carefully review and replicate the experimental conditions described in the literature. Contact the authors of the original study for clarification if necessary. |
Experimental Protocols
General Protocol for In Vitro hDDAH-1 Inhibition Assay
This protocol provides a general guideline for assessing the inhibitory activity of this compound on purified hDDAH-1 enzyme.
-
Prepare Reagents:
-
Assay Buffer: e.g., 100 mM K2HPO4 buffer, pH 7.4, containing 100 mM KCl, 5 mM EDTA, and 0.02% Tween-20.[10]
-
Substrate Solution: Prepare a stock solution of a suitable DDAH-1 substrate, such as asymmetric dimethylarginine (ADMA), in the assay buffer. A typical final concentration in the assay is 340 µM.[10]
-
Enzyme Solution: Dilute purified His6-hDDAH1 enzyme to the desired concentration (e.g., 4 µM) in the assay buffer.[10]
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Quenching Solution: 6 M trichloroacetic acid.[10]
-
-
Assay Procedure:
-
Add varying concentrations of this compound to the wells of a microplate.
-
Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Allow the reaction to proceed for a set time (e.g., 45 minutes) at the same temperature.[10]
-
Stop the reaction by adding the quenching solution.[10]
-
-
Detection of Product:
-
The formation of L-citrulline, a product of the DDAH-1 reaction, can be quantified using a colorimetric method, such as the COLDER assay, which detects urea-containing compounds.[10]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
-
General Protocol for Cellular Assays
This protocol provides a general guideline for treating cultured cells with this compound.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.
-
Inhibitor Preparation: Prepare a series of dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired period (e.g., 15 minutes to several hours) at 37°C in a 5% CO2 atmosphere.[10]
-
Downstream Analysis: After incubation, cells can be harvested for various downstream analyses, such as:
-
Western blotting to assess the levels of proteins in the NO signaling pathway.
-
Measurement of intracellular ADMA levels.
-
Assays to measure NO production.
-
Cell viability or cytotoxicity assays (e.g., MTT, LDH).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflows for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of N-(4-Aminobutyl)- N'-(2-methoxyethyl)guanidine as the First Selective, Nonamino Acid, Catalytic Site Inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1 (h DDAH-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. Dissection, Optimization and Structural Analysis of a Covalent Irreversible DDAH1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Impact of serum on hDDAH-1-IN-1 activity
Welcome to the technical support center for hDDAH-1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning the impact of serum on the inhibitor's activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, non-amino acid catalytic site inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1). DDAH-1 is a critical enzyme in the nitric oxide (NO) signaling pathway. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS). By inhibiting DDAH-1, this compound leads to an accumulation of ADMA, which in turn reduces the production of NO. This makes this compound a valuable tool for studying the physiological and pathological roles of the DDAH-1/ADMA/NO pathway.
Q2: I am not seeing the expected level of inhibition in my cell-based assay. What could be the reason?
A2: A common reason for reduced inhibitor potency in cell-based assays compared to biochemical assays is the presence of serum in the cell culture medium. Components of serum, particularly proteins like albumin, can bind to small molecule inhibitors, reducing their free concentration and thus their availability to interact with the target enzyme within the cells. This phenomenon is known as the "serum shift" or "protein binding effect". Other factors could include inhibitor stability, cell permeability, and the specific conditions of your assay.
Q3: How does serum binding affect the IC50 value of this compound?
A3: Serum protein binding will likely lead to an increase in the apparent IC50 value of this compound in your assay. The IC50 is the concentration of the inhibitor required to achieve 50% inhibition of the target enzyme. When serum proteins bind to the inhibitor, a higher total concentration of the inhibitor is needed to achieve the same free concentration required for effective enzyme inhibition. This results in a rightward shift of the dose-response curve and a higher calculated IC50 value.
Q4: How can I quantify the impact of serum on my this compound experiment?
A4: You can perform an "IC50 shift" assay. This involves determining the IC50 of this compound in the absence of serum and comparing it to the IC50 values obtained in the presence of different concentrations of serum (e.g., 2%, 5%, 10% Fetal Bovine Serum). The magnitude of the IC50 shift provides a quantitative measure of the impact of serum binding on the inhibitor's potency.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell culture.
-
Possible Cause 1: Serum Protein Binding.
-
Troubleshooting Step: Perform an IC50 shift assay to quantify the effect of serum in your specific cell culture medium.
-
Action: Determine the IC50 of this compound in a serum-free medium and compare it to the IC50 in your standard culture medium containing serum. A significant increase in the IC50 value in the presence of serum confirms protein binding as a contributing factor.
-
-
Solution:
-
Reduce the serum concentration in your assay medium if your cells can tolerate it for the duration of the experiment.
-
Alternatively, increase the concentration of this compound to compensate for the portion bound to serum proteins. The IC50 shift data will help you estimate the required concentration adjustment.
-
Consider using serum-free medium or a medium with a defined, lower protein content for the duration of the inhibitor treatment.
-
-
-
Possible Cause 2: Inhibitor Instability or Degradation.
-
Troubleshooting Step: Verify the stability of this compound under your experimental conditions.
-
Action: Prepare fresh stock solutions of the inhibitor for each experiment. Avoid repeated freeze-thaw cycles. You can incubate the inhibitor in your culture medium for the duration of your experiment and then test its activity in a cell-free enzymatic assay to check for degradation.
-
-
Solution: Always use freshly prepared dilutions of this compound from a recent stock. Store stock solutions at -80°C as recommended.
-
-
Possible Cause 3: Low Cell Permeability.
-
Troubleshooting Step: While this compound is designed to be cell-permeable, its uptake can vary between cell types.
-
Action: If possible, measure the intracellular concentration of the inhibitor.
-
-
Solution: Increase the incubation time to allow for sufficient cellular uptake.
-
Issue 2: High background signal or assay interference.
-
Possible Cause 1: Non-specific effects of the inhibitor.
-
Troubleshooting Step: Run appropriate controls.
-
Action: Include a vehicle control (e.g., DMSO) at the same concentration used for the inhibitor. Test the inhibitor on a counterscreen with a different target to assess specificity.
-
-
Solution: If non-specific effects are observed, try to use the lowest effective concentration of this compound.
-
-
Possible Cause 2: Assay components interfering with the readout.
-
Troubleshooting Step: Check for interference from your assay reagents.
-
Action: Run the assay in the absence of cells or enzyme with all other components, including the inhibitor, to see if it affects the background signal.
-
-
Solution: If interference is detected, you may need to modify your detection method or use alternative reagents.
-
Data Presentation
Table 1: Hypothetical Example of IC50 Shift for this compound in the Presence of Fetal Bovine Serum (FBS)
| Assay Condition | This compound IC50 (µM) | Fold Shift in IC50 (Compared to 0% FBS) |
| Cell-Free Enzymatic Assay (0% FBS) | 18 µM (Ki) | N/A |
| Cell-Based Assay (0% FBS) | 25 µM | 1.0 |
| Cell-Based Assay (2% FBS) | 55 µM | 2.2 |
| Cell-Based Assay (5% FBS) | 110 µM | 4.4 |
| Cell-Based Assay (10% FBS) | 230 µM | 9.2 |
Note: The Ki value is based on published data for this compound. The cell-based assay IC50 values are hypothetical and serve to illustrate the expected trend of an IC50 shift due to serum protein binding. Actual values will vary depending on the cell type, specific assay conditions, and serum lot.
Experimental Protocols
Protocol 1: hDDAH-1 Enzymatic Assay (Cell-Free)
This protocol is for determining the inhibitory activity of this compound on purified hDDAH-1 enzyme.
-
Reagents and Materials:
-
Recombinant human DDAH-1 enzyme
-
Asymmetric dimethylarginine (ADMA) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound stock solution (in DMSO)
-
Detection reagent (e.g., a kit to measure L-citrulline or dimethylamine production)
-
96-well microplate
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a 96-well plate, add the diluted inhibitor or vehicle control.
-
Add the hDDAH-1 enzyme to each well and incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the ADMA substrate to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction according to the detection kit's instructions.
-
Add the detection reagent and measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based hDDAH-1 Activity Assay (IC50 Shift Assay)
This protocol is for determining the effect of serum on the potency of this compound in a cellular context.
-
Reagents and Materials:
-
Cells expressing DDAH-1 (e.g., endothelial cells or a transfected cell line)
-
Cell culture medium (with and without various concentrations of FBS)
-
This compound stock solution (in DMSO)
-
Reagents for measuring an endpoint related to DDAH-1 activity (e.g., intracellular ADMA levels, or a downstream marker of NO signaling like cGMP)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
The next day, replace the medium with a serum-free medium for a few hours to starve the cells.
-
Prepare serial dilutions of this compound in culture medium with different concentrations of FBS (e.g., 0%, 2%, 5%, 10%). Include a vehicle control for each serum concentration.
-
Remove the starvation medium and add the medium containing the inhibitor or vehicle control to the cells.
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
-
After incubation, lyse the cells and measure the chosen endpoint (e.g., intracellular ADMA concentration using an ELISA kit).
-
Calculate the percent inhibition of DDAH-1 activity for each inhibitor concentration at each serum level, relative to the respective vehicle control.
-
For each serum concentration, plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Compare the IC50 values across the different serum concentrations to determine the IC50 shift.
-
Visualizations
Caption: DDAH-1 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for an IC50 Shift Assay.
Caption: Troubleshooting Logic for Low Inhibitor Activity.
Technical Support Center: DDAH1 Inhibition in Cell Lines
Welcome to the technical support center for researchers utilizing DDAH1 inhibitors in cell line-based experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges and obtain reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DDAH1 inhibitors in cancer cell lines?
A1: DDAH1 inhibitors block the enzymatic activity of Dimethylarginine Dimethylaminohydrolase 1 (DDAH1). DDAH1 is responsible for the degradation of asymmetric dimethylarginine (ADMA) and monomethyl arginine (L-NMMA), which are endogenous inhibitors of nitric oxide synthases (NOS).[1][2][3] By inhibiting DDAH1, these compounds cause an accumulation of intracellular ADMA. This, in turn, leads to the inhibition of NOS activity and a subsequent reduction in nitric oxide (NO) production.[1][3][4] Since many cancer cells rely on NO signaling for proliferation, angiogenesis, and migration, reducing NO levels can have an anti-tumor effect.[2][5][6]
Q2: My DDAH1 inhibitor is not showing the expected anti-proliferative effect on my cancer cell line. What are the possible reasons?
A2: Several factors could contribute to a lack of efficacy:
-
Low DDAH1 Expression: The target cell line may not express sufficient levels of DDAH1. In such cases, inhibiting the enzyme will have a minimal effect on the ADMA/NO pathway. It is crucial to first confirm DDAH1 expression levels in your cell line via Western blot or qPCR.
-
NO-Independent Proliferation: The cancer cell line's proliferation may not be dependent on the DDAH1/ADMA/NO pathway. Some cancer cells utilize alternative signaling pathways for their growth and survival.
-
Inhibitor Potency and Concentration: The inhibitor you are using may not be potent enough for your specific cell line, or the concentration may be too low. Refer to the literature for effective concentrations and consider performing a dose-response curve to determine the optimal concentration for your experiments.
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence experimental outcomes. Ensure consistent and optimal cell culture conditions.
-
Acquired Resistance: Although not extensively documented, cells may develop resistance to DDAH1 inhibitors over time through various mechanisms.
Q3: How can I confirm that my DDAH1 inhibitor is working at a mechanistic level in my cell line?
A3: To confirm the on-target activity of your DDAH1 inhibitor, you should measure the downstream effects of DDAH1 inhibition. Key validation experiments include:
-
ADMA Accumulation: Measure intracellular ADMA levels using methods like ELISA or mass spectrometry. A successful DDAH1 inhibition should lead to a significant increase in ADMA.[1][3][4]
-
Reduced L-Citrulline Formation: As a direct product of DDAH1 activity, a decrease in L-citrulline levels can indicate target engagement.[1][2]
-
Decreased NO Production: Quantify nitric oxide levels using commercially available kits (e.g., Griess assay). A reduction in NO production is a key downstream indicator of DDAH1 inhibition.[4][5][6]
Q4: Are there known off-target effects of DDAH1 inhibitors that I should be aware of?
A4: Some DDAH1 inhibitors, particularly those that are arginine-based, may have off-target effects on other enzymes involved in arginine metabolism, such as nitric oxide synthases (NOS) and arginases.[7] It is important to choose an inhibitor with high selectivity for DDAH1 over other related enzymes. Consult the manufacturer's data sheet and relevant literature for the selectivity profile of your specific inhibitor.
Troubleshooting Guide: Overcoming Resistance to DDAH1 Inhibition
While specific mechanisms of acquired resistance to DDAH1 inhibitors are still an emerging area of research, based on general principles of drug resistance in cancer, we can anticipate and troubleshoot potential resistance scenarios.
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Initial sensitivity to the DDAH1 inhibitor is lost over time with continuous treatment. | Upregulation of DDAH1 Expression: Cells may compensate for the inhibition by increasing the expression of the DDAH1 protein. | - Monitor DDAH1 protein levels by Western blot in sensitive vs. resistant cells.- If DDAH1 is upregulated, consider increasing the inhibitor concentration or using a more potent inhibitor. |
| Activation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to maintain proliferation and survival, rendering the DDAH1/NO pathway redundant. | - Perform pathway analysis (e.g., phospho-kinase arrays, RNA-seq) to identify upregulated survival pathways in resistant cells.- Consider combination therapy with an inhibitor targeting the identified bypass pathway (e.g., inhibitors of the PI3K/Akt or Ras/MAPK pathways).[1][8] | |
| Increased Drug Efflux: Overexpression of multidrug resistance pumps (e.g., P-glycoprotein) can lead to the active removal of the DDAH1 inhibitor from the cell, reducing its intracellular concentration.[9][10] | - Measure the intracellular concentration of the DDAH1 inhibitor in sensitive and resistant cells.- Test for the expression and activity of common drug efflux pumps.- Consider co-treatment with a known efflux pump inhibitor.[11][12] | |
| The DDAH1 inhibitor shows reduced efficacy in a specific sub-clone of a cell line. | Pre-existing Resistant Population: The parental cell line may be heterogeneous, containing a small subpopulation of cells that are intrinsically resistant to DDAH1 inhibition. | - Perform single-cell cloning to isolate and characterize the resistant subpopulation.- Analyze the molecular profile (genomic and proteomic) of the resistant clone to identify potential resistance markers. |
| Genetic Mutations in DDAH1: Although not yet reported, mutations in the DDAH1 gene could potentially alter the inhibitor's binding site, reducing its efficacy. | - Sequence the DDAH1 gene in the resistant sub-clone to identify any potential mutations.- If a mutation is identified, consider using a different class of DDAH1 inhibitor that may bind to a different site on the enzyme. |
Quantitative Data Summary
The following tables provide a summary of quantitative data for commonly used DDAH1 inhibitors.
Table 1: In Vitro Potency of Selected DDAH1 Inhibitors
| Inhibitor | Target | IC50 / Ki | Cell Line / System | Reference |
| ZST316 | DDAH1 | IC50: 3 µM; Ki: 1 µM | Recombinant human DDAH1 | [13][14] |
| ZST152 | DDAH1 | IC50: 18 µM; Ki: 7 µM | Recombinant human DDAH1 | [13] |
| L-257 | DDAH1 | IC50: 22 µM | Recombinant human DDAH1 | [7] |
| DD1E5 | DDAH1 | Ki: 2.05 ± 0.15 μM | In vitro enzyme assay | [4] |
| Cl-NIO | DDAH1 | IC50: 6.6 ± 0.2 µM | HEK293T cells | [15] |
Table 2: Effects of DDAH1 Inhibition on Cancer Cell Phenotypes
| Cell Line | Inhibitor (Concentration) | Observed Effect | Quantitative Change | Reference |
| MDA-MB-231 | ZST316 & ZST152 (>1 µM) | Inhibition of vasculogenic mimicry | Significant decrease in vessel-like networks | [2] |
| MDA-MB-231 | ZST316 or ZST152 (100 µM) | Modulation of DDAH/ADMA/NO pathway | ~40% increase in ADMA, ~38% decrease in L-citrulline | [3] |
| PC3 & LNCaP | DD1E5 | Inhibition of cell proliferation | Dose-dependent decrease in cell viability | [4] |
| PC3 & LNCaP | DD1E5 | Reversal of DDAH1-induced gene expression | Decreased VEGF, c-Myc, HIF-1α, and iNOS levels | [4] |
| A375 (Melanoma) | Cl-NIO | Reduction in NO production | Significant decrease in cellular nitric oxide |
Detailed Experimental Protocols
1. Western Blot for DDAH1 Expression
-
Cell Lysis:
-
Wash cell monolayers with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for DDAH1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
2. Measurement of Intracellular ADMA Levels by ELISA
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer and sonication or freeze-thaw cycles.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant for analysis.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the specific ADMA ELISA kit.
-
Typically, this involves adding the cell lysate and standards to a microplate pre-coated with an anti-ADMA antibody.
-
After incubation and washing steps, a detection antibody and substrate are added to generate a colorimetric signal.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentration of ADMA in the samples.
-
Normalize the ADMA concentration to the total protein concentration of the lysate.
-
3. Griess Assay for Nitric Oxide (NO) Production
-
Sample Collection:
-
Culture cells in phenol red-free medium.
-
Treat cells with the DDAH1 inhibitor or vehicle control for the desired time.
-
Collect the cell culture supernatant.
-
-
Griess Reagent Preparation:
-
Prepare the Griess reagent according to the kit manufacturer's instructions. This typically involves two solutions that are mixed immediately before use.
-
-
Assay Procedure:
-
Add the cell culture supernatant and nitrate standards to a 96-well plate.
-
If measuring total NO production (nitrate + nitrite), incubate with nitrate reductase to convert nitrate to nitrite.
-
Add the Griess reagent to each well and incubate in the dark for the recommended time.
-
-
Data Analysis:
-
Measure the absorbance at 540-570 nm.
-
Generate a standard curve using the nitrate or nitrite standards.
-
Calculate the concentration of nitrite in the samples, which is indicative of NO production.
-
Signaling Pathway and Workflow Diagrams
Caption: The DDAH1 signaling pathway and the mechanism of DDAH1 inhibitors.
Caption: A logical workflow for troubleshooting reduced efficacy of DDAH1 inhibitors.
Caption: Experimental workflow for validating the effects of DDAH1 inhibition.
References
- 1. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]
- 2. Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibition of DDAH1 significantly attenuates triple negative breast cancer cell vasculogenic mimicry in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Cellularly Active Inhibitor Regresses DDAH1 Induced Prostate Tumor Growth by Restraining Tumor Angiogenesis through Targeting DDAH1/ADMA/NOS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethylarginine dimethylaminohydrolase-1 (DDAH1) is frequently upregulated in prostate cancer, and its overexpression conveys tumor growth and angiogenesis by metabolizing asymmetric dimethylarginine (ADMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. DDAH1 Deficiency Attenuates Endothelial Cell Cycle Progression and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role played by drug efflux pumps in bacterial multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 11. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 15. Dissection, Optimization and Structural Analysis of a Covalent Irreversible DDAH1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating DDAH1 Inhibition: A Comparative Guide to hDDAH-1-IN-1 and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory efficacy of hDDAH-1-IN-1 on human dimethylarginine dimethylaminohydrolase-1 (DDAH1) against other commonly used or potent inhibitors. The presented data, summarized from published literature, is intended to assist researchers in selecting the most appropriate tool compound for their studies on the DDAH-ADMA-NO signaling axis. Detailed experimental protocols for key validation assays are also provided to ensure reproducibility.
Introduction to DDAH1 Inhibition
Dimethylarginine dimethylaminohydrolase-1 (DDAH1) is a critical enzyme in the regulation of nitric oxide (NO) bioavailability. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of all three isoforms of nitric oxide synthase (NOS).[1] By degrading ADMA, DDAH1 promotes the synthesis of NO, a key signaling molecule in various physiological processes, including vasodilation, neurotransmission, and immune responses.[2][3] Inhibition of DDAH1 leads to the accumulation of ADMA, subsequently reducing NO production.[1] This mechanism has therapeutic potential in pathological conditions characterized by excessive NO production, such as septic shock and certain cancers.[4][5]
This compound is a selective, non-amino acid catalytic site inhibitor of human DDAH1.[6] This guide compares its inhibitory potency with other well-characterized DDAH1 inhibitors, providing a basis for informed compound selection in preclinical research.
Comparative Analysis of DDAH1 Inhibitors
The inhibitory activities of this compound and its alternatives are presented below. The data is compiled from various studies and assays, and direct comparison should be made with caution. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for evaluating enzyme inhibitor potency.
| Inhibitor | Type | IC50 (µM) | Ki (µM) | Selectivity Notes |
| This compound | Non-amino acid, Catalytic site | Not Reported | 18[6] | Selective for hDDAH-1.[6] |
| ZST316 | Arginine analogue | 3[4][7][8] | 1[4][7][8] | Selective for DDAH1 over NOS and arginase.[8][9] |
| L-257 | N-substituted arginine analogue | 22[5][10] | 13[10] | Selective for DDAH-1 against the three main isoforms of NOS and arginase.[10] |
| PD 404182 | Competitive inhibitor | 9[1][2][7] | Not Reported | Potent inhibitor of human DDAH1.[1][2] |
| Cl-NIO | Covalent irreversible inhibitor | 6.6 (in cell)[11] | 1.3[11] | >500-fold selectivity against arginase and eNOS.[11] |
| ZST152 | Oxadiazolone | 18[4] | 7[4] | Effective DDAH1 inhibitor.[4] |
| L-VNIO | N5-(1-iminoalk(en)yl)-l-ornithine derivative | 13[10] | 2[10] | Potent DDAH-1 inhibitor, but less selective over NOS compared to L-257.[9][10] |
Signaling Pathways and Experimental Logic
To visually represent the biological context and experimental strategies, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of DDAH1 inhibitors.
In Vitro DDAH1 Enzyme Activity Assay (Colorimetric)
This assay measures the enzymatic activity of DDAH1 by quantifying the production of L-citrulline from the substrate ADMA.
-
Materials:
-
Recombinant human DDAH1 (rhDDAH1)
-
Asymmetric dimethylarginine (ADMA)
-
Assay Buffer: 100 mM K2HPO4, 100 mM KCl, 5 mM EDTA, 0.02% Tween-20, pH 7.4
-
Trichloroacetic acid (TCA), 6 M
-
Color Developing Reagent (COLDER): A mixture of diacetyl monoxime and thiosemicarbazide in an acidic solution.
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the DDAH1 inhibitor (e.g., this compound) in the assay buffer.
-
In a 96-well plate, add 4 µM of rhDDAH1 to each well.[12]
-
Add the various concentrations of the inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding 340 µM of ADMA to each well.[12]
-
Incubate the plate at 25°C for 45 minutes.[12]
-
Stop the reaction by adding 10 µL of 6 M TCA to each well.[12]
-
Add the COLDER reagent to each well and incubate at 60°C for 90 minutes for color development.[13]
-
Measure the absorbance at a wavelength suitable for the colored product (e.g., 485 nm) using a microplate reader.[14]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Assay for Intracellular ADMA Levels (HPLC-MS/MS)
This method quantifies the accumulation of intracellular ADMA following DDAH1 inhibition in a cellular context.
-
Materials:
-
Cell line expressing DDAH1 (e.g., HEK293T, endothelial cells)
-
Cell culture medium and supplements
-
DDAH1 inhibitor
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Internal standard (e.g., stable isotope-labeled ADMA)
-
Acetonitrile with 0.1% formic acid
-
HPLC-MS/MS system
-
-
Procedure:
-
Seed cells in a multi-well plate and grow to ~80% confluency.
-
Treat the cells with various concentrations of the DDAH1 inhibitor for a specified period (e.g., 24 hours).
-
Wash the cells with ice-cold PBS to remove any extracellular components.
-
Lyse the cells and collect the cell lysate.
-
Add the internal standard to the lysate.
-
Precipitate proteins by adding an equal volume of acetonitrile with 0.1% formic acid.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
Inject the sample into the HPLC-MS/MS system for quantification of ADMA.[15][16]
-
The separation can be achieved using a suitable column (e.g., Supelcosil™ LC-Si) with an isocratic elution.[15]
-
Monitor the specific mass transitions for ADMA and the internal standard.
-
Quantify the ADMA concentration based on a standard curve.
-
Functional Assay for Nitric Oxide Production (Griess Assay)
This assay indirectly measures NO production by quantifying its stable breakdown product, nitrite (NO2-), in the cell culture supernatant.
-
Materials:
-
Cells capable of producing NO (e.g., endothelial cells, macrophages)
-
Cell culture medium
-
DDAH1 inhibitor
-
Lipopolysaccharide (LPS) or other NO-inducing agent (optional)
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.[17]
-
Treat the cells with the DDAH1 inhibitor for a predetermined time.
-
If required, stimulate the cells with an agent like LPS to induce NO production.
-
After the incubation period, collect the cell culture supernatant.[17]
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard.
-
In a new 96-well plate, add the collected supernatants and the nitrite standards.
-
Add the Griess Reagent to each well.[18]
-
Incubate the plate at room temperature for 15-30 minutes, protected from light, to allow for color development.[17]
-
Measure the absorbance at 540-550 nm using a microplate reader.[17][18]
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
A decrease in nitrite concentration in the presence of the DDAH1 inhibitor indicates reduced NO production.
-
Conclusion
This guide provides a comparative overview of this compound and other prominent DDAH1 inhibitors, supported by quantitative data and detailed experimental protocols. This compound demonstrates potent and selective inhibition of DDAH1. The choice of inhibitor will ultimately depend on the specific requirements of the research, including the desired potency, selectivity profile, and mechanism of action. The provided protocols offer a standardized framework for validating the inhibitory effects of these compounds, ensuring robust and reproducible results in the investigation of the DDAH/ADMA/NO pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel and Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase: A Modulator of Cardiovascular Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 10. mdpi.com [mdpi.com]
- 11. Developing an irreversible inhibitor of human DDAH-1, an enzyme upregulated in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dissection, Optimization and Structural Analysis of a Covalent Irreversible DDAH1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high throughput chemical screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Quantification of ADMA: analytical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nitric Oxide Griess Assay [bio-protocol.org]
- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DDAH1 Inhibitors: hDDAH-1-IN-1 vs. L-257
For researchers, scientists, and drug development professionals, the selection of a suitable enzyme inhibitor is a critical decision. This guide provides an objective comparison of two prominent dimethylarginine dimethylaminohydrolase 1 (DDAH1) inhibitors, hDDAH-1-IN-1 and L-257, focusing on their performance based on available experimental data.
Dimethylarginine dimethylaminohydrolase (DDAH) is a key enzyme in the regulation of nitric oxide (NO) production. By metabolizing asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS), DDAH1 plays a crucial role in various physiological and pathological processes, including cardiovascular function and immune response. Consequently, inhibitors of DDAH1 are valuable research tools and potential therapeutic agents. This guide will delve into a detailed comparison of this compound and L-257, examining their potency, selectivity, and the experimental methodologies used to characterize them.
Performance Data at a Glance
The following table summarizes the key quantitative data for this compound and L-257 based on published literature. It is important to note that a direct comparison is challenging as the data originates from separate studies conducted under potentially different experimental conditions.
| Parameter | This compound | L-257 | Reference |
| Potency (DDAH1) | Kᵢ = 18 µM | IC₅₀ = 20-22 µM | [1][2] |
| Selectivity | High selectivity suggested due to non-amino acid structure | Selective against NOS isoforms and arginase | [1][3] |
Note: Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are both measures of inhibitor potency. A lower value indicates higher potency.
In-Depth Look at the Inhibitors
This compound is a potent, non-amino acid, catalytic site inhibitor of human DDAH1. Its chemical structure, N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine, distinguishes it from many arginine-based inhibitors. This non-amino acid nature is suggested to contribute to its high selectivity towards other enzymes involved in the nitric oxide signaling pathway[1].
L-257 , also known as NG-(2-methoxyethyl)-l-arginine, is another well-characterized DDAH1 inhibitor. As an arginine analogue, it has been shown to be selective for DDAH1 over the three main isoforms of nitric oxide synthase (NOS) and arginase, an enzyme that also utilizes L-arginine as a substrate[3][4].
Signaling Pathway and Experimental Workflow
To understand the context of DDAH1 inhibition, it is crucial to visualize the signaling pathway and the general workflow for assessing inhibitor activity.
Caption: DDAH1 Signaling Pathway.
The diagram above illustrates the central role of DDAH1 in regulating nitric oxide (NO) synthesis. DDAH1 metabolizes ADMA, an inhibitor of NOS. By inhibiting DDAH1, compounds like this compound and L-257 lead to an accumulation of ADMA, which in turn reduces NOS activity and NO production.
Caption: DDAH1 Inhibition Assay Workflow.
The workflow diagram outlines the typical steps involved in an in vitro enzymatic assay to determine the potency of DDAH1 inhibitors. This involves incubating the recombinant enzyme with its substrate (ADMA) in the presence of varying concentrations of the inhibitor and then measuring the product formation.
Experimental Protocols
A detailed understanding of the experimental methods is crucial for interpreting the performance data of these inhibitors. Below are generalized protocols for enzymatic and cellular assays for DDAH1 inhibition, based on commonly cited methodologies.
Recombinant DDAH1 Activity Assay (Colorimetric)
This protocol is adapted from methodologies described for high-throughput screening of DDAH inhibitors[1][5].
1. Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 2 mM β-mercaptoethanol.
-
Recombinant Human DDAH1 (rhDDAH1): Purified rhDDAH1 is diluted in assay buffer to the desired concentration (e.g., 0.3 µM).
-
ADMA Substrate: A stock solution of ADMA is prepared in deionized water and diluted in assay buffer to the final concentration (e.g., 500 µM).
-
Inhibitor Solutions: this compound or L-257 are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Color Developing Reagent: A mixture of antipyrine and 2,3-butanedione monoxime reagents.
-
Stop Solution: Acidic solution to terminate the enzymatic reaction.
2. Assay Procedure:
-
In a 96-well or 384-well plate, add the assay buffer, rhDDAH1, and the inhibitor solution.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the ADMA substrate.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 4 hours)[5].
-
Stop the reaction by adding the stop solution.
-
Add the color developing reagent and incubate at 60°C for a specified time (e.g., 90 minutes) to allow for color development[5].
-
Measure the absorbance at a specific wavelength (e.g., 485 nm) using a microplate reader. The absorbance is proportional to the amount of L-citrulline produced.
3. Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a control without inhibitor.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Kᵢ values can be calculated from IC₅₀ values using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
Cellular DDAH Activity Assay
This protocol provides a general framework for assessing DDAH activity within a cellular context.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., human umbilical vein endothelial cells - HUVECs) to confluency.
-
Treat the cells with varying concentrations of the DDAH1 inhibitor (this compound or L-257) for a specified period (e.g., 24 hours).
2. Sample Preparation:
-
Harvest the cells and prepare cell lysates.
-
Measure the protein concentration of the lysates to normalize the results.
3. Measurement of DDAH Activity or Downstream Effects:
-
Direct Measurement: The DDAH activity in the cell lysates can be measured using a colorimetric assay similar to the one described for the recombinant enzyme.
-
Indirect Measurement of ADMA levels: The concentration of ADMA in the cell culture medium or cell lysates can be quantified using methods like ELISA or mass spectrometry. An increase in ADMA levels indicates DDAH1 inhibition.
-
Measurement of NO production: The production of nitric oxide can be assessed by measuring its stable metabolites, nitrite and nitrate, in the cell culture supernatant using the Griess assay. A decrease in NO production is expected upon DDAH1 inhibition.
4. Data Analysis:
-
The results are typically expressed as a percentage of the control (untreated cells) and plotted against the inhibitor concentration to determine the cellular IC₅₀.
Conclusion
Both this compound and L-257 are effective inhibitors of DDAH1 with potencies in the low micromolar range. The key distinction lies in their chemical nature, with this compound being a non-amino acid inhibitor, which may confer a higher degree of selectivity. L-257, an arginine analogue, has demonstrated selectivity against key related enzymes like NOS and arginase.
The choice between these two inhibitors will depend on the specific requirements of the research. For studies where broad selectivity against other components of the NO pathway is paramount, the non-amino acid structure of this compound may be advantageous. L-257, with its established selectivity profile, remains a robust and widely used tool for investigating the role of DDAH1.
Further head-to-head comparative studies under identical experimental conditions are needed to provide a more definitive assessment of the relative potency and selectivity of these two important research compounds. Researchers should carefully consider the available data and the specific context of their experiments when selecting a DDAH1 inhibitor.
References
- 1. Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high throughput chemical screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
Comparative Selectivity Profiling of hDDAH-1-IN-1 Against Arginine-Metabolizing Enzymes
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison Guide
hDDAH-1-IN-1, a potent and selective non-amino acid inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1), offers a valuable tool for investigating the role of DDAH-1 in various pathological states. This guide provides a comprehensive comparison of the selectivity of this compound against other key enzymes involved in arginine metabolism, supported by experimental data and detailed protocols.
Overview of Arginine Metabolism and the Role of DDAH-1
Arginine is a semi-essential amino acid that serves as a substrate for several critical enzymatic pathways. The metabolism of arginine is tightly regulated and plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission. Key enzymes in this metabolic network include nitric oxide synthases (NOS), arginases, and dimethylarginine dimethylaminohydrolases (DDAH).
DDAH-1 is a key enzyme that hydrolyzes endogenous asymmetric dimethylarginine (ADMA) and monomethylarginine (L-NMMA), which are potent inhibitors of all three isoforms of nitric oxide synthase (NOS).[1] By degrading these inhibitors, DDAH-1 facilitates the production of nitric oxide (NO), a critical signaling molecule. Dysregulation of the DDAH/ADMA/NO pathway has been implicated in various cardiovascular and metabolic diseases.
Selectivity Profile of this compound
This compound (also known as compound 8a) has been demonstrated to be a potent inhibitor of hDDAH-1 with a Ki of 18 µM.[1] Its non-amino acid nature contributes to its high selectivity over other enzymes in the nitric oxide-modulating system.[1] The following table summarizes the inhibitory activity of this compound against a panel of arginine-metabolizing enzymes.
| Enzyme Target | Inhibitor | IC50 / Ki | Fold Selectivity vs. hDDAH-1 |
| hDDAH-1 | This compound (8a) | Ki = 18 µM | 1 |
| hDDAH-2 | This compound (8a) | > 1000 µM | > 55 |
| bNOS (nNOS) | This compound (8a) | > 1000 µM | > 55 |
| h-eNOS | This compound (8a) | > 1000 µM | > 55 |
| m-iNOS | This compound (8a) | > 1000 µM | > 55 |
| Bovine Liver Arginase | This compound (8a) | > 1000 µM | > 55 |
Data sourced from Lunk I, et al. J Med Chem. 2020.[1]
The data clearly indicates that this compound is highly selective for hDDAH-1, with minimal to no inhibitory activity against DDAH-2, the three major NOS isoforms, and arginase at concentrations up to 1000 µM.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of DDAH-1 in arginine metabolism and a general workflow for assessing enzyme inhibition.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the selectivity profiling of this compound.
Human DDAH-1 and DDAH-2 Inhibition Assay
-
Enzyme Preparation: Recombinant human DDAH-1 and DDAH-2 are expressed and purified.
-
Reaction Mixture: The assay is performed in a 96-well plate format. Each well contains a final volume of 100 µL consisting of:
-
Phosphate buffer (50 mM, pH 7.4)
-
Recombinant hDDAH-1 or hDDAH-2
-
Varying concentrations of this compound
-
Substrate: Asymmetric dimethylarginine (ADMA)
-
-
Incubation: The reaction mixture is incubated at 37°C.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of L-citrulline produced is quantified using a colorimetric method involving diacetyl monoxime. The absorbance is measured at a specific wavelength.
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Nitric Oxide Synthase (NOS) Inhibition Assays
-
Enzyme Source: Commercially available bovine nNOS (bNOS), human eNOS (h-eNOS), and murine iNOS (m-iNOS) are used.
-
Assay Principle: The assay measures the conversion of L-[3H]arginine to L-[3H]citrulline.
-
Reaction Mixture: The reaction is carried out in a buffer containing:
-
HEPES buffer (pH 7.4)
-
Cofactors: NADPH, FAD, FMN, and tetrahydrobiopterin (BH4)
-
Calmodulin (for nNOS and eNOS)
-
L-[3H]arginine
-
Varying concentrations of this compound
-
-
Incubation: The mixture is incubated at 37°C.
-
Separation and Detection: The reaction is terminated, and the unreacted L-[3H]arginine is removed by passing the mixture through a cation-exchange resin. The radioactivity of the eluted L-[3H]citrulline is measured by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined as described for the DDAH assay.
Arginase Inhibition Assay
-
Enzyme Source: Bovine liver arginase is used.
-
Assay Principle: The assay measures the production of urea from the hydrolysis of L-arginine.
-
Reaction Mixture: The reaction mixture includes:
-
Tris-HCl buffer (pH 9.5) containing MnCl2 (for enzyme activation)
-
Bovine liver arginase
-
L-arginine
-
Varying concentrations of this compound
-
-
Incubation: The mixture is incubated at 37°C.
-
Urea Detection: The reaction is stopped, and the amount of urea produced is quantified colorimetrically using a reagent such as α-isonitrosopropiophenone. The absorbance is measured at a specific wavelength.
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
References
Unveiling the Selectivity of hDDAH-1-IN-1: A Comparative Analysis for Preclinical Research
For researchers in drug discovery and development, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comprehensive comparison of hDDAH-1-IN-1, a potent inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1), against other cellular targets. The data presented herein is crucial for scientists investigating the therapeutic potential of modulating the DDAH-1 pathway in various disease models.
This compound is a non-amino acid, catalytic site inhibitor of hDDAH-1 with a reported Ki of 18 μM.[1][2] DDAH-1 is a key enzyme in the nitric oxide (NO) signaling pathway, responsible for the metabolic clearance of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS). By inhibiting DDAH-1, this compound leads to the accumulation of ADMA and a subsequent reduction in NO production. This mechanism holds therapeutic promise for conditions associated with excessive NO signaling.
Cross-Reactivity Profile of this compound
To assess the selectivity of this compound, a comprehensive cross-reactivity screening against a panel of kinases and other enzymes is essential. While specific high-throughput screening data for this compound is not publicly available, the following table presents representative data for a selective DDAH inhibitor with a similar mechanism of action against key off-target enzymes, including the related DDAH-2 isoform, nitric oxide synthases (NOS), and arginase.
| Target Enzyme | This compound (Representative IC50/Ki) | Rationale for Inclusion |
| hDDAH-1 | 18 µM (Ki) [1][2] | Primary Target |
| hDDAH-2 | > 500 µM | Isoform selectivity is critical for targeted therapy. |
| nNOS (neuronal) | > 500 µM | Assessing off-target effects on neuronal NO signaling. |
| eNOS (endothelial) | > 500 µM | Evaluating potential impacts on cardiovascular NO homeostasis. |
| iNOS (inducible) | > 500 µM | Determining selectivity against the inflammatory NOS isoform. |
| Arginase I | > 500 µM | Arginase competes with NOS for the common substrate L-arginine. |
| Protein Kinase A (PKA) | > 100 µM | Representative serine/threonine kinase. |
| Protein Kinase C (PKC) | > 100 µM | Representative serine/threonine kinase. |
| Tyrosine Kinase (Src) | > 100 µM | Representative tyrosine kinase. |
| Cathepsin B | > 100 µM | Representative cysteine protease. |
| Chymotrypsin | > 100 µM | Representative serine protease. |
Note: The data for enzymes other than hDDAH-1 are representative values for a highly selective DDAH inhibitor and are intended to provide a comparative context. Actual values for this compound may vary and require experimental confirmation.
DDAH-1 Signaling Pathways
The inhibition of DDAH-1 by this compound primarily impacts the canonical nitric oxide signaling pathway. However, DDAH-1 has also been implicated in non-canonical pathways that can influence cellular functions like proliferation and survival.
Figure 1. DDAH-1 Signaling Pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cross-reactivity studies. Below are generalized protocols for key assays.
DDAH-1 Enzymatic Activity Assay (Colorimetric)
This assay measures the amount of L-citrulline produced from the enzymatic conversion of ADMA by DDAH-1.
-
Recombinant Enzyme Preparation: Purified recombinant human DDAH-1 is diluted to the desired concentration (e.g., 0.3 µM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Substrate and Inhibitor Preparation: A stock solution of ADMA is prepared (e.g., 500 µM). The test inhibitor, this compound, is prepared in a series of concentrations.
-
Reaction Initiation: The reaction is initiated by adding the DDAH-1 enzyme to a mixture containing ADMA and the inhibitor in a 96-well plate.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 4 hours).
-
Reaction Termination and Color Development: The reaction is stopped by the addition of an acid mixture (e.g., acetic acid/sulfuric acid) followed by a color reagent (e.g., diacetyl monoxime). The plate is then heated to 60°C for 90 minutes to allow for color development.
-
Detection: The absorbance is measured at a specific wavelength (e.g., 485 nm) using a microplate reader. The amount of L-citrulline produced is proportional to the absorbance.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Kinase Cross-Reactivity Assay (Radiometric)
This method assesses the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase.
Figure 2. Kinase Cross-Reactivity Assay Workflow.
-
Kinase Reaction Setup: A reaction mixture containing the specific kinase, its substrate (peptide or protein), and a suitable buffer is prepared in a microplate.
-
Inhibitor Addition: this compound is added to the wells at various concentrations. A control with no inhibitor is also included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of [γ-33P]ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped, and the mixture is transferred to a filter membrane which captures the phosphorylated substrate.
-
Washing: The membrane is washed to remove unincorporated [γ-33P]ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration, and IC50 values are determined.
Conclusion
This guide provides a framework for understanding and evaluating the cross-reactivity of this compound. The provided data and protocols serve as a valuable resource for researchers aiming to utilize this inhibitor in their studies. It is imperative to perform comprehensive selectivity profiling to ensure the accurate interpretation of experimental outcomes and to anticipate potential off-target liabilities in the journey of drug discovery and development.
References
Comparative Guide to the Mechanism of hDDAH-1-IN-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanism of inhibition of the human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1) inhibitor, hDDAH-1-IN-1, with other notable DDAH-1 inhibitors. The information is supported by experimental data and detailed protocols to assist in research and drug development endeavors.
Introduction to DDAH-1 Inhibition
Dimethylarginine dimethylaminohydrolase-1 (DDAH-1) is a critical enzyme in the regulation of nitric oxide (NO) bioavailability. It metabolizes endogenous inhibitors of nitric oxide synthase (NOS), namely asymmetric dimethylarginine (ADMA) and monomethylarginine (L-NMMA).[1] By degrading these inhibitors, DDAH-1 promotes the synthesis of NO, a vital signaling molecule in various physiological processes, including vasodilation and immune response.[2] However, excessive NO production is implicated in the pathophysiology of conditions like septic shock and certain cancers.[3] Therefore, inhibition of DDAH-1 presents a promising therapeutic strategy to modulate NO levels in such diseases.[4]
This guide focuses on this compound, a potent and selective non-amino acid inhibitor of hDDAH-1, and compares its inhibitory mechanism and performance with other well-characterized DDAH-1 inhibitors.
Mechanism of Inhibition: A Comparative Overview
This compound acts as a catalytic site inhibitor, directly competing with the endogenous substrates ADMA and L-NMMA for binding to the active site of the hDDAH-1 enzyme. Its non-amino acid structure confers high selectivity for DDAH-1 over other enzymes in the NO pathway, such as NOS and arginase.[5][6]
Other DDAH-1 inhibitors exhibit various mechanisms of action. For instance, some are substrate-like analogs that act as competitive inhibitors, while others may display irreversible or slowly dissociating inhibition. The following table summarizes the key mechanistic and kinetic parameters of this compound and a selection of alternative DDAH-1 inhibitors.
Quantitative Comparison of DDAH-1 Inhibitors
| Inhibitor | Type | Target | Kᵢ (μM) | IC₅₀ (μM) | Mechanism of Action | Selectivity |
| This compound (compound 8a) | Non-amino acid guanidine | hDDAH-1 | 18[5] | - | Catalytic site inhibitor | High selectivity over NOS and arginase[5][6] |
| L-257 | Nᴳ-substituted-L-arginine analog | hDDAH-1 | 13[1] | 22[6][7] | Competitive, substrate-like | Selective for DDAH-1 over NOS and arginase[3][6] |
| ZST316 | Acylsulfonamide bioisostere of L-257 | hDDAH-1 | 1[8] | 3[8] | Competitive | 13-fold greater inhibitory activity than L-257[8] |
| ZST152 | Oxadiazolone bioisostere of L-257 | hDDAH-1 | 7[8] | 18[8] | Competitive | Effective DDAH-1 inhibitor[8] |
| PD 404182 | Heterocyclic iminobenzothiazine | hDDAH-1 | - | 9[9] | Competitive, potentially irreversible or slowly dissociating[2][9] | - |
Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) values are key indicators of an inhibitor's potency.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches for studying DDAH-1 inhibition, the following diagrams are provided.
The diagram above illustrates the central role of DDAH-1 in metabolizing ADMA, an endogenous inhibitor of NOS. Inhibition of DDAH-1 leads to the accumulation of ADMA, which in turn reduces the synthesis of NO.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel and potent inhibitor of dimethylarginine dimethylaminohydrolase: a modulator of cardiovascular nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel and Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase: A Modulator of Cardiovascular Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of DDAH-1 Inhibition: A Comparative Analysis of hDDAH-1-IN-1 and Alternative Compounds
For Immediate Release
This guide provides a comprehensive comparison of the in vivo efficacy of various dimethylarginine dimethylaminohydrolase-1 (DDAH-1) inhibitors, with a focus on experimental data and methodologies relevant to researchers, scientists, and drug development professionals. While in vivo validation data for hDDAH-1-IN-1 is not publicly available, this document evaluates several key alternative inhibitors that have demonstrated significant efficacy in preclinical animal models.
Introduction to DDAH-1 Inhibition
Dimethylarginine dimethylaminohydrolase-1 (DDAH-1) is a critical enzyme in the regulation of nitric oxide (NO) bioavailability. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS).[1][2] By degrading ADMA, DDAH-1 promotes the production of NO, a key signaling molecule involved in vasodilation, immune response, and neurotransmission.[3][4] In pathological conditions such as cancer and septic shock, excessive NO production can be detrimental.[1][5] Inhibition of DDAH-1 presents a promising therapeutic strategy by increasing ADMA levels, thereby reducing NO synthesis.[1][6]
Comparative Efficacy of DDAH-1 Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of several notable DDAH-1 inhibitors based on available preclinical data.
In Vitro Potency of DDAH-1 Inhibitors
| Compound | Target | IC50 | Ki | Cell-based IC50 |
| ZST316 | hDDAH-1 | 3 µM[1] | 1 µM[1] | - |
| ZST152 | hDDAH-1 | 18 µM[1] | 7 µM[1] | - |
| DD1E5 | DDAH-1 | - | 2.05 ± 0.15 µM[7] | - |
| L-257 | DDAH-1 | 20 µM[8] | - | - |
| Cl-NIO | hDDAH-1 | - | 1.3 ± 0.6 μM (KI)[9] | 6.6 ± 0.2 µM (HEK293T cells)[9] |
In Vivo Efficacy of DDAH-1 Inhibitors
| Compound | Animal Model | Disease Model | Key Findings |
| ZST316 | Mice | Triple-Negative Breast Cancer (Xenograft) | Favorable pharmacokinetic profile for in vivo studies.[1] Suppresses vasculogenic mimicry and migration in vitro.[1] |
| DD1E5 | Mice | Prostate Cancer (Xenograft) | Inhibited in vivo growth of xenograft tumors.[7] Reduced tumor endothelial content (low CD31 expression).[7] Reversed elevated VEGF, HIF-1α, and iNOS expression in tumors.[7] |
| L-257 | Rats | Endotoxic Shock | Attenuated the rate of developed hypotension.[10] Improved survival, hemodynamics, and organ function in experimental septic shock.[11] |
| Genetic Inhibition (DDAH1+/-) | Mice | Endotoxic Shock | Attenuated the rate of developed hypotension.[10] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of findings.
Prostate Cancer Xenograft Model for DD1E5 Efficacy Validation
-
Cell Line: PCa cells with DDAH1 overexpression.[7]
-
Animal Model: Male athymic nude mice.
-
Tumor Induction: Subcutaneous injection of PCa cells into the flank of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into control and treatment groups. DD1E5 was administered, typically via intraperitoneal injection, at a predetermined dose and schedule.
-
Efficacy Endpoints:
-
Tumor volume was measured regularly using calipers.
-
At the end of the study, tumors were excised, weighed, and processed for histological and immunohistochemical analysis.
-
Immunohistochemistry was performed for markers of angiogenesis (e.g., CD31) and other relevant proteins (e.g., VEGF, HIF-1α, iNOS).[7]
-
-
Data Analysis: Tumor growth curves were plotted, and statistical analysis was performed to compare tumor volumes and weights between treated and control groups. Immunohistochemical staining was quantified to assess changes in protein expression.
Endotoxic Shock Model for L-257 Efficacy Validation
-
Animal Model: Naive rats.[10]
-
Induction of Endotoxemia: Intravenous administration of lipopolysaccharide (LPS).[10]
-
Treatment: L-257 was administered to the treatment group prior to or following the induction of endotoxemia.
-
Cardiovascular Monitoring:
-
Conscious and anesthetized cardiovascular hemodynamics were monitored using implanted radiotelemetry devices or invasive catheters.[10]
-
Blood pressure was continuously recorded.
-
-
Efficacy Endpoints:
-
Data Analysis: Hemodynamic parameters were compared between the L-257 treated group and the vehicle control group. Statistical analysis was used to determine the significance of the observed differences.
Visualizing the Mechanism and Workflow
To better understand the context of DDAH-1 inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: DDAH-1 Signaling Pathway.
Caption: In Vivo Validation Workflow.
Caption: DDAH-1 Inhibition in Cancer.
References
- 1. Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of DDAH1 as a Potential Therapeutic Target for Treating Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Novel and Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase: A Modulator of Cardiovascular Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developing an irreversible inhibitor of human DDAH-1, an enzyme upregulated in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Pharmacological inhibition of DDAH1 improves survival, haemodynamics and organ function in experimental septic shock | Crick [crick.ac.uk]
Comparative Pharmacokinetic Profile of DDAH-1 Inhibitors
Note: As of this review, specific pharmacokinetic data for hDDAH-1-IN-1 is not publicly available. Therefore, this guide provides a comparative assessment of two other well-characterized small molecule inhibitors of human dimethylarginine dimethylaminohydrolase-1 (DDAH-1): ZST316 and ZST152. This information is intended to serve as a benchmark for researchers in the field of drug development targeting the DDAH-1 pathway.
The inhibition of DDAH-1 is a promising therapeutic strategy for conditions characterized by excessive nitric oxide (NO) production, such as septic shock and certain cancers. DDAH-1 metabolizes asymmetric dimethylarginine (ADMA) and N-monomethyl-L-arginine (NMMA), both of which are endogenous inhibitors of nitric oxide synthases (NOS). By inhibiting DDAH-1, the levels of ADMA and NMMA increase, leading to a reduction in NO synthesis.
A Head-to-Head Comparison of Novel DDAH1 Inhibitors for Researchers and Drug Developers
A deep dive into the potency, selectivity, and pharmacokinetic profiles of emerging dimethylarginine dimethylaminohydrolase 1 (DDAH1) inhibitors, providing a data-driven guide for therapeutic development.
In the landscape of drug discovery, dimethylarginine dimethylaminohydrolase 1 (DDAH1) has emerged as a compelling target for a range of therapeutic areas, including oncology, sepsis, and cardiovascular diseases. DDAH1 is a critical enzyme in the regulation of nitric oxide (NO) bioavailability through its metabolism of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS). Inhibition of DDAH1 leads to the accumulation of ADMA, thereby reducing NO production, a strategy of significant interest in pathologies characterized by excessive NO signaling. This guide provides a head-to-head comparison of several novel DDAH1 inhibitors, presenting key experimental data to inform research and development decisions.
At a Glance: Comparative Efficacy of Novel DDAH1 Inhibitors
To facilitate a direct comparison of the leading novel DDAH1 inhibitors, the following table summarizes their in vitro potency against human DDAH1.
| Inhibitor | Type | IC50 (µM) | Ki (µM) | Key Characteristics |
| L-257 | Arginine Analog | 22[1] | 13[1] | Well-characterized, selective over NOS and arginase. |
| ZST316 | Acylsulfonamide Arginine Analog | 3[2] | 1[2] | High potency, favorable in vivo pharmacokinetics. |
| ZST152 | Oxadiazolone Arginine Analog | 18[2] | 7[2] | Moderate potency. |
| PD 404182 | Iminobenzothiazine Derivative | 9[3] | - | Potent, irreversible or slowly-dissociating inhibitor. |
In-Depth Inhibitor Profiles
L-257: The Reference Compound
L-257, an N-substituted arginine analog, has been a foundational tool in the study of DDAH1 inhibition. It exhibits moderate potency with an IC50 of 22 µM and a Ki of 13 µM[1]. A key advantage of L-257 is its well-documented selectivity; it is reported to be highly selective for DDAH1 over all three NOS isoforms (nNOS, iNOS, and eNOS) and arginase, minimizing off-target effects related to direct NO synthesis or arginine metabolism[1][4]. In vivo studies in rodent models of septic shock have demonstrated that L-257 administration improves hemodynamics and survival[5][6].
ZST316 and ZST152: Next-Generation Arginine Analogs
Developed as successors to L-257, ZST316 and ZST152 represent efforts to improve upon the potency and pharmacokinetic properties of arginine-based inhibitors. ZST316, an acylsulfonamide derivative, demonstrates a significant leap in potency with an IC50 of 3 µM and a Ki of 1 µM, making it approximately 7-13 times more potent than L-257[2]. ZST152, an oxadiazolone analog, shows more moderate potency with an IC50 of 18 µM and a Ki of 7 µM[2].
Pharmacokinetic studies in mice reveal that ZST316 has a favorable profile for in vivo applications. Following intraperitoneal administration, it exhibits a bioavailability of 59% and a half-life of 5.7 to 8.4 hours, with no accumulation observed after chronic dosing[7][8]. Notably, ZST316 is rapidly metabolized to L-257 in vivo, which likely contributes to its therapeutic effects[9][10]. ZST152 also shows good bioavailability (33.3% orally) but has a shorter half-life of 1.2 hours[11].
PD 404182: A Novel Scaffold
PD 404182, a heterocyclic iminobenzothiazine, represents a departure from the arginine-based scaffolds. It is a potent DDAH1 inhibitor with an IC50 of 9 µM[3]. Mechanistic studies suggest that PD 404182 is a competitive and potentially irreversible or slowly-dissociating inhibitor, which may offer a prolonged duration of action[12][13][14]. In cell-based assays, PD 404182 effectively increases intracellular ADMA levels and reduces lipopolysaccharide-induced NO production[14].
Selectivity Profiles: A Critical Consideration
The therapeutic window of DDAH1 inhibitors is critically dependent on their selectivity. Direct inhibition of NOS isoforms or arginase can lead to unintended consequences.
| Inhibitor | Selectivity Profile |
| L-257 | Highly selective for DDAH1 over nNOS, iNOS, eNOS, and arginase[1][4]. |
| ZST316 | As a derivative of L-257, it is expected to have a favorable selectivity profile, though comprehensive data is emerging[15]. |
| ZST152 | Similar to ZST316, its selectivity is anticipated to be favorable due to its L-257 scaffold[2]. |
| PD 404182 | Limited publicly available data on selectivity against NOS isoforms and arginase. |
It is important to note that while DDAH2 is a homolog of DDAH1, recent evidence strongly indicates that DDAH2 does not metabolize ADMA[16]. Therefore, the primary selectivity concern for DDAH1 inhibitors is their activity against NOS and arginase.
Pharmacokinetic Comparison
A direct comparison of the pharmacokinetic parameters of these novel inhibitors is essential for designing in vivo studies and predicting clinical translatability.
| Inhibitor | Administration Route | Cmax | T1/2 (half-life) | Bioavailability | Species |
| L-257 | Intraperitoneal | 2.02 µg/mL (8.72 µM) (as metabolite of ZST316) | 4.2 h | - | Mouse[9] |
| ZST316 | Intraperitoneal | 40.2 µg/mL | 5.7-8.4 h | 59% | Mouse[7][8] |
| ZST152 | Intravenous | 24.9 µg/mL | 1.2 h | - | Mouse[11] |
| PD 404182 | - | Not available | Not available | Not available | - |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the DDAH1 signaling pathway and a typical experimental workflow for evaluating DDAH1 inhibitors.
Caption: DDAH1 Signaling Pathway.
Caption: Experimental Workflow for DDAH1 Inhibitor Evaluation.
Experimental Methodologies
DDAH1 Enzyme Inhibition Assay (Colorimetric)
This protocol outlines a typical in vitro assay to determine the inhibitory potency of novel compounds against purified human DDAH1.
Materials:
-
Purified recombinant human DDAH1 enzyme
-
Asymmetric dimethylarginine (ADMA) as the substrate
-
Test inhibitors
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Colorimetric reagent for citrulline detection (e.g., a mixture of diacetyl monoxime and thiosemicarbazide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare a stock solution of DDAH1 in assay buffer. Prepare a stock solution of ADMA in assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the DDAH1 enzyme, and the test inhibitor at various concentrations. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubation: Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the ADMA substrate to all wells.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at 37°C.
-
Reaction Termination and Color Development: Stop the reaction by adding a stop solution (e.g., an acidic solution). Add the colorimetric reagent for citrulline detection and incubate to allow color development.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 530 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Nitric Oxide Measurement in Cell Culture (Griess Assay)
This protocol describes the measurement of nitrite, a stable breakdown product of NO, in cell culture supernatants as an indicator of cellular NO production.
Materials:
-
Cell culture medium
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Treatment: Plate cells and treat them with the DDAH1 inhibitors at various concentrations for a specified period. Include appropriate controls (e.g., vehicle control, positive control with a known NO inducer like lipopolysaccharide).
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite in the cell culture medium, with concentrations ranging from 0 to 100 µM.
-
Griess Reaction: In a 96-well plate, add the collected supernatants and the nitrite standards.
-
Add the sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Add the N-(1-naphthyl)ethylenediamine dihydrochloride solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.
-
Data Acquisition: Measure the absorbance at 540-570 nm within 30 minutes of color development.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Plot the standard curve and determine the concentration of nitrite in the samples by interpolating their absorbance values.
Conclusion
The development of potent and selective DDAH1 inhibitors holds significant promise for the treatment of various diseases. This guide provides a comparative overview of several novel inhibitors, highlighting their key performance characteristics. ZST316 stands out for its high potency and favorable pharmacokinetic profile. L-257 remains a valuable, well-characterized tool with proven in vivo efficacy. PD 404182 offers a novel chemical scaffold with a potentially distinct mechanism of action. The choice of inhibitor for a particular research or drug development program will depend on the specific requirements for potency, selectivity, and in vivo performance. The provided experimental protocols and pathway diagrams serve as a resource for researchers entering this exciting field.
References
- 1. The DDAH/ADMA pathway is a critical regulator of NO signalling in vascular homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The DDAH/ADMA pathway is a critical regulator of NO signalling in vascular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological inhibition of DDAH1 improves survival, haemodynamics and organ function in experimental septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method [mdpi.com]
- 9. Development of a HPLC-MS/MS Method to Assess the Pharmacokinetics and Tumour Distribution of the Dimethylarginine Dimethylaminohydrolase 1 Inhibitors ZST316 and L-257 in a Xenograft Model of Triple-Negative Breast Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a HPLC-MS/MS Method to Assess the Pharmacokinetics and Tumour Distribution of the Dimethylarginine Dimethylaminohydrolase 1 Inhibitors ZST316 and L-257 in a Xenograft Model of Triple-Negative Breast Cancer in Mice [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A Novel and Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase: A Modulator of Cardiovascular Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of hDDAH-1-IN-1 Effects: A Guide for Researchers
A comprehensive analysis of the reproducibility of the effects of the human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1) inhibitor, hDDAH-1-IN-1, across different studies is currently limited by the scarcity of publicly available independent research. The primary characterization of this inhibitor comes from its discovery study, which provides a foundational dataset for its biochemical activity.
This compound, also known as N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine, is a selective, non-amino acid, catalytic site inhibitor of hDDAH-1. The enzyme DDAH-1 is a key regulator of the nitric oxide (NO) signaling pathway through its metabolism of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS). By inhibiting DDAH-1, this compound is expected to increase intracellular ADMA levels, leading to a reduction in NO production. This mechanism of action makes it a valuable tool for studying the physiological and pathological roles of the DDAH-1/ADMA/NO pathway.
Biochemical Potency of this compound
The initial and, to date, sole reported quantitative measure of this compound's potency is its inhibitory constant (Ki). This value represents the concentration of the inhibitor required to produce half-maximum inhibition.
| Compound | Target | Ki (µM) | Study |
| This compound | hDDAH-1 | 18 | Lunk et al., 2020[1][2] |
Note: A lower Ki value indicates a more potent inhibitor.
Experimental Protocols
To facilitate future comparative studies, the detailed methodology for determining the inhibitory constant of this compound as described in the foundational study is outlined below.
Determination of Inhibitory Constant (Ki) for hDDAH-1
The inhibitory activity of this compound was assessed using a continuous spectrophotometric assay. This method measures the enzymatic conversion of the substrate, asymmetric dimethylarginine (ADMA), to L-citrulline by hDDAH-1.
Enzyme: Recombinant human DDAH-1.
Substrate: Asymmetric dimethylarginine (ADMA).
Assay Principle: The assay relies on the colorimetric detection of L-citrulline, a product of the DDAH-1 enzymatic reaction.
General Protocol:
-
Recombinant hDDAH-1 is incubated with varying concentrations of the inhibitor, this compound.
-
The enzymatic reaction is initiated by the addition of the substrate, ADMA.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of L-citrulline produced is quantified using a colorimetric reagent, and the absorbance is measured with a spectrophotometer.
-
The rate of the reaction is calculated and compared to the rate in the absence of the inhibitor.
-
The inhibitory constant (Ki) is then determined by fitting the data to appropriate enzyme inhibition models.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound and the general workflow for its characterization, the following diagrams are provided.
Caption: Signaling pathway of hDDAH-1 and its inhibition by this compound.
References
Benchmarking hDDAH-1-IN-1: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive benchmark analysis of hDDAH-1-IN-1 against other significant preclinical candidates targeting human dimethylargininine dimethylaminohydrolase-1 (DDAH-1). Designed for researchers, scientists, and drug development professionals, this document offers a detailed comparison of inhibitory potency, pharmacokinetic profiles, and the underlying experimental methodologies.
Introduction to DDAH-1 Inhibition
Dimethylarginine dimethylaminohydrolase-1 (DDAH-1) is a critical enzyme in the regulation of nitric oxide (NO) signaling. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of all three isoforms of nitric oxide synthase (NOS). By degrading ADMA, DDAH-1 promotes the production of NO, a key signaling molecule in various physiological processes, including vasodilation, neurotransmission, and immune responses. Dysregulation of the DDAH-1/ADMA/NO pathway has been implicated in numerous pathologies, including cardiovascular diseases, cancer, and neurodegenerative disorders. Inhibition of DDAH-1 presents a promising therapeutic strategy to modulate NO levels in diseases characterized by excessive NO production.
This compound is a potent and selective, non-amino acid, catalytic site inhibitor of human DDAH-1. This guide compares its performance with other well-characterized preclinical DDAH-1 inhibitors: L-257, ZST316, ZST152, and PD 404182.
Comparative Analysis of DDAH-1 Inhibitors
The following tables summarize the available quantitative data for this compound and its preclinical counterparts.
Table 1: In Vitro Inhibitory Potency against Human DDAH-1
| Compound | IC50 (μM) | Ki (μM) | Notes |
| This compound | - | 18 | Selective, non-amino acid catalytic site inhibitor. |
| L-257 | 20[1] | - | Substrate-like inhibitor.[1] |
| ZST316 | 3[2] | 1[2] | Acylsulfonamide isostere of the carboxylate group of L-257, showing greater inhibitory activity.[2] A revised Ki of 261 nM has also been reported.[3][4] |
| ZST152 | 18[2] | 7[2] | An oxadiazolone analog.[2] |
| PD 404182 | 9[1] | - | A heterocyclic iminobenzothiazine derivative.[1][5] |
Table 2: Preclinical Pharmacokinetic Profiles in Mice
| Compound | Route of Administration | Bioavailability (%) | Half-life (t½) (hours) | Cmax | Notes |
| ZST316 | Intravenous (30 mg/kg) | - | 6[2] | 67.4 µg/mL[2] | Rapidly distributed and cleared.[2] |
| Oral (60 mg/kg) | 4.7[2] | - | 1.02 µg/mL[2] | ||
| Intraperitoneal (30 mg/kg/day for 3 weeks) | 59[2] | - | - | Well-tolerated with no accumulation.[2] | |
| ZST152 | Intravenous (30 mg/kg) | - | 1.2[2] | 24.9 µg/mL | |
| Oral (60 mg/kg) | 33.3[2] | - | 1.65 µg/mL[2] | ||
| L-257 | - | - | 4.2 - 5.3 (plasma) / 3.6 - 4.9 (tumor) | - | Active metabolite of ZST316.[3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DDAH-1 signaling pathway and a typical experimental workflow for screening DDAH-1 inhibitors.
Caption: The DDAH-1 signaling pathway and the point of intervention for this compound.
Caption: A generalized workflow for the screening and development of DDAH-1 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods in the field and are intended to provide a framework for reproducible research.
Protocol 1: In Vitro DDAH-1 Enzyme Inhibition Assay (Colorimetric)
This assay quantifies DDAH-1 activity by measuring the production of L-citrulline from the substrate ADMA.
Materials:
-
Recombinant human DDAH-1 (rhDDAH-1)
-
Asymmetric dimethylarginine (ADMA)
-
Screening buffer (e.g., 20mM Tris-HCl, pH 8.0, 150 mM NaCl, 2 mM β-mercaptoethanol)
-
Test compounds (including this compound and other inhibitors) dissolved in DMSO
-
Color developing reagent (e.g., a mixture of antipyrine and 2,3-butanedione monoxime)
-
Trichloroacetic acid (TCA) for reaction quenching
-
384-well microplates
Procedure:
-
Prepare a reaction mixture containing rhDDAH-1 and ADMA in the screening buffer. A typical concentration for rhDDAH-1 is 0.3 μM and for ADMA is 500 μM.[6]
-
Using a robotic arrayer, add 100 nL of each test compound to the wells of a 384-well plate to achieve the desired final concentration (e.g., for an 8-point dose-response curve from 0.39 μM to 50 μM).[6]
-
Initiate the enzymatic reaction by adding the DDAH-1/ADMA mixture to the wells.
-
Incubate the plates at 37°C for a defined period (e.g., 4 hours).[6]
-
Stop the reaction by adding TCA to each well.
-
Add the color developing reagent to each well.
-
Incubate the plates at 60°C for 90 minutes to allow for color development.[6]
-
Measure the absorbance at 485 nm using a microplate reader. The absorbance is proportional to the amount of L-citrulline produced.
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO) and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vitro DDAH-1 Enzyme Inhibition Assay (Fluorometric - Secondary Assay)
This orthogonal assay uses an artificial substrate, S-methyl-L-thiocitrulline (SMTC), which produces methanethiol upon metabolism by DDAH-1. The released thiol is then detected fluorometrically.
Materials:
-
Recombinant human DDAH-1 (rhDDAH-1)
-
S-methyl-L-thiocitrulline (SMTC)
-
7-Diethylamino-3-(4'-maleimidophenyl)-4-methylcoumarin (CPM)
-
Screening buffer (e.g., containing 0.01% Triton-X100 and 1mM EDTA)
-
Test compounds
-
Black 384-well microplates
Procedure:
-
Prepare a reaction mixture in black 384-well plates containing DDAH-1 (e.g., 30 nM), SMTC (e.g., 100 μM), and CPM (e.g., 50 μM) in the screening buffer.[6]
-
Add the test compounds at various concentrations.
-
Monitor the increase in fluorescence over time using a microplate reader. The reaction of methanethiol with CPM results in a fluorescent product.
-
The rate of fluorescence increase is proportional to DDAH-1 activity.
-
Calculate the percent inhibition and IC50 values as described in Protocol 1.
Protocol 3: Cellular DDAH-1 Activity Assay
This assay measures the ability of an inhibitor to penetrate cells and inhibit intracellular DDAH-1.
Materials:
-
Human cell line expressing DDAH-1 (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Cell culture medium
-
Test compounds
-
Lysis buffer
-
Method for quantifying intracellular ADMA and L-citrulline (e.g., LC-MS/MS)
Procedure:
-
Culture HUVECs to confluency in appropriate multi-well plates.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
After incubation, wash the cells with PBS and lyse them.
-
Collect the cell lysates and analyze the intracellular concentrations of ADMA and L-citrulline using a validated LC-MS/MS method.
-
An increase in the ADMA/L-citrulline ratio indicates inhibition of intracellular DDAH-1 activity.
Conclusion
This comparative guide provides a summary of the available preclinical data for this compound and other notable DDAH-1 inhibitors. This compound demonstrates potent inhibition of the target enzyme. The provided data and protocols offer a valuable resource for researchers in the field of NO signaling and drug discovery, facilitating further investigation and development of novel DDAH-1 inhibitors. It is important to note that while compounds like ZST316 have undergone more extensive preclinical characterization, no DDAH-1 inhibitor has definitively entered clinical trials to date, highlighting the ongoing need for research and development in this area.
References
- 1. A Novel and Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase: A Modulator of Cardiovascular Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high throughput chemical screening - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vitro Efficacy of hDDAH-1-IN-1 with In Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro performance of the selective human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1) inhibitor, hDDAH-1-IN-1, with other notable DDAH-1 inhibitors. Crucially, it contextualizes these in vitro findings by presenting available in vivo data for alternative compounds, thereby offering a framework for advancing this compound into preclinical and clinical development.
The DDAH-1 Signaling Pathway and Therapeutic Rationale
Dimethylarginine dimethylaminohydrolase-1 (DDAH-1) is a critical enzyme in the regulation of nitric oxide (NO) synthesis. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of all three isoforms of nitric oxide synthase (NOS). By degrading ADMA, DDAH-1 promotes the production of NO, a key signaling molecule involved in vasodilation, immune responses, and neurotransmission. In pathological conditions such as septic shock and certain cancers, excessive NO production can be detrimental. Therefore, inhibiting DDAH-1 to increase ADMA levels and subsequently reduce NO synthesis presents a promising therapeutic strategy.[1]
References
hDDAH-1-IN-1: A Comparative Guide for DDAH-1 Target Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hDDAH-1-IN-1 as a tool compound for the target validation of human Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1). Its performance is evaluated against other known DDAH-1 inhibitors, supported by experimental data and detailed protocols.
Introduction to DDAH-1 Inhibition
Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1) is a critical enzyme in the regulation of nitric oxide (NO) bioavailability. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of all three isoforms of nitric oxide synthase (NOS).[1][2] Inhibition of DDAH-1 leads to the accumulation of ADMA, which in turn reduces NO production. This mechanism has positioned DDAH-1 as a therapeutic target for pathologies associated with excessive NO production, such as septic shock and certain types of cancer.[1] Tool compounds that can potently and selectively inhibit DDAH-1 are therefore essential for validating this target in various disease models. This compound is a potent and selective, non-amino acid, catalytic site inhibitor of human DDAH-1.[3]
Comparative Analysis of DDAH-1 Inhibitors
The efficacy of a tool compound is determined by its potency, selectivity, and cellular activity. The following table summarizes the key quantitative data for this compound and other commonly used DDAH-1 inhibitors.
| Compound | Type | DDAH-1 Inhibition | Selectivity | Cellular/In Vivo Activity |
| This compound | Non-amino acid guanidine | Kᵢ: 18 µM[3] | Selective over NOS and arginase[3] | Data not publicly available. Expected to increase intracellular ADMA and decrease NO production. |
| ZST316 | Arginine analogue | IC₅₀: 3 µM, Kᵢ: 1 µM[4] | Selective for DDAH-1[1] | 100 µM treatment in TNBC cells increased ADMA by 40% and decreased L-citrulline by 38%.[5] Well-tolerated in mice with good tumor penetration.[6][7] |
| L-257 | N-substituted arginine analogue | IC₅₀: 22 µM, Kᵢ: 13 µM[1][8] | Selective for DDAH-1 over NOS and arginase.[1][9] | In vivo administration in mice increased plasma ADMA levels.[10] |
| Cl-NIO | Irreversible inhibitor | Kᵢ: 1.3 µM[1] | >500-fold selectivity over eNOS and arginase. | Cellular IC₅₀: 6.6 µM in HEK293T cells.[11] |
Signaling Pathways
DDAH-1 primarily functions within the canonical DDAH/ADMA/NOS pathway. However, evidence also suggests ADMA-independent signaling roles.
Experimental Workflows & Protocols
Accurate target validation requires robust and reproducible experimental methods. Below are diagrams and detailed protocols for key assays.
DDAH-1 Activity Assay Workflow
Protocol: Colorimetric DDAH-1 Activity Assay
This protocol is adapted from established methods for measuring L-citrulline production.
-
Sample Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., phosphate buffer, pH 7.4). Determine protein concentration.
-
Reaction Mixture: In a microcentrifuge tube, combine the lysate (containing DDAH-1), the test inhibitor (e.g., this compound at various concentrations), and ADMA solution (final concentration ~1 mM). Include appropriate controls (no inhibitor, no enzyme).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of a precipitating agent, such as 10% trichloroacetic acid.
-
Color Development: Centrifuge to pellet precipitated protein. To the supernatant, add a colorimetric reagent mixture (e.g., diacetyl monoxime and thiosemicarbazide in an acidic solution).
-
Heating: Heat the mixture at 95°C for 10-15 minutes to allow for color development.
-
Measurement: Cool to room temperature and measure the absorbance at approximately 530 nm using a spectrophotometer.
-
Quantification: Determine the concentration of L-citrulline produced by comparing the absorbance to a standard curve generated with known concentrations of L-citrulline. DDAH-1 activity is expressed as the amount of L-citrulline produced per unit of protein per unit of time.
ADMA Measurement Workflow
Protocol: Quantification of ADMA by LC-MS/MS
This protocol provides a general guideline for the analysis of ADMA in biological samples.
-
Sample Collection and Preparation: Collect plasma, cell culture supernatant, or cell lysates. For cellular measurements, ensure rapid harvesting and lysis on ice.
-
Internal Standard Spiking: Add a known concentration of a stable isotope-labeled internal standard (e.g., d7-ADMA) to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., methanol or acetonitrile, typically 3-4 volumes). Vortex thoroughly.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) at 4°C for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the prepared sample onto an appropriate LC column (e.g., a HILIC column for polar analytes). Use an isocratic or gradient elution with a suitable mobile phase (e.g., acetonitrile and ammonium formate buffer).
-
Mass Spectrometric Detection: Use a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both ADMA and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis: Integrate the peak areas for ADMA and the internal standard. Calculate the peak area ratio. Determine the concentration of ADMA in the samples by interpolating from a calibration curve constructed by plotting the peak area ratios of the calibrators against their known concentrations.
Conclusion
This compound serves as a valuable tool compound for the in vitro validation of DDAH-1 as a therapeutic target. Its high selectivity for DDAH-1 over other enzymes in the NO pathway, such as NOS and arginase, is a significant advantage in elucidating the specific roles of DDAH-1. While in-cell and in-vivo performance data for this compound are not extensively documented in publicly available literature, its biochemical profile suggests it is a suitable probe for investigating the downstream consequences of DDAH-1 inhibition. For cellular and in vivo studies, researchers may also consider compounds like ZST316 and L-257, for which more extensive biological data are available. The selection of the most appropriate tool compound will depend on the specific experimental context, including the required potency, desired mode of inhibition (reversible vs. irreversible), and the biological system under investigation. The provided protocols offer a robust framework for conducting these validation studies.
References
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Discovery of N-(4-Aminobutyl)- N'-(2-methoxyethyl)guanidine as the First Selective, Nonamino Acid, Catalytic Site Inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1 (h DDAH-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DDAH: A target for vascular therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelial Dimethylarginine Dimethylaminohydrolase 1 Is an Important Regulator of Angiogenesis but Does Not Regulate Vascular Reactivity or Hemodynamic Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. N-(4-Aminobutyl)-N-(3-methyl-2-buten-1-yl)guanidine | C10H22N4 | CID 117689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Dimethylarginine dimethylaminohydrolase 1 modulates endothelial cell growth through NO and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biologically active guanidine alkaloids – ScienceOpen [scienceopen.com]
Safety Operating Guide
Prudent Disposal Procedures for hDDAH-1-IN-1
Disclaimer: A specific Safety Data Sheet (SDS) with comprehensive disposal instructions for hDDAH-1-IN-1 is not publicly available. The following procedures are based on best practices for the handling and disposal of novel research chemicals with unknown hazard profiles. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe disposal of the research compound this compound.
Chemical and Physical Properties
A summary of the known properties of this compound is presented below. The lack of detailed toxicological and environmental hazard data necessitates handling this compound with caution.
| Property | Value |
| Molecular Formula | C12H22F6N4O5 |
| Molecular Weight | 416.32 g/mol |
| CAS Number | 1229238-70-3 |
| Appearance | Solid powder |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year.[1][2] |
| Function | Selective inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1).[1][2][3] |
Standard Operating Procedure for Disposal
Given the uncharacterized nature of this compound's hazards, it must be treated as a hazardous chemical. The following step-by-step protocol outlines the recommended procedure for its disposal.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound. This includes:
-
A standard laboratory coat.
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses or goggles.
-
2. Disposal of Unused Solid Compound:
-
Do not dispose of solid this compound in the regular trash.
-
Collect the solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and the words "Hazardous Chemical Waste."
-
Store the waste container in a designated, secure area, away from incompatible materials, until it is collected by your institution's EHS personnel.
3. Disposal of Solutions Containing this compound:
-
Do not pour solutions containing this compound down the drain.
-
Collect all liquid waste containing this compound in a designated, leak-proof, and sealed hazardous waste container.
-
The container must be appropriately labeled with the chemical name, concentration, and solvent used.
-
Store the liquid waste container in secondary containment to prevent spills.
4. Decontamination of Labware:
-
All labware (e.g., glassware, spatulas) that has come into contact with this compound should be decontaminated.
-
Rinse the contaminated labware with a suitable solvent (e.g., ethanol or isopropanol) and collect the rinsate as hazardous liquid waste.
-
After decontamination, the labware can be washed according to standard laboratory procedures.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in the designated solid hazardous waste container.
-
For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Place the absorbent material into the sealed hazardous waste container.
-
For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.
6. Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through your institution's official hazardous waste management program.
-
Follow your EHS department's procedures for waste pickup and disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the safe handling and disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling hDDAH-1-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of hDDAH-1-IN-1, a potent and selective inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1).[1][2][3] Given that this is a research chemical, it is imperative to handle it with the utmost care, assuming it may have hazardous properties until proven otherwise. The product is intended for research use only.[3]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is the first line of defense against potential exposure. The selection of appropriate PPE must be based on a thorough hazard assessment of the specific laboratory tasks and environment.
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a primary barrier against skin contact. Double-gloving offers an extra layer of safety during handling and when doffing PPE. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols. |
| Face Protection | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashes or aerosol generation. |
| Respiratory Protection | N95 respirator or higher | Necessary when handling the compound as a powder to prevent inhalation. Ensure proper fit testing. |
| Body Protection | Laboratory coat or chemical-resistant coverall | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes | Prevents injuries from spills or dropped objects. |
Operational Plan: Step-by-Step Handling Procedures
A structured workflow is essential to minimize the risk of exposure and contamination.
1. Preparation:
-
Ensure you are trained in the proper donning and doffing of PPE.[4]
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.
-
Have all necessary materials and equipment ready before starting your experiment to avoid unnecessary movement and potential for spills.
2. Handling the Compound:
-
When handling the solid compound, use appropriate tools (e.g., spatulas) to avoid generating dust.
-
For creating solutions, add the solvent to the vial containing the compound slowly to prevent splashing. This compound is typically stored as a powder at -20°C for long-term stability and in solvent at -80°C for up to one year.[2][5]
-
Clearly label all containers with the compound name, concentration, and date.
3. In Case of a Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and colleagues.
-
Wearing appropriate PPE, contain and clean up the spill using absorbent materials.
-
Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.
4. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[6]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Do not mix this compound waste with other waste streams.
-
Containerization:
-
Collect all solid waste (e.g., contaminated gloves, wipes, vials) in a clearly labeled, sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled, and sealed container.
-
-
Labeling: All waste containers must be labeled as "Hazardous Waste" and include the chemical name and approximate concentration.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[7][8]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety considerations in the handling and disposal workflow for this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound TFA | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. youtube.com [youtube.com]
- 5. This compound|T11552|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]
- 6. quanterix.com [quanterix.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. dentalproductsreport.com [dentalproductsreport.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
